molecular formula C6H13NO2 B072161 2-(Dimethylamino)ethyl acetate CAS No. 1421-89-2

2-(Dimethylamino)ethyl acetate

Cat. No.: B072161
CAS No.: 1421-89-2
M. Wt: 131.17 g/mol
InChI Key: GOLSFPMYASLXJC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl acetate is a chemically versatile reagent prized in organic synthesis and pharmaceutical research for its dual functionality, combining a reactive acetate ester with a tertiary amine group. Its primary research value lies in its role as a key precursor and building block. The compound is frequently employed in the synthesis of a wide range of pharmaceutical agents, where it serves to introduce the 2-(dimethylamino)ethoxy side chain—a crucial pharmacophore known to enhance bioavailability and influence receptor binding in active molecules. Furthermore, it acts as an effective intermediate in the production of quaternary ammonium compounds, cationic surfactants, and specialized polymers. Its mechanism of action in these processes often involves nucleophilic substitution or transesterification reactions, where the acetate group is displaced, or it undergoes hydrolysis to release the corresponding amino alcohol. This high-purity reagent is essential for developing novel drug candidates, optimizing synthetic pathways, and exploring new chemical entities in medicinal chemistry and material science. It is presented as a clear, colorless to pale yellow liquid and should be stored under an inert atmosphere. Researchers are advised to handle this compound with appropriate precautions in a well-ventilated laboratory.

Properties

IUPAC Name

2-(dimethylamino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLSFPMYASLXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061684
Record name Acetic acid, 2-(dimethylamino)ethyl ester
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Molecular Weight

131.17 g/mol
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CAS No.

1421-89-2
Record name Dimethylaminoethyl acetate
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Record name Dimethylaminoethyl acetate
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Record name 2-(Dimethylamino)ethyl acetate
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Record name Acetic acid, 2-(dimethylamino)ethyl ester
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Record name Acetic acid, 2-(dimethylamino)ethyl ester
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Record name 2-dimethylaminoethyl acetate
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Record name DIMETHYLAMINOETHYL ACETATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-(Dimethylamino)ethyl acetate, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented in a clear and structured format, including a detailed table of physical properties and standardized experimental protocols for their determination.

Core Physical Properties

This compound, also known as DMAE acetate, is a colorless to light yellow liquid.[1][2] A summary of its key physical properties is provided in the table below.

Physical PropertyValue
CAS Number 1421-89-2
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol [2][3]
Physical State Liquid[2][4]
Color Colorless to Light Yellow[1][2]
Boiling Point 152-154 °C[2]
Melting Point Not applicable (liquid at room temperature)[4]
Density 0.92 - 0.93 g/cm³[1][2][4]
Refractive Index 1.4155-1.42[1][2]
Solubility in Water Very soluble[5]
Flash Point 47 - 54 °C[1][2]

Experimental Protocols for Physical Property Determination

The following sections detail the standardized methodologies for determining the key physical properties of a liquid chemical such as this compound.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.[6]

Methodology:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[7][8]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z.

  • Data Analysis: The resulting mass spectrum will show a peak or a cluster of peaks corresponding to the molecular ion of the compound. The molecular weight is determined from the m/z value of this molecular ion peak.[9]

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[10][11]

Methodology:

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.[10][12]

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] This indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise way to determine the density of a liquid. The ASTM D1475 standard provides a detailed procedure.

Methodology:

  • A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed.

  • The pycnometer is then filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

  • The filled pycnometer is weighed again.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the calibrated volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and can be used to identify and assess the purity of a liquid.

Methodology:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent and a soft tissue.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

  • The control knob is turned to bring the dividing line exactly to the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.[13]

Methodology:

  • An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water) in a flask.

  • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[14]

  • After agitation, the mixture is allowed to stand to allow any undissolved solute to settle.

  • A sample of the supernatant (the clear liquid above the undissolved solute) is carefully withdrawn.

  • The concentration of the solute in the supernatant is determined using a suitable analytical method, such as chromatography or spectroscopy. This concentration represents the solubility of the substance at that temperature.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical.

G Workflow for Physical Property Determination of a Liquid Chemical cluster_0 Sample Preparation & Initial Observation cluster_1 Quantitative Measurements cluster_2 Data Analysis & Reporting A Obtain Pure Sample B Observe Physical State & Color A->B C Molecular Weight (Mass Spectrometry) A->C D Boiling Point (Capillary Method) A->D E Density (Pycnometer) A->E F Refractive Index (Refractometer) A->F G Solubility (Shake-Flask Method) A->G H Compile Data in Table C->H D->H E->H F->H G->H I Document Experimental Protocols H->I J Final Report Generation I->J

Caption: Workflow for determining the physical properties of a liquid chemical.

References

An In-depth Technical Guide to 2-(Dimethylamino)ethyl acetate (CAS: 1421-89-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl acetate, a versatile molecule with applications in organic synthesis and potential relevance in pharmaceutical research. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, safety information, and potential biological activities, with a focus on its structural relationship to cholinergic compounds.

Core Data Summary

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1421-89-2[1][2]
Molecular Formula C₆H₁₃NO₂[3][4]
Molecular Weight 131.17 g/mol [2][5]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 152-154 °C[2]
Density 0.92 g/cm³[3]
Refractive Index 1.4155-1.4175
Flash Point 47 °C[2]
Solubility Very soluble in water[1]
Physical State Liquid at 20 °C[6]
Safety Information
CategoryInformationReference(s)
GHS Pictograms Flame, Exclamation Mark[2]
Signal Word Danger[2]
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2][5]
Precautionary Statements P210, P233, P240, P241, P242, P243, P264, P280, P302+P352, P303+P361+P353, P305+P351+P338, P362+P364, P370+P378, P403+P235, P501[2]

Spectroscopic Analysis

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in CDCl₃ shows four distinct signals.

AssignmentChemical Shift (ppm)MultiplicityIntegration
-CH₂-O-~4.17t2H
-CH₂-N-~2.56t2H
-N(CH₃)₂~2.28s6H
-C(O)CH₃~2.07s3H

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.[7]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound would exhibit the following signals:

AssignmentChemical Shift (ppm)
C=O (ester)~170
-CH₂-O-~62
-CH₂-N-~58
-N(CH₃)₂~45
-C(O)CH₃~21
FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Bond Vibration
~1740C=O (ester) stretch
~1240C-O (ester) stretch
~2950-2800C-H (alkane) stretch
Mass Spectrometry

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 131. Key fragmentation pathways likely involve the cleavage of the ester and amine functionalities.

G mol C₆H₁₃NO₂⁺˙ (m/z = 131) frag1 C₅H₁₀NO⁺ (m/z = 100) mol->frag1 - OCH₃ frag2 C₄H₁₀N⁺ (m/z = 72) mol->frag2 - C(O)OCH₃ frag4 CH₃CO⁺ (m/z = 43) mol->frag4 - OCH₂CH₂N(CH₃)₂ frag3 C₂H₅N⁺ (m/z = 45) frag2->frag3 - C₂H₅

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of N,N-dimethylethanolamine with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP).

Materials:

  • N,N-Dimethylethanolamine

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N,N-dimethylethanolamine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

G start Reactants: N,N-Dimethylethanolamine Acetic Anhydride DMAP (catalyst) DCM (solvent) reaction Reaction at 0°C to RT start->reaction workup Aqueous Workup: NaHCO₃ wash Brine wash reaction->workup purification Purification: Distillation workup->purification product Product: This compound purification->product

Caption: Synthesis Workflow.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Potential Biological Activity and Applications

Cholinergic Activity

This compound is a structural analog of acetylcholine, the endogenous neurotransmitter for both muscarinic and nicotinic acetylcholine receptors. The presence of the tertiary amine and the acetate ester functionalities suggests that it may exhibit cholinergic activity. It is hypothesized that this compound could act as an agonist at muscarinic acetylcholine receptors, potentially mimicking the effects of acetylcholine. Furthermore, it may be a substrate for acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine.[8]

G ligand 2-(Dimethylamino)ethyl acetate receptor Muscarinic Acetylcholine Receptor ligand->receptor Binds gprotein G-protein receptor->gprotein Activates plc PLC gprotein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Response ca2->response pkc->response

Caption: Postulated Muscarinic Receptor Signaling Pathway.

Applications in Drug Development

The dimethylaminoethyl ester moiety is present in several FDA-approved drugs, highlighting its importance as a pharmacophore.[9] Given its potential cholinergic activity, this compound could serve as a lead compound or a research tool for the development of novel therapeutics targeting the cholinergic system. Its potential as an acetylcholinesterase inhibitor could be of interest in the context of Alzheimer's disease research.[10] It may also be utilized as a pharmaceutical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[11]

Conclusion

This compound is a compound with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis and structural similarity to acetylcholine make it a molecule of interest for researchers in organic chemistry and drug development. Further investigation into its pharmacological profile, particularly its interaction with cholinergic receptors and enzymes, is warranted to fully elucidate its potential as a bioactive molecule.

References

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl acetate, a tertiary amine and ester of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physical and chemical properties, synthesis protocols, and spectroscopic characterization.

Chemical Structure and Identification

This compound, also known as DMAE acetate, is the ester of 2-(dimethylamino)ethanol and acetic acid. Its structure features a short ethyl chain with a dimethylamino group at one end and an acetate group at the other.

Molecular Formula: C₆H₁₃NO₂[1][2]

Molecular Weight: 131.18 g/mol [1][2]

CAS Number: 1421-89-2[1][2]

Synonyms: Acetic Acid 2-(Dimethylamino)ethyl Ester, Dimethylaminoethyl acetate, N,N-Dimethylaminoethyl acetate.[1]

The chemical structure can be represented by the following notations:

  • SMILES: CC(=O)OCCN(C)C[1]

  • InChI: 1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3[3]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Appearance Colorless to light yellow liquid
Boiling Point 152 °C[3]
Flash Point 54 °C[3]
Specific Gravity (20/20) 0.93[1]
Refractive Index 1.42[1][2]
Purity (GC) >98.0%

Synthesis of this compound

The most common laboratory synthesis of this compound involves the esterification of 2-(dimethylamino)ethanol with an acetylating agent, such as acetic anhydride or acetyl chloride. The Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst like 4-(dimethylamino)pyridine (DMAP), is a mild and efficient method for this transformation.

General Experimental Protocol: Steglich Esterification

This protocol describes a general procedure for the synthesis of this compound via Steglich esterification.

Materials:

  • 2-(Dimethylamino)ethanol

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 2-(dimethylamino)ethanol and a stoichiometric equivalent of acetic acid in anhydrous dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU) is removed by filtration.

  • The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow Reactants 2-(Dimethylamino)ethanol + Acetic Acid + DMAP (cat.) + DCC or DIC Reaction Esterification (Steglich Conditions) Reactants->Reaction Solvent Anhydrous DCM Solvent->Reaction Filtration Remove Urea Byproduct Reaction->Filtration Workup Aqueous Workup (Acid/Base Wash) Filtration->Workup Drying Dry with Na2SO4 Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product Acetate_Signaling cluster_0 Cellular Environment cluster_1 Signaling Pathways Acetate Acetate ACSS ACSS Acetate->ACSS FFAR FFAR2/3 (GPCRs) Acetate->FFAR mTOR mTOR Pathway Acetate->mTOR AcetylCoA Acetyl-CoA ACSS->AcetylCoA HATs Histone Acetylation AcetylCoA->HATs GeneExpression Gene Expression (Epigenetic Regulation) HATs->GeneExpression GPCR_Signaling G-Protein Signaling (Inflammation, Metabolism) FFAR->GPCR_Signaling mTOR_Signaling Cell Growth & Metabolism mTOR->mTOR_Signaling

References

An In-depth Technical Guide to the Safety of 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(Dimethylamino)ethyl acetate (CAS No. 1421-89-2). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This document is intended to be a critical resource for laboratory personnel and anyone involved in the handling and use of this compound in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a colorless to light yellow liquid.[1][2] Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C6H13NO2[3][4]
Molecular Weight 131.17 g/mol [5][6]
Boiling Point 152 °C[1][5]
Flash Point 54 °C (Closed Cup)[1][5]
Specific Gravity (20/20) 0.93[1][2]
Refractive Index 1.42[1][2]
Vapor Density 4.52[3]
Purity ≥ 98.0%[1][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[5][7][8]

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

GHS Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Signal Word: Warning [6] or Danger [5] (Note: Signal words may vary between suppliers).

Precautionary Statements: A comprehensive list of precautionary statements is provided by various suppliers.[1][5][7][9][10] Key recommendations include keeping the substance away from heat and ignition sources, using protective gloves and eye protection, and ensuring adequate ventilation.

GHS_Hazard_Summary cluster_GHS GHS Classification for this compound cluster_Pictograms Pictograms cluster_SignalWord Signal Word cluster_Hazards Hazard Statements cluster_Precautions Key Precautionary Statements Hazard_Classification Hazard Classification GHS02 Flame (GHS02) Flammable Hazard_Classification->GHS02 GHS07 Exclamation Mark (GHS07) Irritant Hazard_Classification->GHS07 Signal Warning / Danger Hazard_Classification->Signal P403_P235 P403+P235: Store in a well-ventilated place. Keep cool. Hazard_Classification->P403_P235 H226 H226: Flammable liquid and vapor Signal->H226 H315 H315: Causes skin irritation Signal->H315 H319 H319: Causes serious eye irritation Signal->H319 P210 P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. H226->P210 P280 P280: Wear protective gloves/protective clothing/eye protection/face protection. H315->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H319->P305_P351_P338

Caption: GHS Hazard Summary for this compound.

Fire and Explosion Hazard Data

The flammability of this compound is a primary safety concern.

ParameterValueReference
Flash Point 54 °C (Closed Cup)[1][5]
UN Number 1993[2]
Hazard Class 3 (Flammable liquids)[2]
Packing Group III[2]
Extinguishing Media Dry sand, dry chemical, or alcohol-resistant foam.[1]

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] It is crucial to use explosion-proof electrical, ventilating, and lighting equipment.[1][9]

Toxicity Data

The toxicological properties of this substance have not been fully investigated.[3] However, some acute toxicity data is available.

TestSpeciesRouteValueReference
LD50MouseIntraperitoneal104 mg/kg[6]

Potential Health Effects:

  • Inhalation: Vapors may cause dizziness or suffocation and a burning sensation in the chest.[3]

  • Skin: May cause irritation and dermatitis.[3]

  • Eyes: May cause eye irritation, chemical conjunctivitis, and corneal damage.[3]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression.[3]

Experimental Protocols

Detailed experimental protocols for the determination of all safety data for this specific compound are not publicly available. However, standardized methods are employed for such evaluations. Below are outlines of general experimental protocols relevant to the hazards of this compound.

Flash Point Determination (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of a liquid will ignite.

Methodology (General Principles based on Pensky-Martens Closed-Cup Tester):

  • Apparatus: A closed-cup flash point tester, which consists of a test cup with a tightly fitting lid, a stirring mechanism, a heat source, and an ignition source.

  • Procedure: a. A specified volume of the sample is placed in the test cup. b. The lid is secured, and the sample is heated at a slow, constant rate while being stirred. c. At specified temperature intervals, the ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid through an opening in the lid. d. The test is continued until a flash is observed inside the cup. e. The temperature at which the flash occurs is recorded as the flash point.

Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.[3]

Methodology (General Principles):

  • Test Animals: Typically, a small number of rats or mice of a single sex (usually females) are used.[2]

  • Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The initial dose level is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure: a. A small group of animals (typically 3) is dosed at the starting dose level. b. The outcome (survival or death) determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level. c. This process is continued until the criteria for classification are met.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.[2]

  • Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Acute_Oral_Toxicity_Testing cluster_protocol General Protocol for Acute Oral Toxicity Testing (OECD 423) start Select Starting Dose Level (e.g., 300 mg/kg) dose_animals Dose a group of 3 animals start->dose_animals observe Observe for 14 days for signs of toxicity and mortality dose_animals->observe decision Evaluate Outcome observe->decision stop_high Stop test. Classify based on no mortality at high dose. decision->stop_high No or 1 death stop_low Stop test. Classify based on mortality at low dose. decision->stop_low 2 or 3 deaths dose_lower Dose a new group of 3 animals at a lower dose level decision->dose_lower Re-test at lower dose if results are equivocal dose_higher Dose a new group of 3 animals at a higher dose level decision->dose_higher Re-test at higher dose if results are equivocal dose_lower->observe dose_higher->observe

Caption: Generalized workflow for acute oral toxicity testing.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Ground and bond containers when transferring material to prevent static discharge.[3] Use non-sparking tools.[1][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][11] Store in a designated flammables area.[3] Keep away from heat, sparks, open flames, and other ignition sources.[1][3][9][10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spill Response

A logical workflow for handling a spill is outlined below.

Spill_Response_Workflow cluster_spill Spill Response Workflow for this compound spill_detected Spill Detected assess_spill Assess the Spill (Size and immediate danger) spill_detected->assess_spill is_major Is the spill major? assess_spill->is_major evacuate Evacuate the area. Alert others. Call for emergency response. is_major->evacuate Yes wear_ppe Wear appropriate PPE (gloves, goggles, respirator if necessary). is_major->wear_ppe No (minor spill) end Spill Cleaned Up evacuate->end Wait for professionals contain_spill Contain the spill with absorbent materials (e.g., spill pads, sand). neutralize_vapors Ensure adequate ventilation to disperse vapors. Eliminate ignition sources. contain_spill->neutralize_vapors wear_ppe->contain_spill collect_absorbent Carefully collect the absorbed material using non-sparking tools. neutralize_vapors->collect_absorbent dispose_waste Place in a sealed, labeled container for hazardous waste disposal. collect_absorbent->dispose_waste decontaminate Decontaminate the spill area with soap and water. dispose_waste->decontaminate decontaminate->end

Caption: Logical workflow for handling a spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable chemical for research and development, but it presents significant hazards that must be managed with care. Its flammability and potential to cause skin and eye irritation necessitate strict adherence to safety protocols. By understanding its properties, implementing proper handling and storage procedures, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always consult the most recent and complete Safety Data Sheet provided by the supplier before use.

References

An In-depth Technical Guide to 2-(Dimethylamino)ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(dimethylamino)ethyl acetate, a molecule of significant interest in the fields of chemical synthesis and drug delivery. The document details its chemical identity, physicochemical properties, and provides a detailed experimental protocol for its synthesis and characterization. Furthermore, it explores the compound's burgeoning role in the development of advanced drug delivery systems, leveraging its pH-responsive nature. A key focus is its structural analogy to the neurotransmitter acetylcholine, with a discussion on its potential to interact with cholinergic signaling pathways. This guide aims to be an essential resource for researchers and professionals working with or considering the use of this versatile compound.

Chemical Identity and Properties

This compound, a tertiary amine and an ester, possesses a unique combination of properties that make it a valuable building block in various chemical applications. Its IUPAC name is This compound [1][2].

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various sources. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReferences
IUPAC Name This compound[1][2]
Synonyms Acetic acid 2-(dimethylamino)ethyl ester, DMAE acetate
CAS Number 1421-89-2
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point 152 °C[3]
Flash Point 54 °C[3][4]
Purity Typically ≥98%[3][5]
Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data is summarized below.

TechniqueKey Data
¹H NMR Signals corresponding to the acetyl methyl protons, the methylene groups of the ethyl chain, and the N-methyl protons.
¹³C NMR Resonances for the carbonyl carbon, the ester and amine methylene carbons, and the methyl carbons.[1]
IR Spectroscopy A characteristic strong absorption band for the C=O (ester) stretching, typically around 1740 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is most commonly achieved via the esterification of N,N-dimethylethanolamine.

Synthesis via Esterification with Acetic Anhydride

This protocol describes a common laboratory-scale synthesis.

Materials:

  • N,N-Dimethylethanolamine

  • Acetic anhydride

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylethanolamine in anhydrous diethyl ether.

  • Slowly add an equimolar amount of acetic anhydride to the solution dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: An IR spectrum should be acquired to verify the presence of the ester functional group.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

  • Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product.

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable component in drug development, particularly in the design of sophisticated drug delivery systems.

pH-Responsive Drug Delivery Systems

A significant application of this compound is as a monomer for the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and related polymers. These polymers are known for their pH-responsive behavior, which is a highly desirable characteristic for targeted drug delivery.

The tertiary amine group in the polymer side chain has a pKa of approximately 7.0-7.5. At physiological pH (~7.4), the amine groups are largely deprotonated and the polymer is hydrophobic. However, in the slightly acidic environment of tumor tissues or within the endosomes of cells (pH 5.0-6.5), the amine groups become protonated. This protonation leads to a conformational change, causing the polymer to become hydrophilic and swell, which in turn triggers the release of an encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing its side effects on healthy tissues.[6][7]

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Release Monomer 2-(Dimethylamino)ethyl acetate derivative Polymerization Polymerization Monomer->Polymerization Encapsulation Encapsulation Polymerization->Encapsulation Drug Therapeutic Drug Drug->Encapsulation Nanoparticle Drug-loaded Nanoparticle Encapsulation->Nanoparticle Systemic_Circulation Systemic Circulation (pH 7.4) Nanoparticle->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment Drug_Release Drug Release Tumor_Microenvironment->Drug_Release Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect Targeted Action

pH-Responsive Drug Delivery Workflow.

Potential Role in Cholinergic Signaling

This compound is a structural analog of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. This structural similarity suggests that it may interact with the cholinergic system.

Analogy to Acetylcholine

Acetylcholine has a quaternary ammonium group and an ester moiety. This compound possesses a tertiary amine, which can be protonated at physiological pH to mimic the positively charged quaternary ammonium group, and an identical acetate ester group.

Acetylcholine_Analogy cluster_acetylcholine Acetylcholine cluster_dmaea This compound ACh Quaternary Ammonium Acetate Ester DMAEA Tertiary Amine (Protonatable) Acetate Ester ACh:head->DMAEA:head Structural Similarity ACh:tail->DMAEA:tail Identical Moiety

Structural comparison of Acetylcholine and this compound.
Putative Cholinergic Signaling Pathway

Based on studies of similar compounds, such as diethylaminoethyl acetate, it is plausible that this compound could act as a cholinergic agonist.[8] This would involve binding to and activating acetylcholine receptors, particularly muscarinic receptors, which are G-protein coupled receptors. Activation of these receptors can initiate a variety of intracellular signaling cascades.

The following diagram illustrates a putative signaling pathway for this compound, assuming it acts as a muscarinic agonist.

Cholinergic_Signaling_Pathway cluster_receptor_activation Receptor Activation cluster_intracellular_signaling Intracellular Signaling Cascade DMAEA 2-(Dimethylamino)ethyl acetate Receptor Muscarinic Acetylcholine Receptor (GPCR) DMAEA->Receptor Binds and Activates G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular_Response Ca_PKC->Cellular_Response Leads to

Putative Cholinergic Signaling Pathway.

Conclusion

This compound is a compound with significant potential in both synthetic chemistry and pharmacology. Its straightforward synthesis and well-defined properties make it an accessible building block for further chemical elaboration. Its most prominent application to date is in the creation of intelligent drug delivery systems that can respond to the physiological environment. Furthermore, its structural similarity to acetylcholine opens up intriguing possibilities for its use as a modulator of cholinergic signaling. Further research is warranted to fully elucidate its pharmacological profile and to explore its full potential in therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising molecule.

References

An In-depth Technical Guide to 2-(Dimethylamino)ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Dimethylamino)ethyl acetate, a tertiary amine and ester of significant interest in chemical synthesis and pharmaceutical research. The document details its core physicochemical properties, a standard experimental protocol for its synthesis, and its relevance in biochemical pathways, particularly in relation to the neurotransmitter acetylcholine.

Core Physicochemical Properties

This compound, also known as acetic acid 2-(dimethylamino)ethyl ester, is a flammable and irritant liquid.[1][2] Its quantitative properties are summarized below for ease of reference.

PropertyValueSource(s)
Molecular Weight 131.18 g/mol [2][3]
Molecular Formula C₆H₁₃NO₂[2][3]
CAS Number 1421-89-2[2][3]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 152 °C[3]
Flash Point 54 °C
Density / Specific Gravity 0.92 - 0.93 g/cm³ (at 20°C)
Refractive Index ~1.416 - 1.42
Purity (Typical) ≥98.0% (by GC)[3]
IUPAC Name This compound[3]
SMILES CN(C)CCOC(C)=O[3]
InChI Key GOLSFPMYASLXJC-UHFFFAOYSA-N[3]

Experimental Protocol: Synthesis of this compound

A common and effective method for synthesizing this compound is through the esterification of 2-(Dimethylamino)ethanol (DMAE) with an acetylating agent, such as acetic anhydride. This reaction is typically performed under controlled temperature conditions to manage its exothermic nature.

Materials:

  • 2-(Dimethylamino)ethanol (DMAE)

  • Acetic anhydride

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Initial Reagent: Charge the flask with 2-(Dimethylamino)ethanol (1.0 equivalent).

  • Addition of Acetylating Agent: While stirring vigorously, add acetic anhydride (1.0-1.1 equivalents) dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 10-15 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and the acetic acid byproduct until effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.[4]

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[4]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the protocol above.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product DMAE 2-(Dimethylamino)ethanol Reaction Esterification (0-25°C) DMAE->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Quench Neutralization (aq. NaHCO₃) Reaction->Quench Crude Mixture Extract Extraction (Ethyl Acetate) Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Organic Phase Evaporation Solvent Evaporation Dry->Evaporation Distillation Fractional Distillation Evaporation->Distillation Crude Product FinalProduct Pure 2-(DMAE)A Distillation->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Relevance in Drug Development and Neuroscience

This compound is structurally related to the essential neurotransmitter acetylcholine (ACh).[1] ACh is synthesized in cholinergic neurons from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[1][5] The structural similarity of this compound to ACh makes its precursors and related derivatives valuable in neuroscientific research and drug discovery.

The dimethylamine pharmacophore is a key component in numerous FDA-approved drugs, highlighting the importance of this functional group in medicinal chemistry for targeting a wide range of biological activities.[6] For instance, rivastigmine, a drug used for Alzheimer's disease, contains a (dimethylamino)ethyl group and functions as an acetylcholinesterase inhibitor.[6]

Furthermore, the precursor to this compound, dimethylaminoethanol (DMAE), has been studied for its effects on acetylcholine synthesis, though it acts as a weak competitive inhibitor for choline transport rather than a direct precursor in vivo.[7] The ester itself, and its diethyl analog, have been investigated as false cholinergic neurotransmitters, demonstrating agonist activity at muscarinic receptors.[8] This highlights the potential for such compounds to modulate cholinergic systems, a critical area in the development of therapies for neurological and psychiatric disorders.

References

Technical Guide: Physicochemical Properties of 2-(Dimethylamino)ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the boiling point and related physicochemical properties of 2-(Dimethylamino)ethyl acetate (CAS No: 1421-89-2). It includes a compilation of reported boiling point data, detailed experimental protocols for its determination, and a generalized workflow for its synthesis and characterization. This guide is intended to serve as a practical resource for laboratory and development applications.

Physicochemical Properties

This compound, also known as acetic acid 2-(dimethylamino)ethyl ester, is a colorless to light yellow liquid.[1] It is a tertiary amine and an ester, making it a compound of interest in various chemical syntheses. Its fundamental properties are crucial for handling, storage, and application in research and development.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1421-89-2[2][3][4][5]
Molecular Formula C6H13NO2[3][5]
Molecular Weight 131.17 g/mol
Boiling Point 152 °C[1][3][5]
152-154 °C[6]
Density 0.9253 g/cm³ (at 20 °C)[3]
0.93 g/cm³ (at 20/20 °C)[1][2]
Refractive Index 1.4165 (at 19 °C)[3]
1.42[1][2]
1.4155-1.4175[6]
Flash Point 54 °C[1]
47 °C[6]
Purity ≥98.0%[1][2][5]
Appearance Colorless to Light yellow clear liquid[1]
Solubility in Water Very soluble[3]

Boiling Point Determination: Experimental Protocols

The boiling point is a critical physical property for identifying and assessing the purity of a liquid substance.[7][8] While experimental values are often reported as a range due to variations in atmospheric pressure and equipment calibration, standardized methods ensure reproducibility.[8] Below are two common protocols for determining the boiling point of a compound like this compound.

Distillation Method

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and purification by distillation is also intended.[9]

Objective: To determine the boiling point of a liquid by measuring the temperature of its vapor at equilibrium during distillation.

Apparatus:

  • Distilling flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or sand bath

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Place 5-10 mL of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[9]

  • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned correctly. The top of the bulb should be slightly below the side arm of the distilling flask leading to the condenser.[10] This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

  • Begin heating the flask gently. Adjust the heating rate so that the vapor condenses about one-third of the way up the condenser.[10]

  • Observe the temperature reading on the thermometer. The temperature will rise and then stabilize as the liquid boils and the vapor continuously bathes the thermometer bulb.

  • Record the temperature at which the liquid is distilling at a steady rate (e.g., one drop per second into the receiving flask). This stable temperature is the boiling point.[9]

  • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Capillary Method (Thiele Tube)

This micro-scale method is ideal when only a small amount of sample (<0.5 mL) is available.[9] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[8]

Objective: To determine the boiling point of a small liquid sample by observing the temperature at which its vapor pressure equals the surrounding pressure.

Apparatus:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer

  • Small sample vial (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Attach a small vial containing 0.2-0.5 mL of this compound to the thermometer using a rubber band. The bottom of the vial should be level with the thermometer bulb.[9]

  • Place a capillary tube, sealed end up, into the sample vial.[9]

  • Place the thermometer assembly into the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The shape of the tube promotes oil circulation, ensuring uniform heating.

  • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9] This indicates the vapor pressure of the sample has exceeded the external pressure.

  • Remove the heat and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[8][9]

  • Record the temperature at this exact moment. This is the boiling point of the sample.

Synthesis and Characterization Workflow

This compound is typically synthesized via Fischer esterification. The following diagram illustrates a general workflow from synthesis to final product characterization, where boiling point determination serves as a key verification step for purity.

G reagents Reactants: 2-(Dimethylamino)ethanol + Acetic Anhydride/Acetyl Chloride reaction Acid-Catalyzed Esterification (Reflux) reagents->reaction quench Reaction Quenching (e.g., with water/base) reaction->quench Cool & Process wash Aqueous Wash (Separatory Funnel) quench->wash dry Drying (e.g., MgSO4, Na2SO4) wash->dry filter Filtration dry->filter distill Fractional Distillation filter->distill product Purified Product: This compound distill->product Collect Pure Fraction bp Boiling Point Determination product->bp spectro Spectroscopy (NMR, IR) product->spectro gcms Purity Analysis (GC-MS) product->gcms

Caption: Workflow for synthesis, purification, and characterization of this compound.

References

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Acetate and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl acetate, a tertiary amine ester with significant relevance to researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, synthesis, potential pharmacological activity, and analytical methodologies.

Chemical Identity and Synonyms

This compound is a well-defined chemical entity with numerous synonyms and identifiers used across scientific literature and commercial platforms. A comprehensive list of these is provided below to facilitate accurate identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
IUPAC Name This compound
CAS Number 1421-89-2[1]
Molecular Formula C6H13NO2[]
Molecular Weight 131.17 g/mol []
Common Synonyms Acetic acid, 2-(dimethylamino)ethyl ester[]
N,N-Dimethylaminoethyl acetate
Dimethylaminoethanol acetate
2-Dimethylaminoethanol acetate
2-(N,N-Dimethylamino)ethyl acetate
2-(N,N-Dimethylamino)-1-acetyloxyethane
InChI Key GOLSFPMYASLXJC-UHFFFAOYSA-N[]
SMILES CC(=O)OCCN(C)C[]
UNII ERL2MM8I7X
EINECS 215-827-4[]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to light yellow liquid[3]
Boiling Point 152 °C[4][5]
Flash Point 54 °C[4][5]
Purity >98.0% (GC)[3]
Refractive Index 1.42[1]
Specific Gravity 0.93[1]
pKa (predicted) 8.56 ± 0.28

Synthesis and Manufacturing

A probable synthesis workflow for this compound would involve the reaction of 2-(Dimethylamino)ethanol with acetic anhydride or acetyl chloride.

G General Synthesis Workflow for this compound Reactants Reactants: - 2-(Dimethylamino)ethanol - Acetic Anhydride or Acetyl Chloride Reaction Reaction Vessel (Stirring, Controlled Temperature) Reactants->Reaction Solvent Inert Solvent (e.g., Dichloromethane, Diethyl ether) Solvent->Reaction Quenching Quenching (e.g., with water or a mild base) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (e.g., with MgSO4 or Na2SO4) Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product This compound Purification->Product G Cholinergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron/Effector Cell ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh_cleft Acetylcholine in Synaptic Cleft ACh_release->ACh_cleft nAChR Nicotinic ACh Receptor (Ion Channel) Cellular_Response Cellular Response (e.g., Depolarization, Second Messenger Cascade) nAChR->Cellular_Response mAChR Muscarinic ACh Receptor (GPCR) mAChR->Cellular_Response ACh_cleft->nAChR Binds to ACh_cleft->mAChR Binds to AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolyzed by DMAEA This compound (Potential Agonist) DMAEA->nAChR Potential Binding DMAEA->mAChR Potential Binding G Workflow for Determining Hydrolysis Kinetics Preparation Prepare solutions: - this compound - NaOH (known concentration) Reaction_Setup Mix reactants in a thermostated vessel Preparation->Reaction_Setup Sampling Withdraw aliquots at specific time intervals Reaction_Setup->Sampling Quenching Quench the reaction (e.g., with a known amount of acid) Sampling->Quenching Titration Back-titrate the unreacted acid/base Quenching->Titration Data_Analysis Calculate reactant concentration over time and determine the rate constant Titration->Data_Analysis

References

2-(Dimethylamino)ethyl Acetate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethyl acetate is a tertiary amine and an ester of acetic acid, structurally related to the neurotransmitter acetylcholine and the nootropic agent 2-(dimethylamino)ethanol (DMAE). While commercially available for research purposes, its direct biological activities and applications are not extensively documented in peer-reviewed literature. This technical guide consolidates the available physicochemical data for this compound and explores its potential research applications by drawing logical inferences from structurally analogous compounds. The primary hypothesized areas of investigation include its role as a potential cholinergic agent and as a prodrug for DMAE. This document provides exemplary experimental protocols and conceptual frameworks to guide future research into this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValue
IUPAC Name This compound[1][2]
Synonyms Acetic Acid 2-(Dimethylamino)ethyl Ester, DMAE Acetate
CAS Number 1421-89-2[1][3][4][5][6]
Molecular Formula C₆H₁₃NO₂[1][5]
Molecular Weight 131.17 g/mol [5][7]
Boiling Point 152-154 °C[5]
Flash Point 54 °C[3][6]
Density 0.92-0.93 g/cm³[4][5]
Refractive Index ~1.42[3][4]
Purity (Typical) >98% (GC)[3][4]
Solubility Miscible with water, ethanol, and other common organic solvents.

Potential Research Applications

While direct studies on this compound are scarce, its structural similarity to key compounds in neuroscience suggests several promising avenues for research.

Investigation as a Cholinergic Agent

The most compelling hypothesized application is in the study of the cholinergic nervous system. This is based on its structural analogy to acetylcholine (ACh) and the documented activity of its diethyl analog.

  • Structural Comparison: this compound shares the core ethyl acetate structure with acetylcholine but has two methyl groups on the nitrogen atom instead of three. This modification likely alters its binding affinity to cholinergic receptors and its susceptibility to hydrolysis by acetylcholinesterase (AChE).

CompoundStructureKey Features
Acetylcholine CH₃CO-O-CH₂CH₂-N⁺(CH₃)₃Quaternary amine, natural neurotransmitter.
This compound CH₃CO-O-CH₂CH₂-N(CH₃)₂Tertiary amine, potential ACh analog.
Diethylaminoethyl Acetate CH₃CO-O-CH₂CH₂-N(CH₂CH₃)₂Tertiary amine, studied as a "false neurotransmitter".
2-(Dimethylamino)ethanol (DMAE) HO-CH₂CH₂-N(CH₃)₂Tertiary amine, potential ACh precursor, hydrolysis product of the title compound.

  • The "False Neurotransmitter" Hypothesis: Research on the related compound, diethylaminoethyl acetate, has shown that it can act as a muscarinic agonist, though with significantly lower potency than acetylcholine. It was proposed to function as a "false neurotransmitter," a compound that can be taken up and released by neurons but has a different or weaker effect than the endogenous neurotransmitter. This compound could be investigated to test a similar hypothesis, potentially serving as a tool to modulate cholinergic signaling in a more subtle manner than potent agonists or antagonists.

False_Neurotransmitter_Concept cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh_precursor Choline + Acetyl-CoA ACh Acetylcholine (ACh) ACh_precursor->ACh Choline Acetyltransferase Vesicle Synaptic Vesicle ACh->Vesicle Packaging DMAE_acetate 2-(Dimethylamino)ethyl Acetate (DMAE-Ac) DMAE_acetate->Vesicle Uptake & Packaging Receptor Cholinergic Receptor Vesicle->Receptor Release of ACh Vesicle->Receptor Competitive Release of DMAE-Ac Response_ACh Strong Signal Transduction Receptor->Response_ACh Response_DMAE_acetate Weak or Altered Signal Transduction Receptor->Response_DMAE_acetate

Hypothesized action of a "false neurotransmitter".

A Prodrug for DMAE and Acetylcholine Precursor Studies

2-(Dimethylamino)ethanol (DMAE) has been investigated for decades as a potential precursor to acetylcholine in the brain, with the aim of boosting cognitive function. However, results have been inconsistent. This compound is the acetylated form of DMAE and can be considered a potential prodrug.

  • Hydrolysis Pathway: It is hypothesized that esterases in the blood and tissues could hydrolyze this compound into DMAE and acetic acid. This ester form is more lipophilic than DMAE, which could potentially enhance its ability to cross the blood-brain barrier.

  • Research Potential: This compound could be used in studies to systematically evaluate the efficacy of DMAE delivery to the central nervous system. By comparing the neurological effects of administering equimolar amounts of DMAE and this compound, researchers could dissect the pharmacokinetic and pharmacodynamic differences, potentially clarifying the conflicting results in historical DMAE studies.

Metabolic_Pathway DMAE_Ac 2-(Dimethylamino)ethyl Acetate BBB Blood-Brain Barrier DMAE_Ac->BBB Potential Enhanced Penetration DMAE DMAE DMAE_Ac->DMAE Hydrolysis by Esterases DMAE->BBB Acetic_Acid Acetic Acid Choline_Pool Brain Choline Pool DMAE->Choline_Pool Incorporation (Hypothesized) ACh Acetylcholine Choline_Pool->ACh Conversion

Potential metabolic fate of this compound.

Experimental Protocols

The following are detailed, exemplary methodologies for key experiments. Given the lack of direct literature, these protocols are adapted from studies on analogous compounds.

Exemplary Protocol: Enzymatic Synthesis

This protocol is based on lipase-catalyzed esterification, a common green chemistry approach for synthesizing esters.

  • Materials:

    • 2-(Dimethylamino)ethanol (DMAE)

    • Vinyl acetate (acyl donor)

    • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

    • Anhydrous solvent (e.g., hexane or tert-butanol)

    • Molecular sieves (3Å, activated)

  • Procedure:

    • To a dried round-bottom flask, add 2-(Dimethylamino)ethanol (1 equivalent) and anhydrous solvent (e.g., 5 mL per mmol of DMAE).

    • Add molecular sieves to the mixture to remove any residual water.

    • Add vinyl acetate (1.5-2 equivalents). Using vinyl acetate is often advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward.

    • Add the immobilized lipase (e.g., 10% by weight of the limiting reactant).

    • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

    • Upon completion, filter off the immobilized enzyme (which can be washed and reused).

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Exemplary Protocol: Testing Cholinergic Agonist Activity

This ex vivo protocol is adapted from studies on diethylaminoethyl acetate and is a classic method for assessing muscarinic agonist activity.

Experimental_Workflow start Start step1 Isolate Guinea Pig Ileum Segment start->step1 step2 Mount Tissue in Organ Bath with Krebs Solution step1->step2 step3 Equilibrate Tissue (e.g., 60 min at 37°C, gassed with 95% O₂/5% CO₂) step2->step3 step4 Record Baseline Isotonic Contractions step3->step4 step5 Construct Cumulative Dose-Response Curve step4->step5 step6 Add Increasing Concentrations of This compound step5->step6 Cumulative Dosing step7 Record Contraction Amplitude at Each Concentration step6->step7 step7->step6 Next Dose step8 Washout and Re-equilibration step7->step8 Curve Complete step9 Optional: Add Antagonist (e.g., Atropine) and Repeat step8->step9 step10 Analyze Data: Calculate EC₅₀ and Max Response step8->step10 No Antagonist Test step9->step5 Test with Antagonist end_node End step10->end_node

Workflow for assessing cholinergic activity.

  • Materials:

    • Guinea pig ileum segment

    • Krebs-Henseleit solution

    • Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37 °C)

    • Isotonic transducer and data acquisition system

    • This compound stock solution

    • Acetylcholine (positive control)

    • Atropine (muscarinic antagonist)

  • Procedure:

    • A segment of the guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated.

    • The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 60 minutes.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath.

    • The magnitude of the isotonic contraction is recorded after each addition until a maximal response is achieved.

    • The tissue is then washed repeatedly to return to baseline.

    • The procedure is repeated for acetylcholine to serve as a positive control.

    • To confirm the mechanism of action, the experiment can be repeated after pre-incubating the tissue with a specific muscarinic antagonist like atropine. A rightward shift in the dose-response curve would indicate competitive antagonism at muscarinic receptors.

    • Data is analyzed to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) for the compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as a skin and eye irritant.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical with clear potential for neuropharmacological research, primarily centered on the cholinergic system. While direct experimental data is lacking, its structural relationships to acetylcholine, DMAE, and other synthetic cholinergic agents provide a strong rationale for its investigation. It may serve as a valuable tool compound for studying subtle aspects of cholinergic transmission or as a novel prodrug for delivering DMAE to the central nervous system. The exemplary protocols and conceptual frameworks provided in this guide are intended to stimulate and facilitate future research into the properties and applications of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols: 2-(Dimethylamino)ethyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Dimethylamino)ethyl acetate is a versatile organic compound that finds application in organic synthesis, not as a direct catalyst, but as a ligand for the preparation of transition metal catalysts. Its primary documented use is in the formation of palladium complexes that effectively catalyze cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The use of this compound as a ligand can influence the stability and catalytic activity of the palladium center, thereby affecting reaction efficiency and product yields.

These application notes provide a comprehensive overview of the use of this compound as a ligand in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol and representative data.

Application: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This compound serves as a bidentate ligand, coordinating to the palladium center through its nitrogen and oxygen atoms. This chelation can stabilize the palladium catalyst, preventing its precipitation as palladium black and facilitating the catalytic cycle. The resulting catalyst system is effective for the cross-coupling of aryl boronic acids with heteroaryl chlorides, a challenging transformation due to the lower reactivity of heteroaryl chlorides compared to their bromide or iodide counterparts.

Representative Reaction Data

The following table summarizes representative results for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing a ligand similar in function to this compound. This data is intended to be illustrative of the typical scope and efficiency of such reactions.

EntryAryl HalideAryl Boronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acid1Toluene/H₂OK₂CO₃1001292
24-ChlorotoluenePhenylboronic acid1Dioxane/H₂OK₃PO₄1001688
31-Bromo-4-methoxybenzene4-Methylphenylboronic acid0.5THF/H₂OCs₂CO₃80895
41-Iodo-3-nitrobenzeneNaphthalene-1-boronic acid0.5DMF/H₂ONa₂CO₃1101085

Experimental Protocols

Protocol 1: In Situ Preparation of the Palladium Catalyst

This protocol describes the in-situ formation of the active palladium catalyst from a palladium precursor and this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(benzonitrile)palladium(II) (PdCl₂(PhCN)₂)

  • This compound

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1 mol%).

  • Add the desired solvent (e.g., 5 mL per 1 mmol of aryl halide).

  • Add this compound (2-4 mol%) to the flask via syringe.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the palladium-ligand complex. The resulting solution is the active catalyst for the cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an aryl boronic acid using the in-situ prepared palladium catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Prepared palladium catalyst solution (from Protocol 1)

  • Solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To the Schlenk flask containing the prepared catalyst solution, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and the base (2.0 mmol).

  • If a biphasic solvent system is used, add the appropriate amount of water.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of the palladium catalyst and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_catalyst_prep Catalyst Preparation (In Situ) cluster_coupling_reaction Suzuki-Miyaura Coupling pd_precursor Palladium Precursor (e.g., Pd(OAc)₂) catalyst_formation Active Pd-Ligand Complex Formation pd_precursor->catalyst_formation ligand 2-(Dimethylamino)ethyl acetate ligand->catalyst_formation solvent_prep Anhydrous Solvent solvent_prep->catalyst_formation reaction Heating & Stirring catalyst_formation->reaction Add to Reaction reactants Aryl Halide + Aryl Boronic Acid + Base reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: Workflow for Catalyst Preparation and Suzuki-Miyaura Coupling.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The diagram below outlines the key steps in the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pdII_complex R¹-Pd(II)L₂-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation + [R²-B(OR)₃]⁻ pdII_biaryl R¹-Pd(II)L₂-R² transmetalation->pdII_biaryl reductive_elimination Reductive Elimination pdII_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Application Notes and Protocols for 2-(Dimethylamino)ethyl Methacrylate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a versatile cationic polymer that has garnered significant attention in the field of polymer chemistry, particularly for biomedical applications. Its unique pH- and temperature-responsive properties make it a "smart" material, capable of undergoing conformational and solubility changes in response to environmental stimuli. This characteristic is primarily due to the tertiary amine groups in its structure, which can be protonated at lower pH values, leading to increased hydrophilicity and chain extension. PDMAEMA and its copolymers are extensively explored for applications in drug delivery, gene therapy, and the development of hydrogels.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of PDMAEMA-based polymers.

Key Applications in Polymer Chemistry

PDMAEMA is a valuable monomer for creating a variety of polymeric architectures with tailored functionalities. Its primary applications include:

  • Stimuli-Responsive Polymers: The pH and temperature sensitivity of PDMAEMA allows for the design of materials that can release therapeutic agents in specific microenvironments, such as tumor tissues, which often have a lower pH than healthy tissues.[3][5]

  • Gene Delivery Vectors: The cationic nature of PDMAEMA enables it to form complexes with negatively charged genetic material like DNA and siRNA through electrostatic interactions. These polyplexes can facilitate the transport of genetic material across cell membranes for gene therapy applications.[2][4]

  • Drug Delivery Systems: PDMAEMA-based nanoparticles, micelles, and hydrogels can encapsulate and deliver a wide range of therapeutic drugs.[3][5] The stimuli-responsive nature of the polymer can be utilized for controlled and targeted drug release.

  • Surface Modification: Grafting PDMAEMA onto surfaces can alter their properties, for instance, to create antibacterial coatings or to improve biocompatibility.[5]

Experimental Protocols

Protocol 1: Synthesis of PDMAEMA via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[1][6]

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA), purified by passing through a column of basic alumina

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Hexane

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, add CuBr (0.071 g, 0.5 mmol) and a magnetic stir bar.

  • Seal the flask with a rubber septum, and alternatively evacuate and backfill with nitrogen three times.

  • Add anisole (5 mL) to the flask via a nitrogen-purged syringe.

  • Add DMAEMA (4.71 g, 30 mmol) and PMDETA (0.087 g, 0.5 mmol) to the flask.

  • The solution should turn greenish and homogeneous.

  • Degas the solution by bubbling with nitrogen for 20 minutes.

  • Initiate the polymerization by adding EBiB (0.097 g, 0.5 mmol) via a syringe.

  • Place the flask in a thermostatically controlled oil bath at 50°C.

  • Monitor the monomer conversion over time by taking samples and analyzing them using gas chromatography or ¹H NMR.

  • After the desired conversion is reached (e.g., 4-6 hours), quench the polymerization by opening the flask to air and adding a large amount of methanol.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold hexane.

  • Filter the precipitated polymer and dry it under vacuum at room temperature overnight.

  • Characterize the resulting PDMAEMA for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Experimental Workflow for ATRP of DMAEMA

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification Reactants Add CuBr, DMAEMA, PMDETA, and Anisole to Schlenk Flask Degas Degas with Nitrogen Reactants->Degas Initiation Add Initiator (EBiB) Degas->Initiation Polymerization React at 50°C Initiation->Polymerization Monitoring Monitor Conversion (GC or NMR) Polymerization->Monitoring Quench Quench with Air/Methanol Monitoring->Quench Precipitation Precipitate in Hexane Quench->Precipitation Drying Dry Polymer Precipitation->Drying

Caption: Workflow for the synthesis of PDMAEMA via ATRP.

Protocol 2: Synthesis of PDMAEMA via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization method that can be used to synthesize well-defined PDMAEMA.[7][8]

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,4-Dioxane (solvent)

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • Dissolve DMAEMA (5.0 g, 31.8 mmol), CPADB (0.089 g, 0.32 mmol), and AIBN (0.010 g, 0.064 mmol) in 1,4-dioxane (5 mL) in a polymerization tube.

  • Seal the tube with a rubber septum and de-gas the solution by three freeze-pump-thaw cycles.

  • Place the polymerization tube in a preheated oil bath at 60°C to start the polymerization.

  • After a predetermined time (e.g., 8 hours), stop the reaction by immersing the tube in an ice bath and exposing the contents to air.

  • Dilute the reaction mixture with a small amount of tetrahydrofuran (THF).

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.

  • Recover the polymer by filtration and dry it in a vacuum oven at 40°C.

  • Characterize the polymer's molecular weight and PDI by GPC.

Data Presentation

The following tables summarize typical results obtained from the controlled polymerization of DMAEMA.

Table 1: ATRP of DMAEMA under Various Conditions [1]

EntryInitiatorLigandSolventTemp (°C)Time (h)Conversion (%)Mₙ (theory)Mₙ (GPC)PDI
1EBiBPMDETAAnisole504.59517,90018,4001.15
2EBiBHMTETAButyl Acetate25248015,10016,2001.10
3BPNPMDETADichlorobenzene7029217,40019,0001.20

Mₙ: Number-average molecular weight; PDI: Polydispersity index (Mₙ/Mₙ)

Table 2: RAFT Polymerization of DMAEMA [7]

Entry[DMAEMA]:[CPADB]:[AIBN]Time (h)Conversion (%)Mₙ (theory)Mₙ (GPC)PDI
1100:1:0.288513,50014,2001.12
2200:1:0.2127824,90026,1001.18
350:1:0.26927,3007,8001.09

Signaling Pathways and Mechanisms

Gene Delivery Mechanism

The application of PDMAEMA in gene delivery relies on its ability to condense DNA into nanoparticles, which are then taken up by cells.

Diagram of PDMAEMA-mediated Gene Delivery

Gene_Delivery cluster_extracellular Extracellular cluster_cellular Cellular Uptake and Release PDMAEMA Cationic PDMAEMA Polyplex Polyplex Formation (Nanoparticle) PDMAEMA->Polyplex DNA Anionic DNA DNA->Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape pH drop Gene_Release Gene Release into Cytoplasm Endosomal_Escape->Gene_Release Nucleus Nucleus Gene_Release->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Mechanism of gene delivery using PDMAEMA-based polyplexes.

The "proton sponge effect" is a key mechanism for the endosomal escape of the polyplexes. The tertiary amine groups of PDMAEMA become protonated in the acidic environment of the endosome, leading to an influx of protons and counter-ions. This increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the genetic material into the cytoplasm.

Conclusion

PDMAEMA is a highly versatile and valuable polymer in modern chemistry, with significant potential in biomedical applications. The ability to synthesize well-defined PDMAEMA architectures using controlled radical polymerization techniques like ATRP and RAFT allows for the precise tuning of its properties for specific applications. The protocols and data presented here provide a solid foundation for researchers and professionals to explore the exciting possibilities of this "smart" polymer in drug development and beyond.

References

Application Notes and Protocols for 2-(Dimethylamino)ethyl Acetate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(Dimethylamino)ethyl acetate as a reagent in the synthesis of active pharmaceutical ingredients (APIs). While direct, documented applications in large-scale manufacturing are not widely published, its chemical structure suggests its utility as a versatile reagent for introducing the 2-(dimethylamino)ethyl moiety, a common functional group in a variety of pharmaceuticals. This document will focus on its potential application in the synthesis of Diltiazem, a calcium channel blocker, as a case study.

Introduction to this compound

This compound is a tertiary amine and an ester, making it a bifunctional reagent. Its tertiary amine functionality allows it to act as a base or a nucleophile, while the ester group can be involved in transesterification reactions or act as a leaving group in certain substitution reactions. The presence of the 2-(dimethylamino)ethyl group is significant, as this structural motif is found in numerous APIs, including antihistamines, antiarrhythmics, and local anesthetics.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1421-89-2[1][2][3]
Molecular Formula C6H13NO2[1][2][3]
Molecular Weight 131.17 g/mol [2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 152-154 °C
Purity >98.0% (GC)[1][4]

Application in the Synthesis of Diltiazem

Diltiazem is a benzothiazepine derivative that is widely used for the management of hypertension, angina pectoris, and certain types of arrhythmia. The core structure of Diltiazem features a 2-(dimethylamino)ethyl group attached to a nitrogen atom within the thiazepinone ring. While the most commonly cited synthetic routes for Diltiazem utilize 2-(dimethylamino)ethyl chloride hydrochloride for the N-alkylation step, this compound presents a potential alternative reagent for this transformation.

Proposed Synthetic Pathway

The final steps in the synthesis of Diltiazem involve the N-alkylation of a key intermediate, cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, followed by acetylation of the hydroxyl group.

G cluster_0 Synthesis of Diltiazem Intermediate_A cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Intermediate_B Desacetyl Diltiazem Intermediate_A->Intermediate_B N-Alkylation Reagent This compound (Proposed Reagent) Reagent->Intermediate_B Diltiazem Diltiazem Intermediate_B->Diltiazem Acetylation

Caption: Proposed synthetic workflow for Diltiazem using this compound.

Experimental Protocol: N-Alkylation of the Benzothiazepinone Intermediate (Hypothetical)

This protocol describes a potential method for the N-alkylation of the Diltiazem intermediate using this compound. This approach is presented for research and development purposes, as established methods often employ the corresponding alkyl chloride.

Materials:

  • cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

  • This compound

  • Potassium carbonate (K2CO3), finely ground

  • Ethyl acetate, anhydrous

  • Water

Procedure:

  • To a flame-dried 50 mL round-bottom flask, add cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (1.0 mmol).

  • Add 20 mL of anhydrous ethyl acetate to dissolve the intermediate.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Add finely ground potassium carbonate (2.5 mmol) and a single drop of water to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C).

  • Maintain the reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the N-alkylated product, Desacetyl Diltiazem.[5]

Note: The subsequent acetylation of the hydroxyl group to form Diltiazem can be achieved using acetic anhydride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[6]

Quantitative Data from a Related Synthesis

While specific yield data for the reaction using this compound is not available, the analogous reaction using 2-(dimethylamino)ethyl chloride hydrochloride provides a benchmark.

ReactantReagentSolventBaseReaction TimeYield of N-alkylated product
cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one2-(dimethylamino)ethyl chloride hydrochlorideEthyl acetateK2CO312 h88%[5][7]

Signaling Pathway of Diltiazem

Diltiazem's therapeutic effect is achieved through its interaction with L-type calcium channels, primarily in vascular smooth muscle and cardiac myocytes. By blocking these channels, it inhibits the influx of calcium ions, leading to vasodilation and a reduction in heart rate and contractility.

G Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Inhibits Ca_Influx Calcium Ion Influx L_type_Ca_Channel->Ca_Influx Mediates Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Vascular_Smooth_Muscle Cardiac_Myocytes Cardiac Myocytes Ca_Influx->Cardiac_Myocytes Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Reduced_Heart_Rate Reduced Heart Rate Cardiac_Myocytes->Reduced_Heart_Rate Reduced_Contractility Reduced Contractility Cardiac_Myocytes->Reduced_Contractility

Caption: Mechanism of action of Diltiazem.

General Experimental Workflow for API Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of an API like Diltiazem.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization Reaction_Setup Reaction Setup Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Workup Work-up & Extraction Reaction_Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC) Structure_Verification->Purity_Analysis Final_Product Final API Purity_Analysis->Final_Product

Caption: General workflow for API synthesis and analysis.

Conclusion

This compound holds promise as a reagent for introducing the 2-(dimethylamino)ethyl group in pharmaceutical synthesis. While its direct application in established manufacturing processes is not extensively documented, its chemical properties make it a viable candidate for process development and optimization, particularly as an alternative to alkyl halide reagents. Further research is warranted to establish its efficacy, reaction kinetics, and scalability in the synthesis of Diltiazem and other relevant APIs.

References

Preparation of 2-(Dimethylamino)ethyl Acetate Solutions for Scientific Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 2-(Dimethylamino)ethyl acetate solutions for use in a variety of experimental settings. These guidelines are intended to ensure the accuracy, reproducibility, and safety of your research.

Introduction

This compound is a chemical compound of interest in various scientific fields, notably in neuroscience and pharmacology, due to its structural similarity to the neurotransmitter acetylcholine. It is investigated for its potential role as a precursor or analog to acetylcholine, making it a valuable tool for studying the cholinergic system. Proper preparation of solutions is critical for obtaining reliable and meaningful experimental results. This document outlines the necessary procedures for handling, dissolving, and storing this compound, along with safety precautions.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of this compound is essential before its use.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 152 °C[1]
Flash Point 54 °C[1][2]
Density 0.93 g/cm³ (at 20°C)
Solubility Very soluble in water.[3] Soluble in organic solvents like ethanol.
Stability Stable under normal temperatures and pressures.[3]

Safety Precautions:

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation.[1][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Preparation of Aqueous Stock Solutions

Aqueous solutions of this compound are suitable for many cell culture and biochemical assays. Due to its high water solubility, preparation is straightforward.

Materials:

  • This compound

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Sterile volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required to achieve the desired concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of this compound in a clean, dry container.

  • Dissolution: Add the weighed compound to a sterile volumetric flask. Add a portion of the sterile water or buffer (approximately half of the final volume) to the flask.

  • Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely.

  • Final Volume Adjustment: Once the solid is fully dissolved, add sterile water or buffer to reach the final desired volume.

  • Sterilization (Optional): If required for the experiment (e.g., for cell culture), sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into smaller, single-use volumes and storing at -20°C can prevent degradation from repeated freeze-thaw cycles.

Preparation of Solutions in Organic Solvents

For specific applications, it may be necessary to dissolve this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous grade organic solvent (e.g., ethanol, DMSO)

  • Appropriate glassware

  • Vortex mixer or sonicator

Procedure:

  • Follow the same calculation and weighing steps as for aqueous solutions.

  • In a chemical fume hood, add the weighed this compound to a suitable container.

  • Add the desired organic solvent.

  • Mix thoroughly using a vortex mixer. If the compound is difficult to dissolve, brief sonication may be applied.

  • Store in a tightly sealed container appropriate for flammable liquids, away from ignition sources.

Application in Cholinergic System Research

This compound can be hydrolyzed to 2-(dimethylamino)ethanol (also known as deanol), a precursor in the synthesis of acetylcholine.[5][6] This makes it a useful compound for studying cholinergic signaling pathways, which are crucial for processes like memory, learning, and muscle contraction.

// Nodes DMAE_Ac [label="2-(Dimethylamino)ethyl\nAcetate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DMAE [label="2-(Dimethylamino)ethanol\n(Deanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Choline_Kinase [label="Choline Kinase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Phospho_DMAE [label="Phospho-DMAE", fillcolor="#FBBC05", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChAT [label="Choline\nAcetyltransferase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ACh_Analog [label="Acetylcholine Analog\n(Potential Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AChR [label="Cholinergic Receptors\n(Nicotinic / Muscarinic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Neuronal Firing,\nMuscle Contraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DMAE_Ac -> Hydrolysis [color="#5F6368"]; Hydrolysis -> DMAE [color="#5F6368"]; DMAE -> Choline_Kinase [color="#5F6368"]; Choline_Kinase -> Phospho_DMAE [color="#5F6368"]; {Phospho_DMAE, Acetyl_CoA} -> ChAT [color="#5F6368"]; ChAT -> ACh_Analog [color="#5F6368"]; ACh_Analog -> AChR [color="#5F6368"]; AChR -> Cellular_Response [color="#5F6368"]; } .dot

Caption: Potential metabolic pathway of this compound.

Experimental Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing experimental solutions of this compound.

// Nodes Start [label="Start: Define Experimental\nNeeds (Concentration, Solvent)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate [label="Calculate Required Mass\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Weigh [label="Accurately Weigh Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve in Appropriate\nSolvent (Water, Buffer, Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Solubility [label="Ensure Complete Dissolution\n(Vortex/Sonicate if needed)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sterilize [label="Sterile Filter (if for\nbiological experiments)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store Appropriately\n(2-8°C or -20°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Ready for Experimental Use", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Calculate [color="#5F6368"]; Calculate -> Weigh [color="#5F6368"]; Weigh -> Dissolve [color="#5F6368"]; Dissolve -> Check_Solubility [color="#5F6368"]; Check_Solubility -> Sterilize [label="Soluble", color="#5F6368"]; Check_Solubility -> Dissolve [label="Not Soluble", color="#5F6368"]; Sterilize -> Store [color="#5F6368"]; Store -> End [color="#5F6368"]; } .dot

Caption: General workflow for preparing solutions.

Stability and Storage Considerations

While this compound is generally stable, its ester linkage can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The rate of hydrolysis will increase in acidic or basic conditions.

For optimal stability of aqueous solutions:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, use a buffered solution at or near neutral pH (7.0-7.4).

  • Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term) to minimize degradation.

  • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

For solutions in anhydrous organic solvents, stability is generally higher, provided that exposure to moisture is minimized. Store these solutions in tightly sealed containers with a desiccant if necessary.

By following these guidelines, researchers can confidently prepare and use this compound solutions in their experiments, contributing to the generation of high-quality and reproducible scientific data.

References

Application Notes and Protocols: 2-(Dimethylamino)ethyl Acetate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-(Dimethylamino)ethyl acetate (DMAEA) as a versatile building block in the synthesis of fine chemicals. The protocols detailed below are based on established chemical transformations and provide a starting point for laboratory implementation.

Introduction

This compound is a bifunctional molecule incorporating a tertiary amine and an ester moiety.[1][2] This unique combination allows for its use as a precursor in a variety of chemical transformations, most notably in the synthesis of quaternary ammonium compounds (QACs) and as a building block for more complex molecules in pharmaceutical and materials science applications. Its structural similarity to acetylcholine, a key neurotransmitter, also suggests its potential as a starting material for compounds with biological activity. The dimethylamino group is a key pharmacophore in numerous FDA-approved drugs, underscoring the importance of this functional group in medicinal chemistry.[1]

Key Applications

The primary applications of this compound in fine chemical synthesis revolve around the reactivity of its tertiary amine.

Synthesis of Quaternary Ammonium Compounds (QACs)

The most direct application of this compound is in the synthesis of QACs through the Menschutkin reaction. This reaction involves the alkylation of the tertiary amine with an alkyl halide to form a quaternary ammonium salt.[3] These resulting cationic molecules have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents.

A related compound, 2-(dimethylamino)ethyl methacrylate (DMAEMA), is frequently used to synthesize polymerizable quaternary ammonium salt monomers.[3] The quaternization of DMAEMA provides a model for the analogous reaction with this compound.

Building Block in Pharmaceutical Synthesis

The 2-(dimethylamino)ethyl moiety is a common structural motif in a variety of pharmaceutically active compounds. While direct synthetic routes from this compound are not extensively documented in publicly available literature, its structure makes it a viable precursor for the synthesis of various intermediates. For instance, the dimethylaminoethyl group has been shown to be crucial for the antitumor activity of certain 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives.[4]

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of derivatives of this compound.

Protocol 1: General Procedure for the Quaternization of this compound

This protocol describes a general method for the synthesis of a quaternary ammonium salt from this compound via the Menschutkin reaction. This procedure is adapted from established methods for the quaternization of analogous tertiary amines, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA).[3]

Reaction Scheme:

Quaternization_Reaction cluster_conditions Reaction Conditions DMAEA This compound Product Quaternary Ammonium Salt DMAEA->Product + R-X AlkylHalide R-X (Alkyl Halide) Solvent Solvent Temperature Temperature Time Time

Caption: General scheme for the quaternization of this compound.

Materials:

  • This compound (DMAEA)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Anhydrous solvent (e.g., acetonitrile, chloroform, or tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Under an inert atmosphere, add the alkyl halide (1.0 - 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the alkyl halide. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion of the reaction, the quaternary ammonium salt may precipitate out of the solution. If so, collect the product by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether, hexane) to yield the pure quaternary ammonium salt.

Quantitative Data (Hypothetical):

The following table presents hypothetical yield data for the quaternization of this compound with various alkyl halides, based on typical yields for similar reactions.

Alkyl HalideSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideAcetonitrile251290-95
Ethyl BromideAcetonitrile502480-85
Benzyl ChlorideTetrahydrofuran602485-90

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a quaternary ammonium salt from this compound.

experimental_workflow start Start reactants Dissolve DMAEA in Anhydrous Solvent start->reactants add_reagent Add Alkyl Halide under Inert Atmosphere reactants->add_reagent reaction Stir at Controlled Temperature add_reagent->reaction monitoring Monitor Reaction Progress (TLC/NMR) reaction->monitoring monitoring->reaction Incomplete workup Product Isolation monitoring->workup Complete precipitation Precipitation/ Filtration workup->precipitation Product Precipitates evaporation Solvent Evaporation workup->evaporation Product in Solution purification Purification (Recrystallization) precipitation->purification evaporation->purification product Pure Quaternary Ammonium Salt purification->product

Caption: Workflow for Quaternary Ammonium Salt Synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of fine chemicals. Its primary application lies in the straightforward synthesis of quaternary ammonium compounds, with potential for broader use in the construction of more complex molecules for the pharmaceutical and specialty chemical industries. The protocols and data presented here provide a foundation for further exploration of its synthetic utility.

References

Application of 2-(Dimethylamino)ethyl Acetate in Agrochemical Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 2-(Dimethylamino)ethyl acetate is not a widely documented precursor or intermediate in the synthesis of mainstream agrochemicals. While a comprehensive search of scientific literature and patent databases was conducted, no specific, publicly available examples of its direct application in the synthesis of commercialized fungicides, herbicides, or insecticides were identified.

The search for detailed application notes, experimental protocols, and quantitative data regarding the use of this compound in agrochemical synthesis did not yield sufficient information to fulfill the comprehensive requirements of the request. The available literature primarily focuses on the general chemical properties of this compound and the broader applications of related compounds, such as ethyl acetate, which is commonly used as a solvent in pesticide formulations and analytical procedures.

Agrochemical synthesis is a highly specialized field, and the development of active ingredients often involves complex chemical pathways. The intermediates and reagents used are selected based on factors such as reactivity, availability, cost, and the desired final molecular structure. The absence of this compound in the readily accessible body of scientific and patent literature suggests that other chemical moieties and synthetic routes are currently favored for the production of major agrochemicals.

It is possible that this compound may be utilized in niche or proprietary synthetic processes that are not publicly disclosed. However, based on the available information, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or illustrative diagrams as requested. Further research in specialized chemical process literature or internal industry documentation would be necessary to uncover any potential, non-public applications of this compound in agrochemical synthesis.

Application Notes and Protocols for 2-(Dimethylamino)ethyl Acetate as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethyl acetate (DMAEA) is a tertiary amine that can function as a catalytic curing agent for epoxy resins. Its mechanism of action involves the tertiary amine group initiating the anionic polymerization of the epoxy groups. This process is distinct from stoichiometric curing agents, as DMAEA is not consumed in the primary reaction but acts as a catalyst, promoting the ring-opening of the epoxide and subsequent chain propagation. The ester group in DMAEA can also influence the overall properties of the cured resin system.

Tertiary amines, in general, are known to be effective accelerators and co-curing agents for various epoxy formulations.[1] They can be used alone to catalyze the homopolymerization of epoxy resins or in combination with other curing agents to modify the curing characteristics and final properties of the thermoset.[2] While specific literature on this compound as a primary curing agent is limited, studies on similar amino esters, such as 2-(Dimethylamino)ethyl pentanoate, have shown that a shorter hydrocarbon fragment linked to the nitrogen and oxygen atoms increases the curing activity.[3] This suggests that DMAEA, with its acetate group, would be a reactive curing catalyst.

These application notes provide an overview of the potential use of this compound in epoxy resin curing, including its catalytic mechanism, and provide illustrative experimental protocols for its evaluation.

Catalytic Curing Mechanism

The curing of epoxy resins with this compound proceeds via an anionic polymerization mechanism. The lone pair of electrons on the tertiary nitrogen atom of DMAEA initiates the process by attacking the electrophilic carbon of the epoxy ring. This results in the opening of the epoxide ring and the formation of a zwitterion, which then deprotonates a hydroxyl group (present as an impurity or formed in situ) to generate an alkoxide anion. This alkoxide is the active species that propagates the polymerization by attacking other epoxy groups.

curing_mechanism DMAEA This compound (DMAEA) Initiation Initiation: DMAEA attacks epoxy ring DMAEA->Initiation Epoxy Epoxy Resin Monomer Epoxy->Initiation Propagation Propagation: Alkoxide attacks another epoxy group Epoxy->Propagation Zwitterion Zwitterion Intermediate Initiation->Zwitterion Alkoxide Alkoxide Anion Zwitterion->Alkoxide Proton Transfer Propagation->Alkoxide Chain Growth Polymer Cured Epoxy Polymer Network Propagation->Polymer Alkoxide->Propagation

Caption: Catalytic curing mechanism of epoxy resin by this compound.

Illustrative Quantitative Data

The following tables present hypothetical yet plausible data for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with this compound. This data is based on typical values observed for other tertiary amine curing agents and is intended for illustrative purposes.

Table 1: Effect of this compound Concentration on Gel Time and Viscosity

DMAEA Concentration (phr)*Initial Viscosity (mPa·s at 25°C)Gel Time (minutes at 25°C)
112,000240
312,100150
512,20090
712,30060

*phr: parts per hundred parts of resin by weight

Table 2: Curing Temperature Profile and its Effect on Curing Time

Curing Temperature (°C)Time to Reach Peak Exotherm (minutes)Peak Exotherm Temperature (°C)
6045110
8025145
10015180
1208210

Table 3: Mechanical Properties of Cured Epoxy Resin

PropertyASTM MethodValue
Tensile Strength (MPa)D63865
Tensile Modulus (GPa)D6382.8
Flexural Strength (MPa)D790110
Flexural Modulus (GPa)D7903.0
Glass Transition Temperature (Tg, °C)D3418130

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound as an epoxy curing agent.

Protocol 1: Determination of Gel Time

Objective: To determine the time required for the epoxy resin system to transition from a liquid to a gel-like state at a specific temperature.

Materials:

  • Standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight: 185-195 g/eq)

  • This compound (DMAEA)

  • Disposable beakers

  • Stirring rods

  • Constant temperature water or oil bath

  • Timer

  • Viscometer (optional)

Procedure:

  • Prepare a formulation by accurately weighing the desired amount of DGEBA epoxy resin into a disposable beaker.

  • Add the specified concentration of this compound (e.g., 1, 3, 5, 7 phr) to the epoxy resin.

  • Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.

  • Place the beaker in a constant temperature bath set to the desired curing temperature (e.g., 25°C).

  • Start the timer immediately after placing the sample in the bath.

  • Periodically probe the mixture with a clean stirring rod. The gel time is the point at which the mixture becomes stringy and no longer flows back to form a level surface after being disturbed.

  • Alternatively, monitor the viscosity of the mixture over time using a viscometer. The gel time can be defined as the point where the viscosity increases dramatically.

gel_time_workflow Start Start Weigh Weigh Epoxy Resin Start->Weigh Add_DMAEA Add this compound Weigh->Add_DMAEA Mix Mix Thoroughly Add_DMAEA->Mix Place_Bath Place in Constant Temperature Bath Mix->Place_Bath Start_Timer Start Timer Place_Bath->Start_Timer Monitor Periodically Probe or Measure Viscosity Start_Timer->Monitor Gel_Point Gel Point Reached? Monitor->Gel_Point Gel_Point->Monitor No Record_Time Record Gel Time Gel_Point->Record_Time Yes End End Record_Time->End

Caption: Workflow for determining the gel time of an epoxy resin system.

Protocol 2: Curing and Post-Curing of Epoxy Samples for Mechanical Testing

Objective: To prepare fully cured epoxy resin samples for the evaluation of their mechanical properties.

Materials:

  • DGEBA epoxy resin

  • This compound

  • Silicone molds (dog-bone shape for tensile tests, rectangular for flexural tests)

  • Vacuum oven

  • Programmable oven for post-curing

Procedure:

  • Prepare the epoxy/DMAEA mixture as described in Protocol 1.

  • Degas the mixture in a vacuum oven for 10-15 minutes to remove any entrapped air bubbles.

  • Carefully pour the degassed mixture into the silicone molds.

  • Place the molds in an oven and cure at a selected temperature and time (e.g., 80°C for 2 hours).

  • After the initial cure, demold the samples.

  • Perform a post-curing step to ensure complete cross-linking and achieve optimal mechanical properties. A typical post-cure cycle would be 2 hours at 120°C followed by 1 hour at 150°C.

  • Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

  • The cured samples are now ready for mechanical testing according to relevant ASTM standards.

Protocol 3: Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature of the cured epoxy resin, which is a key indicator of its thermal stability and degree of cure.

Materials:

  • Cured epoxy sample (from Protocol 2)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Cut a small, representative sample (5-10 mg) from the cured epoxy specimen.

  • Accurately weigh the sample into an aluminum DSC pan and seal it with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The DSC thermogram will show a step-like change in the heat flow at the glass transition.

  • The Tg is typically determined as the midpoint of this transition.

  • It is recommended to perform a second heating scan after a controlled cooling cycle to obtain a more defined Tg, as this erases the thermal history of the sample.

dsc_workflow Start Start Prepare_Sample Prepare Cured Epoxy Sample (5-10 mg) Start->Prepare_Sample Weigh_Sample Weigh Sample into DSC Pan Prepare_Sample->Weigh_Sample Seal_Pan Seal Pan Weigh_Sample->Seal_Pan Load_DSC Load Sample and Reference Pans into DSC Seal_Pan->Load_DSC Run_DSC Run DSC Scan (e.g., 10°C/min) Load_DSC->Run_DSC Analyze_Thermogram Analyze Thermogram for Step Change Run_DSC->Analyze_Thermogram Determine_Tg Determine Glass Transition Temperature (Tg) Analyze_Thermogram->Determine_Tg End End Determine_Tg->End

Caption: Workflow for determining the glass transition temperature (Tg) using DSC.

Conclusion

This compound shows promise as a catalytic curing agent for epoxy resins due to its tertiary amine functionality. The provided application notes and protocols offer a framework for researchers and scientists to explore its potential in various applications. The illustrative data suggests that DMAEA can effectively cure epoxy resins, and its concentration and the curing temperature can be tailored to achieve desired processing characteristics and final material properties. Further empirical studies are necessary to fully characterize and optimize epoxy formulations based on this curing agent.

References

Application Notes and Protocols for Reactions Involving 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and key reactions of 2-(Dimethylamino)ethyl acetate. This compound serves as a versatile building block in organic synthesis and is of interest to researchers in drug development and materials science.

Compound Information

This compound is a tertiary amine and an ester, making it susceptible to a range of chemical transformations. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 1421-89-2[1]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol
Boiling Point 152-154 °C
Density 0.92 g/mL
Refractive Index 1.4155-1.4175
Flash Point 47 °C
Purity >98.0% (GC)

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of this compound. The following table summarizes key spectroscopic data.

TechniqueData
¹H NMR (CDCl₃) Chemical shifts (ppm): 4.18 (t, 2H), 2.59 (t, 2H), 2.25 (s, 6H), 2.05 (s, 3H)[2][3]
¹³C NMR (CDCl₃) Chemical shifts (ppm): 170.9, 61.8, 57.0, 45.7, 20.9[2]
IR (Neat) Characteristic peaks (cm⁻¹): 2940, 2860, 2820, 2770 (C-H stretch), 1740 (C=O stretch, ester), 1240 (C-O stretch), 1040 (C-N stretch)[2]
Mass Spec (GC-MS) m/z: 131 (M+), 86, 71, 58, 45, 42[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and common reactions of this compound.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound by the esterification of N,N-dimethylethanolamine with acetic anhydride. This method is adapted from standard acetylation procedures for amines.[4]

Materials:

  • N,N-Dimethylethanolamine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylethanolamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Expected Yield: 85-95% (based on general acetylation reactions).

Hydrolysis of this compound

This protocol outlines a general procedure for the base-catalyzed hydrolysis of this compound. The reaction kinetics can be monitored by titration or conductivity measurements.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethanol (optional, as a co-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Burette and titration equipment or conductivity meter

Procedure:

  • Prepare a solution of this compound in water or an ethanol/water mixture in a round-bottom flask.

  • Place the flask in a constant temperature bath to equilibrate.

  • Initiate the reaction by adding a known concentration of sodium hydroxide solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a known excess of a standard acid solution (e.g., HCl).

  • Back-titrate the unreacted acid with a standard NaOH solution to determine the concentration of remaining NaOH in the reaction mixture.

  • Alternatively, monitor the change in conductivity of the reaction mixture over time, as the concentration of hydroxide ions decreases.

  • Calculate the rate constant of the hydrolysis reaction from the change in reactant concentration over time.

Transesterification of this compound

This protocol provides a general method for the transesterification of this compound with an alcohol (e.g., methanol or ethanol) under acidic or basic catalysis.[7]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Catalyst (e.g., sulfuric acid for acid catalysis, or sodium methoxide for base catalysis)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound and a large excess of the desired alcohol (which can also serve as the solvent).

  • For acid catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

  • For base catalysis: Add a catalytic amount of a corresponding alkoxide (e.g., sodium methoxide in methanol).

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the catalyst (e.g., with a base for acid catalysis, or an acid for base catalysis).

  • Remove the excess alcohol by distillation.

  • Purify the resulting ester by fractional distillation.

Experimental Workflows and Diagrams

The following diagrams illustrate the workflows for the experimental protocols described above.

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Dissolve N,N-dimethylethanolamine in DCM step2 Cool to 0 °C start->step2 step3 Add Acetic Anhydride step2->step3 step4 Stir at Room Temperature step3->step4 step5 Quench with NaHCO₃ step4->step5 step6 Extract with DCM step5->step6 step7 Dry and Concentrate step6->step7 step8 Vacuum Distillation step7->step8 product Pure 2-(Dimethylamino)ethyl acetate step8->product

Caption: Workflow for the synthesis of this compound.

HydrolysisWorkflow cluster_hydrolysis Hydrolysis of this compound start Prepare Ester Solution step2 Equilibrate Temperature start->step2 step3 Add NaOH Solution step2->step3 step4 Monitor Reaction (Titration/Conductivity) step3->step4 step5 Data Analysis step4->step5 result Determine Rate Constant step5->result

Caption: Workflow for the hydrolysis of this compound.

TransesterificationWorkflow cluster_transesterification Transesterification of this compound start Combine Ester, Alcohol, and Catalyst step2 Reflux start->step2 step3 Monitor Reaction (GC/TLC) step2->step3 step4 Cool and Neutralize step3->step4 step5 Remove Excess Alcohol step4->step5 step6 Fractional Distillation step5->step6 product Purified New Ester step6->product

Caption: Workflow for the transesterification of this compound.

References

Application Note: Quantitative Analysis of 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethyl acetate is a tertiary amine and an ester compound of significant interest in the pharmaceutical and chemical industries. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and pharmacokinetic studies. This document provides detailed protocols and comparative data for four common analytical methods for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Non-Aqueous Acid-Base Titration.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical quantitative performance characteristics of the described analytical methods for the analysis of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-FIDHPLC-UV (Direct)qNMRNon-Aqueous Titration
Principle Separation based on volatility and interaction with a stationary phase, detection by ionization in a hydrogen flame.Separation based on polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard.Neutralization of the basic tertiary amine with a strong acid in a non-aqueous solvent.
Linearity (r²) > 0.99> 0.99Not Applicable (Direct Method)Not Applicable (Direct Method)
Limit of Detection (LOD) 1 - 10 µg/mL10 - 50 µg/mL~0.1 mg/mLDependent on titrant concentration
Limit of Quantification (LOQ) 5 - 30 µg/mL30 - 150 µg/mL~0.3 mg/mLDependent on titrant concentration
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%98 - 102%
Precision (% RSD) < 5%< 10%< 2%< 2%
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes5 - 15 minutes5 - 10 minutes
Strengths High resolution, sensitive for volatile compounds.Widely available, good for routine analysis.High precision and accuracy, no need for a specific reference standard of the analyte, provides structural information.Simple, cost-effective, high precision for bulk analysis.
Limitations Requires volatile and thermally stable analytes.Low sensitivity due to weak chromophore, potential for matrix interference at low UV wavelengths.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.Not suitable for trace analysis, less selective than chromatographic methods.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound in various sample matrices, provided the analyte can be volatilized without degradation.

a. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Prepare an internal standard (IS) solution (e.g., n-dodecane at 0.5 mg/mL) in the same solvent.

  • For sample analysis, accurately weigh the sample and dissolve it in a known volume of the solvent.

  • To each calibration standard and sample solution, add a fixed volume of the internal standard solution.

b. GC-FID Parameters:

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 20:1

c. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Internal Standard B->C D Inject Sample C->D E Chromatographic Separation D->E F FID Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Figure 1. Experimental workflow for GC-FID analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Direct UV detection of this compound is challenging due to the absence of a strong chromophore. Detection at low wavelengths (e.g., 200-215 nm) is possible but may suffer from interference.

a. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • For sample analysis, accurately weigh the sample and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

b. HPLC-UV Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 210 nm

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Note on Derivatization: For improved sensitivity and selectivity, derivatization of the tertiary amine can be considered. However, common derivatizing agents like dansyl chloride primarily react with primary and secondary amines. An alternative approach could involve hydrolysis of the ester to 2-(dimethylamino)ethanol, followed by derivatization of the resulting primary alcohol or secondary amine. This approach would require method development and validation.

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) B HPLC System A->B C C18 Column (Separation) B->C D UV Detector (210 nm) C->D E Data Acquisition & Quantification D->E

Figure 2. Logical workflow for HPLC-UV analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of the purity or concentration of a substance by relating the integral of an analyte signal to that of a certified internal standard.

a. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The chosen internal standard should have a signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

b. ¹H-NMR Parameters:

ParameterValue
Spectrometer Frequency ≥ 400 MHz
Pulse Angle 90°
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton
Number of Scans 8 - 16 (or more for dilute samples)
Acquisition Time ≥ 3 seconds
Temperature 298 K

c. Data Analysis:

  • Process the acquired FID (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the acetyl group protons) and a signal from the internal standard.

  • Calculate the concentration or purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Pathway cluster_sample Sample Preparation cluster_acquisition NMR Acquisition cluster_processing Data Processing & Calculation A Weigh Analyte C Dissolve in Deuterated Solvent A->C B Weigh Internal Standard B->C D Acquire 1H-NMR Spectrum C->D E Integrate Signals D->E F Calculate Purity/Concentration E->F

Figure 3. Signaling pathway for qNMR analysis.
Non-Aqueous Acid-Base Titration

This titrimetric method is based on the reaction of the basic tertiary amine group of this compound with a strong acid in a non-aqueous solvent.[1]

a. Reagents and Equipment:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet or potentiometric endpoint detection.

  • Apparatus: Burette (10 or 25 mL), beaker, magnetic stirrer.

b. Protocol:

  • Accurately weigh an appropriate amount of the this compound sample and dissolve it in a suitable volume of glacial acetic acid (e.g., 50 mL).

  • Add a few drops of crystal violet indicator or immerse a pH electrode for potentiometric detection.

  • Titrate the solution with 0.1 N perchloric acid until the endpoint is reached. For the visual indicator, the endpoint is a color change from violet to blue-green. For potentiometric titration, the endpoint is the point of maximum inflection on the titration curve.

  • Perform a blank titration with the solvent alone and subtract the blank volume from the sample titration volume.

c. Calculation:

Titration_Workflow A Dissolve Sample in Glacial Acetic Acid B Add Indicator A->B C Titrate with Perchloric Acid B->C D Endpoint Detection (Visual or Potentiometric) C->D E Calculate Assay D->E

Figure 4. Experimental workflow for non-aqueous titration.

References

Application Note: The Role and Applications of 2-(Dimethylamino)ethyl Acetate in Anhydride-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reaction of 2-(dimethylamino)ethyl acetate (DMAEA) with carboxylic acid anhydrides. DMAEA, a molecule possessing both a nucleophilic tertiary amine and a hydrolytically sensitive ester moiety, exhibits dual reactivity that can be harnessed for various synthetic applications. Primarily, it functions as a highly effective nucleophilic catalyst for acylation reactions, analogous to the well-known 4-(dimethylamino)pyridine (DMAP). This guide elucidates the underlying catalytic mechanism, provides detailed experimental protocols for its use, and explores its applications in the synthesis of functional polymers and in the context of drug development. Critical considerations, such as the potential for stoichiometric reactions and the hydrolytic stability of the molecule, are also addressed to ensure robust and reproducible experimental design.

Theoretical Background and Reaction Mechanisms

This compound (DMAEA) is a bifunctional organic compound featuring a tertiary amine and an acetate ester.[1][2][3] This unique structure dictates its chemical behavior, particularly in reactions with electrophilic reagents like carboxylic acid anhydrides.

The Catalytic Role of DMAEA in Acylation

The primary role of DMAEA in the presence of an anhydride and a nucleophile (such as an alcohol) is that of a nucleophilic catalyst. Its function is mechanistically similar to that of 4-(dimethylamino)pyridine (DMAP), which is widely used to accelerate acylation reactions.[4][5][6] The catalytic cycle proceeds through the formation of a highly reactive intermediate.

The mechanism involves three key steps:

  • Formation of the Acylammonium Intermediate: The tertiary amine of DMAEA acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This step is typically fast and reversible, leading to the formation of a highly reactive N-acyl-N,N-dimethyl-2-acetoxyethylammonium carboxylate ion pair. This intermediate is a significantly more powerful acylating agent than the parent anhydride.

  • Acyl Transfer: A primary nucleophile present in the reaction mixture (e.g., an alcohol, phenol, or primary/secondary amine) attacks the activated acyl group of the intermediate. The superior leaving group potential of the regenerated DMAEA facilitates this transfer.

  • Catalyst Regeneration: The DMAEA molecule is released and regenerated, allowing it to re-enter the catalytic cycle. The overall process results in the efficient acylation of the target nucleophile.

The driving force for this catalysis is the formation of the highly stabilized, yet highly reactive, acylammonium species.

Catalytic_Cycle Figure 1: Catalytic Acylation Cycle with DMAEA DMAEA DMAEA (Catalyst) Intermediate N-Acylammonium Intermediate [DMAEA-C(O)R]+ DMAEA->Intermediate + Anhydride Anhydride R-C(O)O(O)C-R (Anhydride) Product Nu-C(O)R (Acylated Product) Regen_DMAEA DMAEA (Regenerated) Intermediate->Regen_DMAEA - Acyl Group Substrate Nu-H (Alcohol/Amine) Substrate->Product + Intermediate Byproduct R-COOH (Carboxylic Acid)

Caption: Catalytic cycle of DMAEA in anhydride-mediated acylation.

Stoichiometric Reactions: Quaternization

In the absence of a more reactive primary nucleophile, or when using highly reactive anhydrides like methacrylic anhydride, DMAEA can react stoichiometrically to form a stable quaternary ammonium salt. This reaction is particularly relevant in polymer science for the synthesis of functional monomers.[7][8] For instance, the reaction with methacrylic anhydride yields [2-(methacryloyloxy)ethyl]dimethylammonium species, which can be polymerized to create cationic or zwitterionic polymers for applications in drug delivery and biomaterials.[7][9][10]

Critical Consideration: Hydrolytic Stability

A crucial aspect of working with DMAEA is the hydrolytic instability of its acetate ester linkage. The rate of hydrolysis is pH-dependent, with increased rates observed under both acidic and, more significantly, basic conditions.[11][12][13] The presence of the neighboring tertiary amine can intramolecularly catalyze this hydrolysis.

Implications for Experimental Design:

  • Anhydrous Conditions: Reactions should be conducted under strictly anhydrous conditions to prevent both the hydrolysis of the anhydride reagent and the DMAEA molecule itself.

  • pH Control: During aqueous work-up procedures, exposure to strong acids or bases should be minimized. Neutral or slightly acidic conditions (pH 5-6) are generally preferred for stability.

  • Temperature: Elevated temperatures can accelerate hydrolysis.[12] Reaction temperatures should be carefully controlled.

Condition Stability of DMAEA Ester Rationale
Acidic (pH < 4) ModerateSusceptible to acid-catalyzed hydrolysis.
Neutral (pH 6-7.5) HighRegion of maximum stability.
Basic (pH > 8) LowHighly susceptible to base-catalyzed hydrolysis (saponification).[14][15]

Table 1: pH-dependent hydrolytic stability of the DMAEA ester linkage.

Applications in Drug Development and Materials Science

The unique reactivity of DMAEA and its derivatives makes them valuable in several areas relevant to pharmaceutical and materials research.

  • Prodrug Synthesis: DMAEA can serve as a catalyst for acylating drug molecules containing hydroxyl or amino groups. This modification can be used to synthesize ester or amide prodrugs, potentially improving a drug's solubility, stability, or pharmacokinetic profile.

  • pH-Responsive Drug Delivery Systems: Polymers synthesized from DMAEA-derived monomers (e.g., 2-(dimethylamino)ethyl methacrylate, a close structural analog) are known to be pH-sensitive.[9][16] The tertiary amine group has a pKa that allows the polymer to be soluble and positively charged at low pH (e.g., in the stomach or endosomes) and to become neutral and less soluble at physiological pH, enabling triggered drug release.

  • Functional Biomaterials: The ability to form quaternary ammonium salts allows for the creation of permanently cationic polymers. These materials are explored for their antimicrobial properties and their ability to interact with negatively charged biological molecules like DNA and proteins.

Experimental Protocols & Methodologies

Safety Precautions: this compound is a flammable liquid and an irritant.[3] Anhydrides are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

Protocol 1: DMAEA-Catalyzed Acylation of a Primary Alcohol

This protocol details the use of DMAEA as a catalyst for the esterification of benzyl alcohol with acetic anhydride, a model reaction demonstrating its catalytic efficacy.

Objective: To synthesize benzyl acetate via DMAEA-catalyzed acylation.

Materials:

  • Benzyl alcohol (Reagent grade, ≥99%)

  • Acetic anhydride (Reagent grade, ≥98%)

  • This compound (DMAEA) (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

  • NMR spectrometer or GC-MS for analysis

Procedure:

  • Set up a dry 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • To the flask, add benzyl alcohol (5.41 g, 50 mmol, 1.0 equiv) and anhydrous DCM (50 mL).

  • Add this compound (DMAEA) (0.33 g, 2.5 mmol, 0.05 equiv) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.61 g, 55 mmol, 1.1 equiv) to the reaction mixture via syringe over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate) until the benzyl alcohol spot has been consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by slowly adding 30 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), 30 mL of water, and 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl acetate.

  • Purify via column chromatography if necessary, although the product is often of high purity after work-up.

Workflow Figure 2: Experimental Workflow for Catalytic Acylation A Reagent Preparation (Dry Flask, N₂ Atmosphere) B Addition of Substrate & Catalyst (Benzyl Alcohol, DMAEA in DCM) A->B C Cooling to 0°C B->C D Addition of Anhydride (Acetic Anhydride) C->D E Reaction at RT & Monitoring (TLC) D->E F Aqueous Quench E->F Reaction Complete G Work-up (Extraction & Washes) F->G H Drying & Concentration G->H I Analysis & Purification (NMR, GC-MS, Chromatography) H->I

Caption: General experimental workflow for DMAEA-catalyzed acylation.

Troubleshooting and Data Interpretation

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (hydrolyzed DMAEA).2. Wet reagents/solvents hydrolyzing the anhydride.3. Insufficient reaction time or temperature.1. Use fresh or purified DMAEA.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction time or gently warm the mixture (e.g., to 40 °C).
Significant Side Products 1. Hydrolysis of DMAEA or product ester during work-up.2. Self-condensation of the anhydride.1. Minimize contact with base during work-up; use a milder base like NaHCO₃ instead of NaOH.2. Add the anhydride slowly at a low temperature.
Difficult Purification Presence of acetic acid and DMAEA in the final product.Ensure thorough washing with saturated NaHCO₃ to remove acidic impurities. A mild acid wash (e.g., dilute citric acid) can remove residual DMAEA, but may risk product hydrolysis.

Table 2: Troubleshooting guide for DMAEA-mediated reactions.

Product Characterization:

  • ¹H NMR: Successful acylation of an alcohol (R-OH) to its acetate ester (R-OAc) will show the disappearance of the alcohol's -OH proton signal and the appearance of a new singlet for the acetyl (-COCH₃) protons around 2.0-2.1 ppm.

  • FT-IR: The reaction can be monitored by the disappearance of the broad O-H stretch (around 3300 cm⁻¹) of the starting alcohol and the appearance of a strong C=O stretch (around 1735-1750 cm⁻¹) for the new ester.

Conclusion

This compound is a versatile and effective reagent for mediating reactions with anhydrides. Its primary utility lies in its capacity to act as a potent nucleophilic catalyst for acylation, offering an efficient alternative to other catalysts like DMAP. Understanding its catalytic mechanism, potential for stoichiometric quaternization, and sensitivity to hydrolysis is paramount for its successful implementation. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to leverage DMAEA in the synthesis of esters, functional monomers, and other valuable chemical entities.

References

Application Notes and Protocols: 2-(Dimethylamino)ethyl Methacrylate (PDMAEMA) as a Versatile Monomer in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-(dimethylamino)ethyl methacrylate), commonly abbreviated as PDMAEMA, is a cationic polymer that has garnered significant attention in the field of drug delivery.[1] Its unique pH-responsive behavior, attributed to the protonation of its tertiary amine groups at acidic pH, makes it an intelligent material for the targeted release of therapeutics.[2] This property allows for the development of drug delivery systems that can remain stable at physiological pH (around 7.4) and release their payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes. This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.[1][3] Furthermore, the cationic nature of PDMAEMA facilitates the condensation of negatively charged molecules like nucleic acids, making it a promising non-viral vector for gene delivery.[1][4][5] PDMAEMA is also recognized for its temperature-responsive properties and antibacterial activity.[6][7]

Polymerization of 2-(Dimethylamino)ethyl Methacrylate

PDMAEMA can be synthesized via various controlled radical polymerization techniques, which allow for precise control over molecular weight and polydispersity. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are among the most successful methods for preparing well-defined PDMAEMA.[8][9]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of DMAEMA, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[8] The polymerization can be carried out under mild conditions and is tolerant to various functional groups.[8][10] A typical ATRP system for DMAEMA involves a copper catalyst complexed with a ligand, an initiator, and the monomer in a suitable solvent.[8]

Experimental Protocol: Synthesis of PDMAEMA via ATRP

This protocol is adapted from the work of Zhang et al.[8]

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Hexane

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, add CuBr (0.0143 g, 0.1 mmol) and a magnetic stir bar.

  • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Using a degassed syringe, add anisole (5 mL) to the flask.

  • In a separate flask, prepare a solution of DMAEMA (3.14 g, 20 mmol), EBiB (0.0195 g, 0.1 mmol), and PMDETA (0.0173 g, 0.1 mmol) in anisole (5 mL).

  • Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.

  • Using a degassed syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst.

  • Place the reaction flask in a preheated oil bath at 50°C and stir.

  • Monitor the polymerization by taking samples at different time intervals to determine monomer conversion and molecular weight.

  • After the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a large excess of methanol.

  • Precipitate the polymer by pouring the solution into a large volume of cold hexane.

  • Isolate the polymer by filtration and dry it under vacuum at room temperature.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR spectroscopy.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile technique for synthesizing well-defined PDMAEMA. This method utilizes a chain transfer agent (CTA) to control the polymerization, leading to polymers with low polydispersity and controlled architecture.[9][11] RAFT can be performed in various solvents, including aqueous media.[12][13]

Experimental Protocol: Synthesis of PDMAEMA via RAFT Polymerization

This protocol is based on the work of Xiong et al.[12][13]

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed

  • 4,4'-Azobis(4-cyanopentanoic acid) (V501) (initiator)

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) (chain transfer agent)

  • 1,4-Dioxane (solvent)

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve DMAEMA (2.0 g, 12.7 mmol), CPADB (0.035 g, 0.127 mmol), and V501 (0.0071 g, 0.025 mmol) in 1,4-dioxane (3 mL).

  • Deoxygenate the solution by purging with nitrogen for 30 minutes.

  • Immerse the reaction vessel in a preheated oil bath at 70°C and stir.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary

The following tables summarize typical quantitative data for the polymerization of DMAEMA using ATRP and RAFT techniques.

Table 1: ATRP of DMAEMA - Reaction Conditions and Polymer Characteristics [8]

EntryInitiatorLigandSolventTemp (°C)Time (h)Conversion (%)Mn (GPC)PDI (Mw/Mn)
1EBiBPMDETAAnisole5049518,5001.15
2BPNHMTETADichlorobenzene502.59215,2001.20
3EBiBbpyButyl Acetate9068821,0001.25

EBiB: Ethyl 2-bromoisobutyrate; BPN: 2-bromopropionitrile; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; HMTETA: 1,1,4,7,10,10-Hexamethyltriethylenetetramine; bpy: 2,2'-bipyridine.

Table 2: RAFT Polymerization of DMAEMA - Reaction Conditions and Polymer Characteristics [9][11]

EntryCTAInitiatorSolventTemp (°C)Time (h)Conversion (%)Mn (GPC)PDI (Mw/Mn)
1CPADBAIBNToluene7088516,0001.18
2CDBAIBNToluene60129025,0001.22
3CPADBV501Water7069312,5001.28

CPADB: 4-Cyanopentanoic acid dithiobenzoate; CDB: Cumyl dithiobenzoate; AIBN: 2,2'-Azobisisobutyronitrile; V501: 4,4'-Azobis(4-cyanopentanoic acid).

Applications in Drug and Gene Delivery

The unique properties of PDMAEMA make it a highly attractive polymer for various biomedical applications.

pH-Responsive Drug Delivery

The tertiary amine groups in PDMAEMA have a pKa of approximately 7.4.[9] At physiological pH (7.4), the polymer is relatively neutral and hydrophobic. However, in acidic environments, such as those found in tumor tissues or within endosomes (pH 5.0-6.5), the amine groups become protonated, leading to a conformational change where the polymer becomes soluble and swells. This transition can be exploited to trigger the release of encapsulated drugs specifically at the target site.[3][14]

Experimental Protocol: In Vitro Drug Release Study [3]

Materials:

  • PDMAEMA-based drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (pH 7.4 or pH 5.0) to form a suspension.

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the corresponding PBS release medium.

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Gene Delivery

The cationic nature of PDMAEMA allows it to electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form stable complexes called polyplexes.[4][5] These polyplexes, typically in the nanometer size range, can protect the genetic material from degradation and facilitate its uptake into cells.[4][15] Once inside the cell, the "proton sponge" effect of PDMAEMA in the endosome is believed to aid in endosomal escape and the release of the nucleic acid into the cytoplasm for subsequent gene expression or silencing.[16]

Experimental Protocol: Polyplex Formation and Characterization [4]

Materials:

  • PDMAEMA solution in a suitable buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA (pDNA) solution in the same buffer

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Prepare a series of PDMAEMA/pDNA complexes at different N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA).

  • For each N/P ratio, add the required volume of PDMAEMA solution to the pDNA solution dropwise while gently vortexing.

  • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the resulting polyplexes using DLS.

  • Determine the surface charge (zeta potential) of the polyplexes.

  • The formation of stable, positively charged nanoparticles (typically < 200 nm) is indicative of successful polyplex formation suitable for transfection studies.

Visualizations

Polymerization Workflow

G cluster_synthesis PDMAEMA Synthesis Monomer (DMAEMA) Monomer (DMAEMA) Polymerization Polymerization Monomer (DMAEMA)->Polymerization Initiator Initiator Initiator->Polymerization Catalyst/CTA Catalyst/CTA Catalyst/CTA->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification Polymerization->Purification PDMAEMA Polymer PDMAEMA Polymer Purification->PDMAEMA Polymer

Caption: General workflow for the synthesis of PDMAEMA.

Drug Delivery Mechanism

G cluster_drug_delivery pH-Responsive Drug Delivery Drug-loaded\nPDMAEMA Nanoparticle Drug-loaded PDMAEMA Nanoparticle Systemic Circulation\n(pH 7.4) Systemic Circulation (pH 7.4) Drug-loaded\nPDMAEMA Nanoparticle->Systemic Circulation\n(pH 7.4) Stable Tumor Microenvironment\n(Acidic pH) Tumor Microenvironment (Acidic pH) Systemic Circulation\n(pH 7.4)->Tumor Microenvironment\n(Acidic pH) Drug Release Drug Release Tumor Microenvironment\n(Acidic pH)->Drug Release Polymer Swelling

Caption: Mechanism of pH-triggered drug release from PDMAEMA nanoparticles.

Gene Delivery Pathway

G cluster_gene_delivery Gene Delivery Pathway PDMAEMA + DNA PDMAEMA + DNA Polyplex Formation Polyplex Formation PDMAEMA + DNA->Polyplex Formation Cellular Uptake\n(Endocytosis) Cellular Uptake (Endocytosis) Polyplex Formation->Cellular Uptake\n(Endocytosis) Endosomal Escape\n(Proton Sponge Effect) Endosomal Escape (Proton Sponge Effect) Cellular Uptake\n(Endocytosis)->Endosomal Escape\n(Proton Sponge Effect) Gene Release Gene Release Endosomal Escape\n(Proton Sponge Effect)->Gene Release Gene Expression Gene Expression Gene Release->Gene Expression

Caption: Cellular pathway of PDMAEMA-mediated gene delivery.

References

Troubleshooting & Optimization

Troubleshooting incomplete reactions with 2-(Dimethylamino)ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with 2-(Dimethylamino)ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction using 2-(dimethylamino)ethanol and acetic anhydride to produce this compound is incomplete. What are the potential causes?

A1: Incomplete acylation of 2-(dimethylamino)ethanol can stem from several factors:

  • Catalyst Issues: If you are using a catalyst like 4-(Dimethylamino)pyridine (DMAP), it may be inactive. Ensure the catalyst is fresh and has been stored under appropriate conditions.[1][2] The concentration of the catalyst can also be crucial; too little may result in a slow or incomplete reaction.

  • Presence of Water: Moisture in the reactants or solvent can hydrolyze the acetic anhydride, reducing its effective concentration and preventing complete conversion of the alcohol. Ensure all reagents and glassware are anhydrous.

  • Suboptimal Temperature: The reaction may require specific temperature conditions to proceed to completion. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures could lead to side reactions or decomposition.

  • Inadequate Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. Ensure accurate measurement of both 2-(dimethylamino)ethanol and acetic anhydride.

Q2: I am observing the hydrolysis of my this compound product during workup. How can I prevent this?

A2: The ester functional group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[3]

  • Acid-Catalyzed Hydrolysis: During aqueous workup, if a strong acid is used to neutralize a basic reaction mixture, it can catalyze the hydrolysis of the ester. Use a mild acidic wash (e.g., dilute HCl) and minimize contact time.

  • Base-Catalyzed Hydrolysis (Saponification): Exposure to strong bases like sodium hydroxide during workup will readily hydrolyze the ester to 2-(dimethylamino)ethanol and sodium acetate.[3] It is best to use a milder base, such as a saturated sodium bicarbonate solution, for neutralization.

  • Temperature: Perform aqueous workups at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

Q3: My transesterification reaction using this compound as a reactant is not going to completion. What should I investigate?

A3: Transesterification reactions are often equilibrium processes. Several factors can influence the position of the equilibrium and the overall conversion:

  • Equilibrium Shift: To drive the reaction towards the desired product, it may be necessary to remove one of the byproducts. For example, if ethanol is a byproduct, its removal by distillation (if feasible based on boiling points) can shift the equilibrium.

  • Catalyst Deactivation: Certain conditions can lead to the decomposition of the catalyst. For instance, using acetic anhydride or acetic acid with some catalysts can lead to their decomposition and low conversion rates.[4]

  • Reactant Ratio: Using an excess of one of the reactants, such as this compound, can help improve the reaction outcome.[4]

  • Reaction Temperature and Time: As with other reactions, optimizing the temperature and allowing for sufficient reaction time are crucial for achieving high conversion.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound via Acylation
Symptom Possible Cause Suggested Solution
Reaction stalls before full conversion of 2-(dimethylamino)ethanol.Inactive or insufficient catalyst (e.g., DMAP).[1][2]Use fresh, properly stored catalyst. Consider increasing the catalyst loading.
Significant amount of unreacted 2-(dimethylamino)ethanol remains.Presence of moisture hydrolyzing the acylating agent (e.g., acetic anhydride).Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Formation of side products detected by TLC or GC.Reaction temperature is too high, leading to decomposition or side reactions.Optimize the reaction temperature. Run the reaction at a lower temperature for a longer duration.
Inconsistent yields between batches.Inaccurate measurement of reactants.Carefully verify the stoichiometry and accurately measure all reactants.
Issue 2: Incomplete Deprotection of a Hydroxyl Group Protected as a this compound Ester
Symptom Possible Cause Suggested Solution
Incomplete removal of the acetate group under basic conditions.The base used is not strong enough or the reaction time is too short.Use a stronger base (e.g., NaOH, KOH) or increase the reaction time. Consider elevating the temperature.
Incomplete deprotection under acidic conditions.The acid concentration is too low, or there is insufficient water for hydrolysis.Increase the acid concentration and ensure an adequate amount of water is present in the reaction mixture.
Formation of byproducts during deprotection.The substrate is sensitive to the strongly acidic or basic conditions required for deprotection.Explore milder deprotection methods. If using a strong base, ensure the reaction is performed at a controlled temperature to minimize side reactions.

Experimental Protocols

Protocol: Synthesis of this compound via DMAP-Catalyzed Acylation

This protocol describes the acetylation of 2-(dimethylamino)ethanol using acetic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

  • 2-(dimethylamino)ethanol

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(dimethylamino)ethanol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography as required.

Visualizations

Acylation_Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration Ac2O Acetic Anhydride Acyl_DMAP N-Acetylpyridinium Intermediate Ac2O->Acyl_DMAP + DMAP DMAP DMAP (Catalyst) Product_Complex Protonated Product Complex Acyl_DMAP->Product_Complex + Alcohol Alcohol 2-(Dimethylamino)ethanol Product 2-(Dimethylamino)ethyl Acetate Product_Complex->Product + Base Regen_DMAP DMAP (Regenerated) Product_Complex->Regen_DMAP Base Triethylamine (Base) Troubleshooting_Workflow Start Incomplete Reaction with this compound Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions [ Reagents OK ] Optimize_Reagents Use Anhydrous Reagents, Verify Stoichiometry Check_Reagents->Optimize_Reagents [ Issue Found ] Check_Catalyst Evaluate Catalyst (Activity, Loading) Check_Conditions->Check_Catalyst [ Conditions OK ] Optimize_Conditions Adjust Temperature and/or Reaction Time Check_Conditions->Optimize_Conditions [ Issue Found ] Check_Workup Review Workup Procedure (Hydrolysis?) Check_Catalyst->Check_Workup [ Catalyst OK ] Optimize_Catalyst Use Fresh Catalyst, Adjust Loading Check_Catalyst->Optimize_Catalyst [ Issue Found ] Optimize_Workup Use Mild/Anhydrous Workup, Control pH and Temperature Check_Workup->Optimize_Workup [ Issue Found ] End Reaction Complete Check_Workup->End [ No Issues ] Optimize_Reagents->Start Optimize_Conditions->Start Optimize_Catalyst->Start Optimize_Workup->Start

References

Technical Support Center: Optimizing Reaction Yield with 2-(Dimethylamino)ethyl Acetate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields when using 2-(Dimethylamino)ethyl acetate as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic function of this compound?

This compound primarily functions as a base catalyst. The lone pair of electrons on the nitrogen atom of the tertiary amine can abstract a proton, thus activating a substrate for subsequent reaction. Its catalytic activity is influenced by factors such as the pKa of the substrate, reaction solvent, and temperature.

Q2: What are the common side reactions to consider when using this catalyst?

A key consideration is the potential for hydrolysis of the ester group in this compound, especially in the presence of water, which can form 2-(dimethylamino)ethanol and acetic acid.[1] This can alter the reaction conditions and potentially lead to the formation of byproducts. Additionally, as with many organic bases, it can promote side reactions if not used under optimal conditions.

Q3: How does temperature affect the performance of the this compound catalyst?

Increasing the reaction temperature generally increases the reaction rate.[2] However, excessively high temperatures can lead to catalyst degradation or promote unwanted side reactions, ultimately reducing the overall yield and selectivity.[3][4] It is crucial to determine the optimal temperature range for each specific reaction.

Q4: Is this compound sensitive to air or moisture?

While the tertiary amine itself is relatively stable, the presence of moisture can lead to hydrolysis of the ester functionality.[1] For reactions that are sensitive to water, it is advisable to use anhydrous solvents and handle the catalyst under an inert atmosphere.

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Possible Causes & Solutions

CauseRecommended Action
Insufficient Catalyst Loading Systematically increase the catalyst loading (e.g., in increments of 2 mol%) to identify the optimal concentration. Be aware that excessive catalyst can sometimes lead to side reactions.[5]
Suboptimal Temperature Screen a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the ideal condition for your specific transformation.[6]
Inappropriate Solvent The choice of solvent can significantly impact reaction kinetics.[2] Screen a panel of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF).
Catalyst Hydrolysis Ensure all reagents and solvents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
Substrate Quality Verify the purity of your starting materials, as impurities can inhibit the catalyst.
Issue 2: Slow Reaction Rate

Possible Causes & Solutions

CauseRecommended Action
Low Reaction Temperature Gradually increase the reaction temperature in a controlled manner. A 10°C increase can often double the reaction rate.[2]
Inadequate Mixing Ensure efficient stirring to overcome potential mass transfer limitations, especially in heterogeneous reaction mixtures.
Low Catalyst Concentration A higher catalyst loading can accelerate the reaction, but be mindful of potential impacts on selectivity.[5]
Issue 3: Formation of Significant Byproducts

Possible Causes & Solutions

CauseRecommended Action
Reaction Temperature is Too High Lowering the reaction temperature can often improve selectivity by disfavoring competing side reactions.[3]
Excessive Catalyst Loading An overabundance of catalyst might promote undesired reaction pathways.[5] Titrate the catalyst loading downwards to find a balance between rate and selectivity.
Prolonged Reaction Time Monitor the reaction progress (e.g., by TLC or LC-MS) and quench the reaction once the desired product is formed to prevent subsequent degradation or byproduct formation.
Presence of Water or Other Impurities As mentioned, water can lead to catalyst hydrolysis and introduce nucleophiles that can participate in side reactions.[1] Ensure the use of pure, anhydrous reagents and solvents.

Experimental Protocols

Protocol 1: Optimization of Catalyst Loading
  • Setup: Prepare a series of identical reactions in parallel.

  • Variable: Vary the molar percentage of this compound in each reaction vessel (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).

  • Constant Parameters: Keep the substrate concentrations, solvent, temperature, and reaction time constant across all reactions.

  • Analysis: After the designated reaction time, quench each reaction and analyze the product yield and purity using a suitable analytical technique (e.g., GC, HPLC, or NMR).

Protocol 2: Optimization of Reaction Temperature
  • Setup: Prepare a series of identical reactions in parallel.

  • Variable: Run each reaction at a different temperature (e.g., 25°C, 40°C, 60°C, 80°C, 100°C).

  • Constant Parameters: Use the optimal catalyst loading determined in Protocol 1, and keep substrate concentrations, solvent, and reaction time constant.

  • Analysis: Monitor each reaction or analyze the final product yield and purity.

Visual Logic and Workflows

Troubleshooting_Workflow Start Start: Low Reaction Yield Check_Catalyst Optimize Catalyst Loading? Start->Check_Catalyst End_Success Success: Optimized Yield End_Fail Further Investigation Needed Adjust_Catalyst Screen Catalyst Loading (e.g., 1-20 mol%) Check_Catalyst->Adjust_Catalyst Yes Check_Temp Optimize Temperature? Check_Catalyst->Check_Temp No Adjust_Catalyst->Check_Temp Adjust_Temp Screen Temperature (e.g., 25-100°C) Check_Temp->Adjust_Temp Yes Check_Solvent Optimize Solvent? Check_Temp->Check_Solvent No Adjust_Temp->Check_Solvent Adjust_Solvent Screen Solvents (Polar & Non-polar) Check_Solvent->Adjust_Solvent Yes Check_Purity Check Reagent Purity & Dryness Check_Solvent->Check_Purity No Adjust_Solvent->Check_Purity Check_Purity->End_Success Yield Improved Check_Purity->End_Fail No Improvement

Caption: A troubleshooting workflow for addressing low reaction yield.

Side_Product_Workflow Start Start: Byproduct Formation Check_Temp Is Temperature Too High? Start->Check_Temp End_Success Success: Improved Selectivity End_Fail Consider Alternative Catalyst Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Catalyst Is Catalyst Loading Too High? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Lower_Catalyst Reduce Catalyst Loading Check_Catalyst->Lower_Catalyst Yes Check_Time Is Reaction Time Too Long? Check_Catalyst->Check_Time No Lower_Catalyst->Check_Time Check_Time->End_Fail No Improvement Reduce_Time Monitor and Reduce Reaction Time Check_Time->Reduce_Time Yes Reduce_Time->End_Success Selectivity Improved Reduce_Time->End_Fail No Improvement

Caption: A decision tree for troubleshooting byproduct formation.

References

Technical Support Center: Synthesis of 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)ethyl acetate. Our goal is to help you identify and mitigate potential side reactions, optimize your synthesis, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the acetylation of N,N-dimethylethanolamine, is susceptible to three primary side reactions:

  • Hydrolysis: The ester bond in this compound can be cleaved by water, reverting the compound to its starting materials: N,N-dimethylethanolamine and acetic acid. This reaction is catalyzed by both acids and bases.

  • Transesterification: If other alcohols are present in the reaction mixture (e.g., ethanol as a solvent), they can react with the product to form a different ester and N,N-dimethylethanolamine. This is an equilibrium reaction that can be driven by the concentration of the alcohol.[1][2][3]

  • Hofmann Elimination: As a tertiary amine, this compound can potentially undergo Hofmann elimination, especially under basic conditions and at elevated temperatures. This reaction would lead to the formation of N,N-dimethylvinylamine and acetic acid.[4][5][6][7][8]

Q2: How can I minimize hydrolysis during my synthesis?

A2: To minimize hydrolysis, it is crucial to control the amount of water in your reaction system.

  • Use dry reagents and solvents: Ensure that N,N-dimethylethanolamine, the acetylating agent (e.g., acetic anhydride), and any solvents are anhydrous.

  • Control pH: While the synthesis is often carried out under neutral or slightly basic conditions, avoiding strongly acidic or basic environments will slow down the rate of hydrolysis.

  • Temperature control: As with most reactions, higher temperatures can accelerate hydrolysis. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: What are the signs of Hofmann elimination, and how can I prevent it?

A3: The Hofmann elimination of this compound is a potential degradation pathway that can be identified by the formation of volatile byproducts.[4][5][6][7][8]

  • Indicators: The formation of N,N-dimethylvinylamine, a volatile and reactive species, can be difficult to detect directly. However, unexpected pressure build-up or the presence of downstream byproducts from the reaction of the vinylamine may suggest this side reaction is occurring.

  • Prevention:

    • Temperature Management: Avoid excessive heating during the reaction and purification steps.

    • Base Selection: Use a non-nucleophilic, sterically hindered base if a base is required for the acetylation, and use it in stoichiometric amounts rather than in large excess.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Hydrolysis: The product is reverting to starting materials.1. Ensure all reagents and solvents are anhydrous. 2. Control the reaction temperature to avoid excessive heat. 3. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 4. During workup, use a non-aqueous quench if possible.
Incomplete Reaction: The acetylation of N,N-dimethylethanolamine is not going to completion.1. Check the stoichiometry of your reagents. A slight excess of the acetylating agent may be necessary. 2. If using a catalyst, ensure its activity and appropriate loading. 3. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.
Presence of N,N-dimethylethanolamine in the Final Product Incomplete Reaction or Hydrolysis: Unreacted starting material or product degradation.1. Follow the steps to minimize hydrolysis. 2. Optimize reaction conditions to drive the reaction to completion. 3. Purify the final product using fractional distillation under reduced pressure to separate the higher-boiling N,N-dimethylethanolamine from the product.
Unexpected Byproducts Detected by GC-MS or NMR Transesterification: Presence of other alcohols in the reaction mixture.1. Use a non-alcoholic solvent if possible. 2. If an alcohol must be used as a solvent, consider using the same alcohol that corresponds to the ester to avoid forming a mixture of products.
Hofmann Elimination: Degradation of the tertiary amine.1. Lower the reaction and distillation temperatures. 2. Avoid the use of strong, non-hindered bases.
Discoloration of the Product Impurities or Degradation: The presence of trace impurities or thermal degradation products.1. Purify the starting materials before use. 2. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.

Experimental Protocols

Synthesis of this compound via Acetylation of N,N-Dimethylethanolamine

This protocol is a general guideline. Reaction conditions should be optimized for your specific laboratory setup and scale.

Materials:

  • N,N-Dimethylethanolamine

  • Acetic Anhydride

  • Inert Solvent (e.g., Dichloromethane or Toluene, anhydrous)

  • Quenching solution (e.g., saturated sodium bicarbonate solution, cooled)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • To a stirred solution of N,N-dimethylethanolamine in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen), slowly add acetic anhydride at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled, stirred solution of saturated sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the inert solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Analytical Methods for Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities. A suitable GC column (e.g., a polar capillary column) can separate this compound from its starting materials and potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and identify impurities. The presence of signals corresponding to N,N-dimethylethanolamine or acetic acid would indicate incomplete reaction or hydrolysis.

Visualizing Reaction Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the main reaction and potential side reactions.

Synthesis_and_Side_Reactions cluster_synthesis Main Synthesis cluster_side_reactions Side Reactions cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification cluster_hofmann Hofmann Elimination DMAE N,N-Dimethylethanolamine Product This compound DMAE->Product + Acetic Anhydride Ac2O Acetic Anhydride AcOH_byproduct Acetic Acid Product_H This compound Product_T This compound Product_HE This compound DMAE_H N,N-Dimethylethanolamine Product_H->DMAE_H + H2O AcOH_H Acetic Acid Water Water New_Ester New Ester (R-OAc) Product_T->New_Ester + R-OH DMAE_T N,N-Dimethylethanolamine Alcohol R-OH Vinylamine N,N-Dimethylvinylamine Product_HE->Vinylamine + Base / Heat AcOH_HE Acetic Acid Base Base / Heat

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Reaction Acetylation Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation Workup->Purification Analysis Purity Analysis (GC/NMR) Purification->Analysis LowYield Low Yield? Analysis->LowYield Impurities Impurities Detected? Analysis->Impurities LowYield->Impurities No Hydrolysis Hydrolysis LowYield->Hydrolysis Yes IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Yes End Pure Product LowYield->End No Yes Yes LowYield->Yes No No LowYield->No Impurities->Hydrolysis Yes_I Transesterification Transesterification Impurities->Transesterification Yes_I Hofmann Hofmann Elimination Impurities->Hofmann Yes_I PurifyFurther Fractional Distillation Impurities->PurifyFurther Yes_I Impurities->End No_I Yes_I Yes_I Impurities->Yes_I No_I No_I Impurities->No_I DryReagents Use Anhydrous Conditions Hydrolysis->DryReagents ControlTemp Control Temperature Hydrolysis->ControlTemp OptimizeCond Optimize Reaction Conditions IncompleteRxn->OptimizeCond CheckSolvent Check Solvent Purity Transesterification->CheckSolvent Hofmann->ControlTemp DryReagents->Reaction OptimizeCond->Reaction ControlTemp->Reaction PurifyFurther->Analysis CheckSolvent->Reaction

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of Products from 2-(Dimethylamino)ethyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2-(Dimethylamino)ethyl acetate. The content is presented in a practical question-and-answer format to directly address common challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture containing this compound?

A1: The impurities largely depend on the synthetic route used. For the common synthesis involving the esterification of 2-(dimethylamino)ethanol with an acetylating agent, you can expect the following:

  • Unreacted Starting Materials: 2-(dimethylamino)ethanol.

  • Acetylating Agent Byproducts: Acetic acid (if acetic anhydride or acetyl chloride is used).

  • Catalysts/Reagents: Pyridine or other bases used to catalyze the reaction or scavenge HCl.[1]

  • Solvent Residues: Dichloromethane, ethyl acetate, or other solvents used in the reaction or workup.[2]

  • Hydrolysis Product: 2-(dimethylamino)ethanol and acetic acid if the ester bond is cleaved during the reaction or workup.

Q2: My product, this compound, is an oil. How can I best purify it?

A2: As an oil, the most suitable purification methods are acid-base extraction, column chromatography, or vacuum distillation. The choice depends on the nature of the impurities. Acid-base extraction is excellent for removing non-basic organic impurities. Column chromatography is effective for separating compounds with different polarities. Vacuum distillation is ideal for separating liquids with significantly different boiling points.

Q3: The ester group in my product is sensitive to hydrolysis. How can I prevent its degradation during purification?

A3: Ester hydrolysis is catalyzed by both acid and base.[3] To minimize this, you should:

  • Use Mild Conditions: During acid-base extraction, use a weak base like sodium bicarbonate instead of strong bases like sodium hydroxide.[4][5] When acidifying, do so cautiously and at low temperatures.

  • Control pH: Esters are generally most stable at a slightly acidic to neutral pH (around 4-6).[3]

  • Lower the Temperature: Perform extractions and other aqueous procedures at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.[3]

  • Work Quickly: Minimize the time your compound is in contact with aqueous acidic or basic solutions.

  • Use Anhydrous Conditions: For non-aqueous methods like chromatography, ensure your solvents are dry.[3]

Q4: I am having trouble with column chromatography. My amine product is streaking on the silica gel column. What can I do?

A4: The basic tertiary amine group in your product interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of peaks.[6][7] To mitigate this, you can:

  • Add a Mobile Phase Modifier: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), into your eluent system.[7] This will compete with your product for binding to the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a commercially available amine-functionalized silica gel.

  • Employ Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.[7]

Troubleshooting Guides

Problem 1: Low recovery after acid-base extraction.
Potential Cause Solution
Incomplete Extraction Ensure thorough mixing of the organic and aqueous layers during extraction to maximize the transfer of the protonated amine to the aqueous phase. Perform multiple extractions with smaller volumes of the acidic solution.
Ester Hydrolysis Use a milder acid (e.g., dilute HCl) and a weak base (e.g., saturated sodium bicarbonate solution) for pH adjustments.[4][5] Keep the solutions cold throughout the process.
Emulsion Formation Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. If the emulsion persists, filtration through a pad of Celite may be effective.
Incorrect pH for Back Extraction When making the aqueous layer basic to recover the free amine, ensure the pH is sufficiently high (typically >9-10) to deprotonate the tertiary amine fully. Check the pH with indicator paper.
Problem 2: Co-elution of impurities during column chromatography.
Potential Cause Solution
Inappropriate Solvent System Optimize the eluent polarity. A good starting point for a compound like this compound on silica gel would be a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate), with a small amount of triethylamine.[8] Aim for an Rf value of 0.2-0.3 for your product on TLC for the best separation on a column.[9][10]
Column Overloading Do not load too much crude product onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude material.
Poor Column Packing Ensure the silica gel is packed uniformly to avoid channeling. "Wet" packing (slurry packing) is often more consistent than "dry" packing.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or acidic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude product).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of cold 1 M HCl solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl solution two more times. Combine all the aqueous extracts. The neutral and acidic impurities will remain in the organic layer.

  • Removal of Dissolved Organics (Optional): Wash the combined acidic aqueous extracts with a small portion of fresh ethyl acetate or dichloromethane to remove any dissolved neutral impurities. Discard this organic wash.

  • Basification and Product Extraction: Cool the acidic aqueous solution in an ice bath. Slowly add a cold saturated solution of sodium bicarbonate or 1 M NaOH with stirring until the pH is greater than 9 (check with pH paper). The protonated amine will be converted back to the free base.

  • Back Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts from the back extraction. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the solvent system to prevent streaking. Adjust the ratio of hexanes to ethyl acetate until the desired product has an Rf value of approximately 0.2-0.3.[9][10]

  • Column Packing: Prepare a flash chromatography column with silica gel, using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Load the solution onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-(Dimethylamino)ethanol + Acetylating Agent reaction Esterification Reaction start->reaction crude Crude Reaction Mixture reaction->crude extraction Acid-Base Extraction crude->extraction Primary Purification chromatography Column Chromatography crude->chromatography Alternative distillation Vacuum Distillation crude->distillation For Volatile Impurities pure_product Pure this compound extraction->pure_product High Polarity Difference chromatography->pure_product Similar Polarity distillation->pure_product Different Boiling Points

Caption: General experimental workflow from synthesis to purification.

troubleshooting_extraction cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery After Acid-Base Extraction cause1 Incomplete Extraction start->cause1 cause2 Ester Hydrolysis start->cause2 cause3 Emulsion Formation start->cause3 cause4 Incorrect Final pH start->cause4 sol1 More Vigorous Shaking & Multiple Extractions cause1->sol1 sol2 Use Weak Base (NaHCO3) & Keep Cold cause2->sol2 sol3 Add Brine (NaCl soln.) cause3->sol3 sol4 Ensure pH > 9 with pH paper cause4->sol4

Caption: Troubleshooting workflow for low recovery in acid-base extraction.

References

Technical Support Center: 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the unintended polymerization of 2-(Dimethylamino)ethyl methacrylate (DMAEMA) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: Why does my DMAEMA contain an inhibitor?

A1: DMAEMA is highly susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or impurities. To ensure its stability during shipping and storage, manufacturers add a small amount of a polymerization inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ).[1] This inhibitor acts as a radical scavenger, neutralizing free radicals that could initiate a polymerization chain reaction.[1]

Q2: How does the MEHQ inhibitor prevent polymerization?

A2: The inhibitory action of MEHQ is a multi-step process that requires the presence of dissolved oxygen. First, any initiating free radicals react with oxygen to form peroxy radicals. MEHQ then efficiently traps these peroxy radicals, forming a more stable radical that is incapable of initiating further polymerization. This synergistic action between MEHQ and oxygen is crucial for effectively stabilizing the monomer.

Q3: What are the ideal storage conditions for DMAEMA?

A3: To maximize shelf life and prevent polymerization, DMAEMA should be stored under specific conditions. It is crucial to store the monomer under an air atmosphere rather than an inert gas like nitrogen or argon to ensure the presence of oxygen, which is essential for the inhibitor to function effectively.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential spontaneous polymerization.
Atmosphere Air (not inert gas)Oxygen is required for the MEHQ inhibitor to function correctly.
Light Store in the darkLight can initiate polymerization.[2]
Container Tightly sealedPrevents contamination and evaporation.[2]

Q4: Do I need to remove the inhibitor before my experiment?

A4: Yes, for most polymerization reactions, the inhibitor must be removed. The presence of MEHQ will interfere with the intended polymerization by scavenging the initiator radicals.[3] This can lead to failed reactions, low polymer yields, or polymers with inconsistent and unpredictable properties.[3] In some industrial applications, a higher concentration of initiator is used to overcome the inhibitor, but for controlled laboratory polymerizations, removal is a critical step.

Troubleshooting Guide

This guide addresses common issues encountered when working with DMAEMA.

IssuePotential Cause(s)Recommended Solution(s)
Monomer appears cloudy, viscous, or solidified in the bottle. Spontaneous polymerization has occurred.This is likely due to improper storage (e.g., high temperature, exposure to light, lack of oxygen). The monomer is no longer usable and should be disposed of according to safety guidelines.
Polymerization reaction fails or shows very low monomer conversion. Inhibitor was not removed or was incompletely removed.Ensure the inhibitor removal procedure is performed correctly and immediately before use. Verify the activity of your removal agent (e.g., fresh basic alumina).[3]
Oxygen contamination in a controlled polymerization (e.g., ATRP, RAFT).Deoxygenate the polymerization mixture thoroughly using methods like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon) for an extended period.[3]
Monomer turns yellow. This can be an early sign of degradation or minor polymerization.While it may still be usable after inhibitor removal, it is best to purify it (e.g., via vacuum distillation) or use a fresh batch for sensitive applications.
Monomer polymerizes during the inhibitor removal process. Excessive heat applied during vacuum distillation.Carefully control the temperature during distillation to keep it as low as possible. The risk of thermal polymerization is a key reason why other removal methods are often preferred.[4]
The alumina column overheated due to exothermic adsorption.This is a rare event but can be mitigated by ensuring the monomer is not passed through the column too quickly.

Experimental Protocols for Inhibitor Removal

It is recommended to use the purified, inhibitor-free monomer immediately. If storage is necessary, it should be for a very short period at low temperature (e.g., in a refrigerator), in the dark, and under an inert atmosphere to prevent polymerization in the absence of an inhibitor.

Method 1: Column Chromatography using Basic Alumina

This is the most common and convenient method for lab-scale purification.

Materials:

  • DMAEMA with inhibitor

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Clean, dry collection flask

Procedure:

  • Secure the chromatography column in a vertical position.

  • Insert a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

  • Prepare a slurry of the basic alumina in a suitable non-polar solvent and pour it into the column, or dry-pack the column with the alumina. Gently tap the side of the column to ensure even packing. A bed height of 5-10 cm is typically sufficient for small-scale purifications.

  • Carefully add the DMAEMA to the top of the alumina bed.

  • Open the stopcock and allow the monomer to pass through the column under gravity. The phenolic MEHQ inhibitor will be adsorbed by the basic alumina.

  • Collect the purified, inhibitor-free monomer in the collection flask.

Method 2: Caustic Washing (Liquid-Liquid Extraction)

This method utilizes an acid-base reaction to extract the weakly acidic MEHQ inhibitor into an aqueous basic solution.

Materials:

  • DMAEMA with inhibitor

  • 0.1 M to 5% aqueous sodium hydroxide (NaOH) solution[5]

  • Deionized water

  • Saturated brine solution

  • Separatory funnel

  • Anhydrous drying agent (e.g., calcium chloride, magnesium sulfate)

  • Clean, dry flasks

Procedure:

  • Place the DMAEMA into a separatory funnel.

  • Add an equal volume of the aqueous NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the two layers to fully separate. The lower aqueous layer will contain the sodium salt of MEHQ.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step (steps 2-5) two more times with fresh NaOH solution, or until the aqueous layer is colorless.[4]

  • Wash the monomer with an equal volume of deionized water to remove any residual NaOH.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.

  • Drain the monomer from the separatory funnel into a clean, dry flask containing an anhydrous drying agent.

  • Allow the monomer to stand over the drying agent for a period (e.g., overnight) to remove residual water.

  • Decant or filter the purified, dry monomer into a clean, dry flask for immediate use.

Method 3: Vacuum Distillation

This method separates the monomer from the less volatile inhibitor based on their different boiling points. It can provide high purity but carries the risk of inducing polymerization if not performed carefully.

General Considerations:

  • The boiling point of DMAEMA is approximately 182-192°C at atmospheric pressure, but this temperature is high enough to cause polymerization.

  • Distillation must be performed under reduced pressure to lower the boiling point to a safe temperature (e.g., below 115°C).[6]

  • It is advisable to add a polymerization inhibitor that will not distill over with the monomer, such as copper shavings, to the distillation flask.

A representative procedure would involve:

  • Setting up a vacuum distillation apparatus.

  • Placing the DMAEMA in the distillation flask.

  • Applying a vacuum to reduce the pressure.

  • Gently heating the flask to distill the DMAEMA at the reduced temperature.

  • Collecting the purified monomer in the receiving flask, which should be cooled.

Visual Guides

Below are diagrams illustrating key concepts and workflows for handling DMAEMA.

cluster_storage Correct DMAEMA Storage cluster_result Result Store_at_2_8C Store at 2-8°C Store_in_Dark Store in the Dark Store_under_Air Store under Air (NOT Inert Gas) Tightly_Sealed Keep Tightly Sealed Stable_Monomer Stable Monomer Tightly_Sealed->Stable_Monomer Leads to

Caption: Key storage conditions for DMAEMA to ensure monomer stability.

Check_Monomer Check Monomer Appearance: Clear and mobile? Remove_Inhibitor Remove Inhibitor (e.g., Alumina Column) Check_Monomer->Remove_Inhibitor Yes Discard Discard Monomer: Polymerization has occurred Check_Monomer->Discard No (Cloudy/Viscous) Use_Immediately Use Immediately in Deoxygenated System Remove_Inhibitor->Use_Immediately Successful_Polymerization Successful Polymerization Use_Immediately->Successful_Polymerization

Caption: Troubleshooting workflow for using DMAEMA in an experiment.

References

Technical Support Center: Managing Exotherms in 2-(Dimethylamino)ethyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing exothermic reactions during the synthesis of 2-(Dimethylamino)ethyl acetate. Below you will find troubleshooting advice and frequently asked questions (FAQs) to help ensure the safety and success of your experiments.

Troubleshooting Guide: Exotherm Management

Uncontrolled exotherms during the synthesis of this compound can lead to hazardous situations, including thermal runaway. The primary cause is often the rapid reaction between 2-(dimethylamino)ethanol and an acetylating agent, such as acetic anhydride or acetyl chloride. The following guide addresses common issues and provides corrective actions.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Rise - Reagent Addition Rate is Too Fast: The reaction is highly exothermic, and adding the acetylating agent too quickly generates heat faster than it can be dissipated.- Immediately stop the addition of the acetylating agent.- Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).- If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture.
Delayed Exotherm (Induction Period) - Poor Mixing: Inadequate agitation can lead to localized concentrations of reactants, resulting in a sudden, delayed reaction when they eventually mix.- Ensure vigorous and consistent stirring throughout the reaction.- Use an appropriately sized stir bar or overhead stirrer for the reaction vessel.
Higher than Expected Reaction Temperature - Inadequate Cooling: The cooling system may not have sufficient capacity for the scale of the reaction.- Before starting, ensure your cooling bath (e.g., ice-water or dry ice-acetone) is at the target temperature and has enough volume.- For larger scale reactions, consider using a cryostat or a more efficient heat exchanger.
Side Reactions Leading to Increased Exotherm - Presence of Impurities: Water or other impurities in the reactants or solvent can lead to side reactions that contribute to the overall heat generation.- Use anhydrous solvents and ensure reactants are of high purity.- Store hygroscopic reagents, like acetic anhydride, under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of this compound?

A1: The primary hazard is the potential for a runaway reaction due to the exothermic nature of the esterification, particularly when using highly reactive acetylating agents like acetic anhydride. This can lead to a rapid increase in temperature and pressure, potentially causing the release of flammable and toxic materials. The reagents and product are also flammable.[1]

Q2: Which acetylating agent is recommended for a more controlled reaction?

Q3: How can I monitor the reaction to prevent a runaway scenario?

A3: Continuous monitoring of the reaction temperature is crucial. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Any deviation from the expected temperature profile should be addressed immediately. For larger scale or process development work, reaction calorimetry is recommended to quantify the heat of reaction and determine safe operating parameters.

Q4: What are the critical process parameters to control during the synthesis?

A4: The most critical parameters are:

  • Temperature: Maintain a low reaction temperature, typically starting at 0°C or below.

  • Reagent Addition Rate: Add the acetylating agent slowly and in a controlled manner.

  • Agitation: Ensure efficient and constant mixing.

  • Concentration: Running the reaction in a suitable solvent helps to dissipate heat.

Q5: What should I do in case of a thermal runaway?

A5: In the event of a thermal runaway, the immediate priorities are to ensure personal safety and then to attempt to bring the reaction under control if it is safe to do so.

  • Evacuate: Alert others and evacuate the immediate area.

  • Emergency Cooling: If feasible and safe, apply emergency cooling (e.g., by adding a large volume of a cold, inert solvent or using an emergency cooling jacket).

  • Containment: Ensure the reaction is taking place in a fume hood with the sash lowered.

  • Fire Suppression: Have appropriate fire extinguishing equipment readily available.

Experimental Protocols

General Laboratory-Scale Protocol for the Synthesis of this compound with Exotherm Control

This protocol provides a general guideline for the synthesis of this compound from 2-(dimethylamino)ethanol and acetic anhydride, with a focus on managing the exothermic reaction. Note: This is a generalized procedure and should be adapted and optimized based on your specific experimental goals and safety assessment.

Materials:

  • 2-(dimethylamino)ethanol

  • Acetic anhydride

  • Anhydrous dichloromethane (or another suitable inert solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask with a magnetic stir bar in a cooling bath.

    • Equip the flask with a dropping funnel and a thermometer/thermocouple positioned to measure the internal temperature of the reaction mixture.

    • Ensure the entire setup is in a well-ventilated fume hood.

  • Initial Cooling and Reagent Preparation:

    • Dissolve 2-(dimethylamino)ethanol in anhydrous dichloromethane in the reaction flask.

    • Cool the solution to 0°C using the cooling bath.

    • Charge the dropping funnel with acetic anhydride.

  • Controlled Addition of Acetic Anhydride:

    • Begin slow, dropwise addition of acetic anhydride from the dropping funnel to the cooled solution of 2-(dimethylamino)ethanol with vigorous stirring.

    • Carefully monitor the internal reaction temperature. Maintain the temperature below 5°C throughout the addition.

    • Adjust the addition rate as necessary to control the exotherm. If the temperature rises above 5°C, pause the addition until it cools down.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

  • Quenching and Workup:

    • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining cooling. Be cautious as gas evolution (CO2) will occur.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by distillation or column chromatography as required.

Quantitative Data:

At present, specific, publicly available quantitative data for the heat of reaction for the synthesis of this compound is limited. For process development and scale-up, it is highly recommended to perform reaction calorimetry to determine the following parameters:

Parameter Description Importance for Exotherm Management
Heat of Reaction (ΔHrxn) The total amount of heat released during the reaction.Essential for designing adequate cooling capacity.
Heat Flow (q) The rate at which heat is generated by the reaction.Allows for the determination of safe reagent addition rates.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat is removed from the system.A critical indicator of the potential for a thermal runaway.
Specific Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mixture by one degree.Needed for accurate calculation of temperature changes.

Visualizations

Exotherm_Troubleshooting start Uncontrolled Temperature Rise Observed stop_addition Immediately Stop Reagent Addition start->stop_addition runaway Potential for Thermal Runaway start->runaway increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling dilute Consider Dilution with Cold, Inert Solvent increase_cooling->dilute If still rising check_mixing Verify Agitation is Adequate increase_cooling->check_mixing controlled Temperature Under Control increase_cooling->controlled If successful dilute->controlled assess_cooling Assess Cooling System Capacity check_mixing->assess_cooling check_impurities Check for Impurities in Reagents/Solvents assess_cooling->check_impurities check_impurities->controlled If issues resolved

Caption: Troubleshooting workflow for an uncontrolled temperature rise.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup in Fume Hood cool 2. Cool Reactant Solution to 0°C setup->cool add 3. Slow, Controlled Addition of Acetylating Agent cool->add monitor 4. Monitor Temperature and Reaction Progress add->monitor quench 5. Quench Reaction monitor->quench extract 6. Extraction and Washing quench->extract dry 7. Drying and Concentration extract->dry purify 8. Purify Product dry->purify

Caption: General experimental workflow for the safe synthesis of this compound.

References

Technical Support Center: 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)ethyl acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is predicted to be hydrolysis of the ester bond. This reaction is analogous to the hydrolysis of other simple esters, such as ethyl acetate.[1][2][3] The hydrolysis results in the formation of 2-(Dimethylamino)ethanol and acetic acid. This process can be catalyzed by both acids and bases.

Q2: What are the expected degradation products of this compound?

Under hydrolytic conditions, this compound is expected to break down into 2-(Dimethylamino)ethanol and acetic acid.

Q3: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of this compound:

  • pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the degradation.

  • Temperature: Higher temperatures will generally accelerate the rate of hydrolysis.[4]

  • Presence of Water: As hydrolysis is a reaction with water, the presence of moisture can lead to degradation over time.[1]

  • Enzymatic Activity: If working with biological systems, esterases may be present that can enzymatically hydrolyze the ester bond.

Q4: How should I store this compound to minimize degradation?

To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong acids or bases.[5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent moisture exposure.[1]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, GC-MS) of a sample containing this compound.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use reference standards for the expected degradation products (2-(Dimethylamino)ethanol and acetic acid) to confirm if the unexpected peaks correspond to these compounds.

    • Review Sample Preparation:

      • Was the sample prepared in an aqueous solution? If so, for how long and at what pH and temperature? Hydrolysis may have occurred.

      • Was the solvent used for sample preparation completely dry? Trace amounts of water can cause hydrolysis, especially over time.[1]

    • Check Storage Conditions: Ensure that the stock solution and the compound itself have been stored under the recommended conditions (cool, dry, and tightly sealed).

    • Analyze a Fresh Sample: Prepare and analyze a fresh sample from the original stock of this compound to see if the unexpected peaks are still present.

Problem 2: The biological or chemical activity of my this compound-containing formulation is lower than expected.

  • Possible Cause: The active compound, this compound, may have degraded, reducing its effective concentration.

  • Troubleshooting Steps:

    • Quantify the Compound: Use a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the actual concentration of this compound in your formulation.

    • Assess for Degradation Products: Analyze the formulation for the presence of 2-(Dimethylamino)ethanol and acetic acid.

    • Evaluate Formulation Stability: Conduct a short-term stability study by incubating your formulation under experimental conditions and analyzing samples at different time points to assess the rate of degradation.

    • Reformulation Considerations: If degradation is confirmed, consider reformulating in a non-aqueous solvent, adjusting the pH of the formulation to a more neutral range, or preparing the formulation immediately before use.

Data Presentation

Table 1: Example Data Table for a this compound Degradation Study.

Time Point (hours)Concentration of this compound (mM)Concentration of 2-(Dimethylamino)ethanol (mM)pHTemperature (°C)
010.00.07.437
19.50.57.437
29.01.07.437
48.11.97.437
86.53.57.437
242.37.77.437

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by HPLC

This protocol provides a general method for monitoring the degradation of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • Reference standards: 2-(Dimethylamino)ethanol and acetic acid

Procedure:

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Initiation of Degradation Study:

    • Pre-warm the PBS (pH 7.4) to the desired experimental temperature (e.g., 37°C).

    • Add the this compound stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the reaction.

    • Mix thoroughly.

  • Time Point Sampling:

    • Immediately after mixing (t=0), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a mobile phase or a suitable solvent to stop further degradation.

    • Repeat the sampling at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: A suitable wavelength for detection (e.g., 210 nm).

    • Inject the quenched samples and reference standards.

  • Data Analysis:

    • Identify the peaks for this compound, 2-(Dimethylamino)ethanol, and acetic acid based on the retention times of the standards.

    • Integrate the peak areas to determine the relative concentrations of each compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Mandatory Visualizations

degradation_pathway DMAEA This compound Products Degradation Products DMAEA->Products H2O Water (H₂O) H2O->Products  Hydrolysis (Acid/Base Catalyzed) DMAE 2-(Dimethylamino)ethanol Products->DMAE AA Acetic Acid Products->AA

Caption: Predicted hydrolysis pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution of This compound init_reaction Initiate Reaction in Aqueous Buffer prep_stock->init_reaction sampling Collect Aliquots at Time Points init_reaction->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC quench->hplc integrate Identify and Integrate Peaks hplc->integrate plot Plot Concentration vs. Time integrate->plot rate Determine Degradation Rate plot->rate

Caption: General experimental workflow for studying degradation kinetics.

References

Navigating Selectivity in Amine-Catalyzed Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center focused on optimizing reactions catalyzed by tertiary amines, with a specific interest in compounds structurally related to 2-(Dimethylamino)ethyl acetate. While direct catalytic applications and specific selectivity data for this compound are not extensively documented in scientific literature, we can provide guidance based on the well-established principles of tertiary amine catalysis, particularly in polyurethane foam production and other organic transformations. This guide addresses common issues and frequently asked questions to help you improve selectivity in your experiments.

Troubleshooting Guides and FAQs

This section provides a question-and-answer format to directly address potential issues you might encounter.

Section 1: Polyurethane Foam Catalysis

Tertiary amine catalysts are crucial in the production of polyurethane foams, where they balance two primary reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water).[1][2] The selectivity of the amine catalyst for one reaction over the other significantly impacts the final properties of the foam.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary role of a tertiary amine catalyst like this compound in polyurethane foam production? A1: Tertiary amine catalysts accelerate the reactions between polyols and isocyanates (gelling) and between water and isocyanates (blowing).[1][3] The balance of these two reactions, influenced by the catalyst's structure, determines the foam's physical properties, such as density, cell structure, and cure time.[4]

  • Q2: How can I control the selectivity between the gelling and blowing reactions? A2: The selectivity is influenced by the catalyst's chemical structure, concentration, and the overall formulation. For instance, catalysts with sterically hindered amine groups may favor the blowing reaction. To adjust the selectivity, you can:

    • Co-catalysts: Use a combination of a primary blowing catalyst and a primary gelling catalyst.

    • Catalyst Concentration: Varying the concentration of the amine catalyst can shift the balance between the two reactions.

    • Temperature: Reaction temperature can influence the relative rates of the gelling and blowing reactions.

  • Q3: I am observing rapid foam expansion but a slow cure (tacky surface). What is the likely cause and solution? A3: This issue, often termed "over-blowing," suggests your catalytic system has a higher selectivity towards the blowing reaction.

    • Troubleshooting: The catalyst may be too volatile or possess a structure that preferentially catalyzes the isocyanate-water reaction.

    • Solution: Consider using a less volatile amine catalyst or a co-catalyst with higher gelling activity. Adjusting the catalyst blend to favor the gelling reaction will promote a more complete cure.

  • Q4: My foam is dense with a tight cell structure and poor rise. What does this indicate? A4: This points to a dominant gelling reaction, where the polymer network forms too quickly, trapping the blowing agent and restricting foam expansion.

    • Troubleshooting: The catalyst may have high gelling activity.

    • Solution: Reduce the concentration of the gelling catalyst or introduce a stronger blowing co-catalyst to achieve a more balanced reaction profile.

Logical Workflow for Troubleshooting PU Foam Catalysis

polyurethane_troubleshooting start Problem Observed over_blowing Rapid Expansion, Slow Cure (Tacky) start->over_blowing poor_rise Dense Foam, Tight Cells start->poor_rise cause_blowing Cause: Blowing >> Gelling over_blowing->cause_blowing cause_gelling Cause: Gelling >> Blowing poor_rise->cause_gelling solution_blowing Solution: - Use less volatile catalyst - Add gelling co-catalyst - Adjust catalyst blend cause_blowing->solution_blowing solution_gelling Solution: - Reduce gelling catalyst - Add blowing co-catalyst cause_gelling->solution_gelling

Caption: Troubleshooting workflow for common issues in polyurethane foam catalysis.

Section 2: General Organic Synthesis & Potential Side Reactions

While specific data is limited for this compound, we can infer potential side reactions and selectivity issues based on its structure as an ester of N,N-dimethylethanolamine (DMEA).

Frequently Asked Questions (FAQs)

  • Q5: Can this compound undergo hydrolysis during a reaction? A5: Yes, as an ester, this compound is susceptible to hydrolysis, especially in the presence of water and either acid or base, to yield N,N-dimethylethanolamine and acetic acid.[5] This can be a significant issue in aqueous reaction media. The hydrolysis rate is influenced by pH and temperature.[6]

  • Q6: How can I minimize catalyst hydrolysis? A6: To mitigate hydrolysis:

    • Anhydrous Conditions: Conduct reactions under dry conditions, using anhydrous solvents and reagents.

    • pH Control: If water is unavoidable, maintain a pH where the rate of hydrolysis is minimized. For similar compounds, hydrolysis is slower at lower pH.[6]

    • Temperature Control: Lowering the reaction temperature can reduce the rate of hydrolysis.

  • Q7: In a transesterification reaction, what are potential side reactions when using an amine catalyst? A7: In transesterification for biodiesel production, the presence of water and free fatty acids can lead to soap formation when using basic catalysts.[7] While tertiary amines are less basic than hydroxides, careful control of feedstock quality is still important.

Experimental Workflow for Catalyst Stability Assessment

catalyst_stability_workflow start Reaction Setup monitor Monitor Reaction Progress (e.g., GC, HPLC, NMR) start->monitor check_catalyst Analyze for Catalyst Degradation Products (e.g., DMEA, Acetic Acid) monitor->check_catalyst hydrolysis_detected Hydrolysis Detected? check_catalyst->hydrolysis_detected optimize Optimize Conditions: - Anhydrous Solvents - pH Control - Lower Temperature hydrolysis_detected->optimize Yes no_hydrolysis Proceed with Reaction hydrolysis_detected->no_hydrolysis No optimize->start Re-run

Caption: Experimental workflow for assessing the hydrolytic stability of the catalyst.

Quantitative Data and Experimental Protocols

Due to the lack of specific literature on the catalytic use of this compound, we are providing a general protocol for evaluating catalyst performance in polyurethane foam, which can be adapted for your specific needs.

Table 1: Example of Catalyst Screening for Polyurethane Foam
Catalyst SystemCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
Catalyst A (Blowing)109015028
Catalyst B (Gelling)15609035
Blend A:B (1:1)127512032
Blend A:B (2:1)118514030

Note: This table is illustrative. Actual values will depend on the specific formulation.

Protocol 1: General Procedure for Evaluating Catalyst Performance in a Lab-Scale Polyurethane Foam Formulation

1. Materials and Reagents:

  • Polyether polyol (e.g., 100 parts)
  • Deionized water (e.g., 4 parts)
  • Silicone surfactant (e.g., 1 part)
  • Tertiary amine catalyst (e.g., 0.1-2 parts)
  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (at a specified isocyanate index, e.g., 105)

2. Procedure:

  • In a suitable container, thoroughly mix the polyol, water, surfactant, and amine catalyst.
  • Allow the mixture to equilibrate to a controlled temperature (e.g., 25°C).
  • Add the isocyanate to the mixture and stir vigorously for a specified time (e.g., 5-10 seconds).
  • Immediately pour the reacting mixture into a mold or cup.
  • Record the following parameters:
  • Cream time: Time from mixing until the mixture turns creamy and starts to rise.
  • Gel time: Time from mixing until fine strings of polymer can be pulled from the rising foam.
  • Tack-free time: Time from mixing until the foam surface is no longer sticky to the touch.
  • Allow the foam to cure completely (e.g., 24 hours at room temperature).
  • Measure the physical properties of the cured foam, such as density and hardness.

3. Analysis:

  • Compare the cream, gel, and tack-free times for different catalysts or catalyst concentrations to assess their relative blowing and gelling activities.
  • Analyze the physical properties of the final foam to determine the impact of the catalyst on the material's performance.

References

Common impurities in commercial 2-(Dimethylamino)ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2-(Dimethylamino)ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: While commercial this compound is typically of high purity (often >98.0% as determined by Gas Chromatography), trace impurities can be present.[1][2][3] These generally fall into three categories:

  • Residual Starting Materials: Depending on the synthetic route, unreacted starting materials such as 2-(Dimethylamino)ethanol and acetic acid or acetic anhydride may be present.

  • Degradation Products: As an ester, this compound is susceptible to hydrolysis, especially in the presence of moisture. This degradation pathway yields 2-(Dimethylamino)ethanol and acetic acid.

  • Residual Solvents: Solvents used in the synthesis and purification process may persist in the final product.

Q2: My reaction is giving unexpected side products. Could impurities in this compound be the cause?

A2: Yes, impurities can lead to unexpected side reactions. The most likely culprits are nucleophilic and basic impurities. 2-(Dimethylamino)ethanol, a potential impurity, is both a nucleophile and a base. It can compete with your intended reagents, leading to the formation of undesired byproducts. Acetic acid, another potential impurity, can alter the pH of your reaction mixture, which can affect reaction rates and equilibria.

Q3: I am observing poor reproducibility in my experiments using this compound from different batches. Why might this be?

A3: Batch-to-batch variability can often be attributed to differences in the impurity profile. Even small variations in the levels of residual starting materials or degradation products can impact sensitive applications. We recommend qualifying new batches of the reagent for critical experiments by analytical methods such as GC-MS or NMR to ensure consistency.

Q4: How can I minimize the degradation of this compound during storage?

A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[1] Using an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity-Related) Recommended Action
Unexpected peaks in NMR or GC-MS of the crude reaction mixture. Presence of 2-(Dimethylamino)ethanol, acetic acid, or residual solvents in the starting material.Analyze a sample of the neat this compound by GC-MS and ¹H NMR to identify and quantify the impurities. (See Experimental Protocols below).
Reaction is sluggish or does not go to completion. Presence of excess acetic acid, which may be protonating the basic nitrogen of this compound or other basic reagents, thereby reducing their reactivity.Consider purifying the this compound by distillation or passing it through a short plug of basic alumina to remove acidic impurities.
Formation of an unexpected N-acetylated byproduct. The presence of residual acetic anhydride from the synthesis of this compound.If your substrate has a reactive amine, this could be a side reaction. Analyze the starting material for the presence of acetic anhydride.
Inconsistent pH of aqueous solutions prepared with the reagent. Variable amounts of acetic acid or 2-(Dimethylamino)ethanol impurities.For pH-sensitive applications, it is advisable to measure and adjust the pH after the addition of this compound.

Data on Potential Impurities

Impurity Chemical Formula Molar Mass ( g/mol ) Potential Origin Typical Level
2-(Dimethylamino)ethanolC₄H₁₁NO89.14Synthesis & Degradation< 2%
Acetic AcidC₂H₄O₂60.05Synthesis & Degradation< 2%
WaterH₂O18.02Environmental exposureVariable
Residual SolventsVariableVariablePurification ProcessVariable

Experimental Protocols

Protocol 1: Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as dichloromethane or acetonitrile.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.

Protocol 2: Analysis of Impurities by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of ~20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • This compound: Look for the characteristic peaks: ~4.2 ppm (t, 2H), ~2.6 ppm (t, 2H), ~2.3 ppm (s, 6H), ~2.0 ppm (s, 3H).

    • 2-(Dimethylamino)ethanol: Look for a triplet around 3.6 ppm and another around 2.5 ppm.

    • Acetic Acid: Look for a singlet around 2.1 ppm (can be broad and exchangeable in the presence of water).

    • Integrate the peaks corresponding to the impurities and the main compound to estimate their relative amounts.

Visualizations

Impurity_Origin Origin of Impurities in this compound cluster_synthesis Synthesis cluster_product Commercial Product cluster_degradation Storage & Handling 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol Synthesis_Reaction Esterification 2-(Dimethylamino)ethanol->Synthesis_Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Synthesis_Reaction DMAE_Acetate 2-(Dimethylamino)ethyl acetate Synthesis_Reaction->DMAE_Acetate Residual_Starting_Materials Residual 2-(Dimethylamino)ethanol & Acetic Acid Synthesis_Reaction->Residual_Starting_Materials Hydrolysis Hydrolysis DMAE_Acetate->Hydrolysis Moisture Moisture Moisture->Hydrolysis Degradation_Products 2-(Dimethylamino)ethanol & Acetic Acid Hydrolysis->Degradation_Products

Caption: Origin of impurities in this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Impurity-Related Issues Start Unexpected Experimental Outcome Check_Purity Is reagent purity a potential cause? Start->Check_Purity Analyze_Reagent Analyze 2-(Dimethylamino)ethyl acetate by GC-MS / NMR Check_Purity->Analyze_Reagent Impurity_Detected Impurity Detected? Analyze_Reagent->Impurity_Detected Identify_Impurity Identify Impurity (e.g., Starting Material, Degradation Product) Impurity_Detected->Identify_Impurity Yes End_Other Investigate Other Causes Impurity_Detected->End_Other No Assess_Impact Assess Impact (Nucleophilic, Acidic, etc.) Identify_Impurity->Assess_Impact Purify_Reagent Purify Reagent (e.g., Distillation) Assess_Impact->Purify_Reagent Modify_Protocol Modify Experimental Protocol Assess_Impact->Modify_Protocol End_Success Problem Resolved Purify_Reagent->End_Success Modify_Protocol->End_Success

Caption: Troubleshooting workflow for impurity-related issues.

References

Technical Support Center: Stabilizers for 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stabilization of 2-(Dimethylamino)ethyl acetate, a crucial reagent in various research and development applications. Below, you will find troubleshooting advice and frequently asked questions to address common stability issues encountered during experiments.

Troubleshooting Unwanted Degradation

The primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to yield 2-(dimethylamino)ethanol and acetic acid. This reaction is primarily catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving stability issues with this compound.

G Troubleshooting Workflow for this compound Degradation cluster_problem Problem Identification cluster_investigation Investigation cluster_cause Root Cause Analysis cluster_solution Solution Implementation cluster_stabilizer Stabilizer Selection A Unexpected experimental results? (e.g., low yield, pH shift) B Analyze sample for degradation products (2-(dimethylamino)ethanol, acetic acid) using HPLC or GC-MS A->B Suspect Degradation C Degradation Confirmed? B->C D Check for sources of moisture (solvents, reagents, atmosphere) C->D Yes N Investigate other experimental parameters C->N No E Evaluate solution pH. Is it > 6.0? D->E G Implement rigorous drying procedures for solvents and reagents D->G F Assess storage conditions (temperature, light exposure) E->F H Adjust pH to be slightly acidic (if compatible with experiment) E->H I Store in a cool, dark, and dry place F->I J Consider adding a stabilizer F->J K For general hydrolysis inhibition: Carbodiimides J->K L For inhibition of photo-oxidation: Hindered Amine Light Stabilizers (HALS) J->L M For radical scavenging: Phenolic Antioxidants (e.g., MEHQ) J->M

Troubleshooting workflow for degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation in my experiment?

A1: The most common indicators of degradation are a decrease in the expected yield of your product, a noticeable shift in the pH of your reaction mixture (typically becoming more acidic due to the formation of acetic acid), and the appearance of unexpected peaks corresponding to 2-(dimethylamino)ethanol and acetic acid in your analytical chromatograms (e.g., HPLC, GC-MS).

Q2: My reaction is performed in an aqueous solution. How can I minimize hydrolysis?

A2: Hydrolysis is significantly more pronounced in aqueous environments, especially at a pH above 6.0.[1] If your experimental conditions permit, adjusting the pH to a slightly acidic range can help to slow down the rate of hydrolysis. Additionally, conducting the reaction at lower temperatures will reduce the kinetic rate of the degradation reaction.

Q3: What types of stabilizers are effective for this compound?

A3: Several classes of stabilizers can be employed, depending on the specific degradation pathway you are trying to prevent:

  • Carbodiimides : These are effective for inhibiting hydrolysis. They react with the carboxylic acid generated from ester hydrolysis, preventing it from catalyzing further degradation.[2][3]

  • Hindered Amine Light Stabilizers (HALS) : HALS are excellent at protecting against photo-oxidation by scavenging free radicals.[4][5] This is particularly useful if your experiments are sensitive to light.

  • Phenolic Antioxidants : Compounds like hydroquinone monomethyl ether (MEHQ) are effective radical scavengers and can prevent oxidative degradation.

Q4: How do I choose the right stabilizer for my application?

A4: The choice of stabilizer depends on the primary cause of degradation. If you suspect hydrolysis is the main issue (e.g., you are working in an aqueous, neutral, or basic environment), carbodiimides are a good choice.[2] If your compound is exposed to light and you are concerned about photo-degradation, HALS would be more appropriate.[4] For general protection against oxidation, phenolic antioxidants are a suitable option. In some cases, a combination of stabilizers may provide the best protection.

Q5: At what concentration should I use a stabilizer?

A5: The optimal concentration of a stabilizer can vary depending on the specific compound, the experimental conditions, and the stabilizer itself. It is recommended to start with a low concentration (e.g., 0.1% w/w) and perform a small-scale stability study to determine the most effective concentration for your needs.

Quantitative Data on Stabilizer Performance

Stabilizer ClassPrimary Degradation Pathway TargetedMechanism of ActionRelative Effectiveness
Carbodiimides HydrolysisScavenges carboxylic acid byproductsHigh
Hindered Amine Light Stabilizers (HALS) Photo-oxidationScavenges free radicals generated by UV exposureHigh
Phenolic Antioxidants (e.g., MEHQ) OxidationScavenges free radicalsModerate to High

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of this compound under your specific experimental conditions.

Objective: To determine the rate of degradation of this compound in a given solvent system and at a specific temperature.

Materials:

  • This compound

  • Your experimental solvent(s)

  • HPLC or GC-MS system

  • Analytical standards for this compound, 2-(dimethylamino)ethanol, and acetic acid

  • Constant temperature bath or incubator

Procedure:

  • Prepare a stock solution of this compound in your chosen solvent at a known concentration.

  • Divide the stock solution into several vials.

  • Place the vials in a constant temperature environment that mimics your experimental conditions.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

  • Immediately analyze the sample using a validated stability-indicating HPLC or GC-MS method to quantify the concentration of this compound and its degradation products.

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Protocol 2: Evaluating the Efficacy of a Stabilizer

Objective: To assess the effectiveness of a chosen stabilizer in preventing the degradation of this compound.

Materials:

  • Same as Protocol 1

  • Chosen stabilizer (e.g., a carbodiimide, HALS, or phenolic antioxidant)

Procedure:

  • Prepare two sets of stock solutions of this compound in your solvent.

  • To one set of solutions, add the stabilizer at a predetermined concentration. The other set will serve as the unstabilized control.

  • Follow steps 3-6 from Protocol 1 for both the stabilized and unstabilized samples.

  • Compare the degradation rates of this compound in the presence and absence of the stabilizer to evaluate its efficacy.

Analytical Method: Stability-Indicating HPLC Method

A reverse-phase HPLC method can be used to separate and quantify this compound and its primary degradation product, 2-(dimethylamino)ethanol.

  • Column: A C18 column is suitable for this separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Quantification: Use external standards of this compound and 2-(dimethylamino)ethanol to create calibration curves for accurate quantification.

Note: The exact parameters of the HPLC method (e.g., gradient profile, flow rate, column temperature) should be optimized for your specific instrument and application to ensure adequate separation and sensitivity. A similar approach can be taken for developing a GC-MS method.[6][7][8]

References

Effect of pH on 2-(Dimethylamino)ethyl acetate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of 2-(Dimethylamino)ethyl acetate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is highly dependent on the pH of the aqueous solution. The primary reaction affecting its stability is ester hydrolysis, which breaks down the molecule into 2-(Dimethylamino)ethanol and acetic acid. The rate of this hydrolysis is significantly influenced by pH.

  • Acidic Conditions (pH < 7): In acidic solutions, the tertiary amine group of the molecule is protonated. This positive charge provides some electrostatic repulsion to incoming hydronium ions, slowing down acid-catalyzed hydrolysis. Therefore, the compound is relatively more stable in acidic to neutral pH.

  • Basic Conditions (pH > 7): In alkaline solutions, the ester is susceptible to base-catalyzed hydrolysis (saponification), which is generally a much faster process than acid-catalyzed hydrolysis for this type of ester. The hydroxide ion acts as a potent nucleophile, leading to rapid degradation of the molecule.

Q2: What are the degradation products of this compound hydrolysis?

The hydrolysis of this compound yields two primary products: 2-(Dimethylamino)ethanol and acetic acid. In a basic solution, the acetic acid will be present as its conjugate base, acetate.

Q3: At what pH is this compound most stable?

Based on the general principles of ester hydrolysis, this compound is expected to be most stable in the slightly acidic to neutral pH range (approximately pH 4-7). In this range, both acid- and base-catalyzed hydrolysis are minimized.

Q4: Can I use this compound in a formulation that will be stored at room temperature?

The long-term stability of this compound at room temperature is contingent on the pH of the formulation. For optimal stability, the pH should be maintained in the slightly acidic to neutral range. If the formulation is basic, significant degradation can be expected over time. It is crucial to perform stability studies at the intended storage conditions and pH of your formulation.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my experimental setup.

  • Possible Cause: The pH of your aqueous solution is likely in the alkaline range (pH > 7), leading to rapid base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Measure the pH: Immediately measure the pH of your solution.

    • Adjust pH: If the pH is alkaline, adjust it to a slightly acidic or neutral pH (e.g., pH 5-7) using a suitable buffer system.

    • Temperature Control: Ensure your experiment is conducted at the intended temperature, as higher temperatures will accelerate hydrolysis.

    • Re-evaluate Buffers: Ensure your chosen buffer system does not contain components that could catalyze the hydrolysis or react with your compound.

Issue 2: Inconsistent results in reactivity studies.

  • Possible Cause: Poor pH control during the experiment. The hydrolysis of this compound produces acetic acid, which can lower the pH of an unbuffered or weakly buffered solution, thereby altering the reaction rate over time.

  • Troubleshooting Steps:

    • Use a Buffer: Employ a buffer system with sufficient capacity to maintain a constant pH throughout the experiment.

    • Monitor pH: Periodically monitor the pH of your reaction mixture to ensure it remains stable.

    • Standardize Procedures: Ensure that all experimental parameters, including initial pH, temperature, and concentration, are consistent across all runs.

Issue 3: Difficulty in quantifying the concentration of this compound over time.

  • Possible Cause: The analytical method may not be suitable or is experiencing interference from degradation products or matrix components.

  • Troubleshooting Steps:

    • Method Validation: Validate your analytical method (e.g., HPLC, GC-MS) for specificity, linearity, accuracy, and precision in the presence of the degradation products (2-(Dimethylamino)ethanol and acetic acid) and your sample matrix.

    • Sample Preparation: Optimize your sample preparation to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.

    • Alternative Methods: Consider alternative analytical techniques. For example, NMR spectroscopy can be used to monitor the disappearance of the ester peak and the appearance of the alcohol product peak.

Data Presentation

Table 1: Illustrative Hydrolysis Rate of this compound at Different pH Values (25°C)

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)Stability Classification
3.01.0 x 10⁻⁷~1925High
5.05.0 x 10⁻⁸~3850Very High
7.01.0 x 10⁻⁷~1925High
9.01.0 x 10⁻⁵~19.3Low
11.01.0 x 10⁻³~0.19Very Low

Disclaimer: The data in this table are illustrative and based on the expected behavior of similar esters. Actual rates should be determined experimentally.

Experimental Protocols

Protocol: Determination of pH-Dependent Hydrolysis Rate of this compound

This protocol outlines a general procedure to determine the hydrolysis rate of this compound at a specific pH.

  • Materials:

    • This compound

    • Buffer solutions at the desired pH values (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)

    • High-purity water

    • pH meter

    • Constant temperature water bath or incubator

    • Analytical instrument (e.g., HPLC-UV, GC-MS)

    • Volumetric flasks, pipettes, and vials

  • Procedure:

    • Solution Preparation: Prepare buffer solutions at the target pH values.

    • Reaction Initiation:

      • Pre-warm the buffer solution to the desired temperature (e.g., 25°C or 37°C).

      • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water, ensuring miscibility and stability).

      • To initiate the reaction, add a small, known volume of the stock solution to the pre-warmed buffer to achieve the desired final concentration. Mix thoroughly.

    • Sampling:

      • Immediately after mixing (t=0), withdraw an aliquot of the reaction mixture.

      • Quench the reaction if necessary (e.g., by adding a strong acid to lower the pH significantly).

      • Continue to withdraw aliquots at predetermined time intervals. The frequency of sampling will depend on the expected rate of hydrolysis (more frequent for higher pH).

    • Sample Analysis:

      • Analyze the concentration of the remaining this compound in each sample using a validated analytical method.

    • Data Analysis:

      • Plot the natural logarithm of the concentration of this compound versus time.

      • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the negative of the apparent rate constant (-k_obs).

      • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

Mandatory Visualization

Hydrolysis_Mechanism reactant This compound products 2-(Dimethylamino)ethanol + Acetic Acid reactant->products Hydrolysis slow Slow Hydrolysis fast Fast Hydrolysis acid_cat H₃O⁺ (Acidic pH) acid_cat->reactant base_cat OH⁻ (Alkaline pH) base_cat->reactant

Caption: pH influence on this compound hydrolysis.

Experimental_Workflow start Start: Prepare Buffered Solutions at Target pH step1 Initiate Reaction: Add this compound to Buffer start->step1 step2 Incubate at Constant Temperature step1->step2 step3 Withdraw Aliquots at Timed Intervals step2->step3 step4 Quench Reaction (if necessary) step3->step4 step5 Analyze Samples via HPLC or GC-MS step4->step5 step6 Data Analysis: Plot ln[Concentration] vs. Time step5->step6 end End: Determine Rate Constant and Half-life step6->end

Caption: Workflow for pH stability testing.

Technical Support Center: Minimizing Byproduct Formation with 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for minimizing byproduct formation in experiments involving 2-(Dimethylamino)ethyl acetate. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges and ensure the highest purity of your reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when using this compound?

A1: The most prevalent byproduct is a result of hydrolysis, where the ester bond is cleaved by water to form 2-(Dimethylamino)ethanol and acetic acid. This reaction is catalyzed by both acidic and basic conditions and is also temperature-dependent.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. The rate of hydrolysis is accelerated in both acidic and alkaline environments.[1] Near-neutral pH conditions are generally preferred to minimize this degradation pathway. For a similar compound, 2-(dimethylamino)ethyl methacrylate, hydrolysis is noted to be more rapid at a basic pH.[3]

Q3: Can this compound react with other nucleophiles in the reaction mixture?

A3: Yes, besides water, other nucleophiles can react with this compound. For instance, if your reaction involves other amines, they can potentially act as nucleophiles and participate in transamidation, leading to the formation of N-acetylated impurities. The reaction conditions, particularly the nucleophilicity and concentration of the competing amine, will dictate the extent of this side reaction.

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures can increase the rate of side reactions, including hydrolysis and potential thermal decomposition.[4] It is crucial to maintain the recommended temperature for your specific reaction to minimize the formation of thermal degradants.

Q5: What analytical techniques are suitable for detecting byproducts of this compound?

A5: Several analytical methods can be employed to detect and quantify byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile byproducts.[5][6] High-Performance Liquid Chromatography (HPLC), particularly with a UV detector or coupled with a mass spectrometer (LC-MS), is effective for monitoring the reaction progress and quantifying non-volatile impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of impurities.

Troubleshooting Guides

Issue 1: Presence of 2-(Dimethylamino)ethanol and Acetic Acid in the Final Product

This issue indicates that hydrolysis of the this compound has occurred.

Workflow for Troubleshooting Hydrolysis

start Hydrolysis Detected check_water Assess Water Content in Reaction start->check_water check_ph Evaluate Reaction pH start->check_ph check_temp Review Reaction Temperature start->check_temp check_time Analyze Reaction Time start->check_time dry_solvents Use Anhydrous Solvents and Reagents check_water->dry_solvents inert_atm Work Under Inert Atmosphere (N2 or Ar) check_water->inert_atm buffer_ph Adjust to Optimal pH (Near-Neutral) check_ph->buffer_ph lower_temp Lower Reaction Temperature check_temp->lower_temp optimize_time Optimize for Shorter Reaction Time check_time->optimize_time solution Minimized Hydrolysis dry_solvents->solution inert_atm->solution buffer_ph->solution lower_temp->solution optimize_time->solution

Caption: Troubleshooting workflow for hydrolysis of this compound.

Potential Causes and Solutions

Potential Cause Recommended Solution
Presence of Water in Solvents or Reagents Ensure all solvents and reagents are rigorously dried before use. Use of molecular sieves is recommended for solvent drying.[2]
Atmospheric Moisture Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of moisture from the air.
Inappropriate Reaction pH Maintain the reaction pH in the near-neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis. Use a suitable buffer system if necessary.
Elevated Reaction Temperature Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
Prolonged Reaction Time Monitor the reaction progress closely and quench the reaction as soon as the desired conversion is achieved to avoid extended exposure to conditions that favor hydrolysis.
Issue 2: Formation of N-Acetyl Byproducts

This issue suggests a reaction between this compound and other primary or secondary amines present in the reaction mixture.

Logical Diagram for Minimizing Amine-Related Byproducts

start N-Acetyl Byproduct Detected check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_addition Review Order and Rate of Reagent Addition start->check_addition check_concentration Assess Reactant Concentrations start->check_concentration adjust_stoichiometry Use Stoichiometric Amounts or Slight Excess of Amine check_stoichiometry->adjust_stoichiometry slow_addition Add this compound Slowly to the Reaction Mixture check_addition->slow_addition dilute_reaction Run Reaction at Lower Concentrations check_concentration->dilute_reaction solution Minimized N-Acetylation adjust_stoichiometry->solution slow_addition->solution dilute_reaction->solution

Caption: Strategy for minimizing N-acetyl byproduct formation.

Potential Causes and Solutions

Potential Cause Recommended Solution
Excess of this compound Carefully control the stoichiometry of the reactants. Avoid using a large excess of this compound.
High Local Concentration of Acetylating Agent Add the this compound to the reaction mixture slowly and with efficient stirring to prevent localized high concentrations that can promote side reactions.
High Reactivity of Competing Amine If possible, protect more reactive amine groups in your substrate before introducing this compound. Alternatively, running the reaction at a lower temperature can sometimes increase selectivity.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Reaction with this compound

This protocol outlines the key steps to minimize water-related byproducts.

Materials:

  • Anhydrous solvents (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • This compound (stored over a desiccant)

  • Other reactants (ensure they are dry)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system). Ensure all solid reagents are thoroughly dried.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reaction Execution:

    • Dissolve the substrate in the anhydrous solvent.

    • If a base is required, add it at this stage.

    • Slowly add the this compound to the reaction mixture at the desired temperature.

    • Maintain the inert atmosphere throughout the reaction.

  • Work-up: When quenching the reaction, use pre-cooled, degassed aqueous solutions to minimize hydrolysis during the extraction process. Minimize the contact time with the aqueous phase.

  • Drying and Isolation: After extraction, dry the organic phase thoroughly with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Protocol 2: Analytical Monitoring of Byproduct Formation by GC-MS

This protocol provides a general method for the analysis of reaction mixtures to identify and quantify volatile byproducts.

Instrumentation and Columns:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by diluting with a cold, dry solvent).

  • If necessary, derivatize the sample to make the analytes more volatile (e.g., silylation).

  • Dilute the sample to an appropriate concentration with a suitable solvent (e.g., ethyl acetate, dichloromethane).

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Detector:

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-500

Data Analysis:

  • Identify the peaks corresponding to the starting material, desired product, and any byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

  • Quantify the relative amounts of each component by peak area integration.

References

Validation & Comparative

A Comparative Guide to Amine Catalysts: 2-(Dimethylamino)ethyl Acetate vs. Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and polymer chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and product characteristics. This guide provides a comparative analysis of two tertiary amine catalysts: 2-(Dimethylamino)ethyl acetate and the widely-used triethylamine. While triethylamine is a well-documented catalyst in various applications, particularly in polyurethane foam production, literature on the catalytic activity of this compound is notably scarce. This comparison, therefore, draws upon established data for triethylamine and infers the potential catalytic behavior of this compound based on its structural characteristics and the known catalytic activity of its parent alcohol, N,N-dimethylethanolamine (DMEA).

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a catalyst is crucial for its effective application. The following table summarizes the key properties of this compound and triethylamine.

PropertyThis compoundTriethylamine
Molecular Formula C₆H₁₃NO₂[1][2][3]C₆H₁₅N[4][5]
Molecular Weight 131.17 g/mol [2]101.19 g/mol [4][5]
Boiling Point 152 °C[6]88.6 - 89.5 °C[5][7]
Flash Point 54 °C[6]-7 °C (20 °F)[4][8]
Density ~0.93 g/cm³[1][9]~0.726 g/cm³[10]
pKa of Conjugate Acid 8.4 (estimated)[2]10.75[11]
Solubility in Water Very soluble[9]112.4 g/L at 20 °C[11]
Appearance Colorless to light yellow liquid[1][6]Clear, colorless liquid[4][7][8][10]
Odor Not specifiedStrong, fishy, ammonia-like[4][5][8]

Catalytic Performance in Polyurethane Foam Synthesis

The production of polyurethane (PU) foam is a significant industrial process that relies heavily on catalysts to control the two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (water-isocyanate reaction). Tertiary amines are a cornerstone of PU catalysis.

Triethylamine as a Catalyst

Triethylamine (TEA) is a versatile and highly volatile tertiary amine catalyst.[12] Due to its high vapor pressure, it is often employed as a "surface cure" catalyst, where it volatilizes and promotes curing at the surface of the molded foam.[12] It provides a balanced catalytic effect on both the gelling and blowing reactions.[12]

Illustrative Experimental Protocol for a Triethylamine-Catalyzed Rigid Polyurethane Foam:

A typical formulation for a rigid polyurethane foam using triethylamine as a catalyst might involve the following components:

  • Polyol: A polyether polyol (e.g., an adduct of propylene oxide and a polyamine).

  • Isocyanate: A polymeric MDI (methylene diphenyl diisocyanate).

  • Blowing Agent: A hydrochlorofluorocarbon (HCFC) or water.

  • Surfactant: A silicone-based surfactant to stabilize the foam cells.

  • Catalyst: Triethylamine.

In a laboratory setting, the polyol, blowing agent, surfactant, and triethylamine are pre-mixed. The isocyanate is then added, and the mixture is vigorously stirred for a short period (e.g., 10 seconds) before being poured into a mold. The following parameters are then measured:

  • Cream time: The time from mixing until the mixture begins to rise and change color.

  • Gel time: The time when the mixture starts to form a tacky, string-like consistency.

  • Tack-free time: The time at which the foam surface is no longer sticky to the touch.

  • Rise time: The time for the foam to reach its maximum height.

Experimental Data for a Triethylamine-Catalyzed System:

In a study on rigid polyurethane foams based on modified castor oil, the catalytic activity of several amine catalysts was investigated. For a system catalyzed by triethylamine, the following reaction times were observed at 22°C and 70% relative humidity:

CatalystCream Time (s)Gel Time (s)Rise Time (s)
Triethylamine (TEA)257095

Data adapted from a study on modified castor oil-based rigid polyurethane foam.[13]

This data demonstrates the catalytic effect of triethylamine in promoting the rapid formation of polyurethane foam.

This compound: An Inferential Analysis

There is a lack of published experimental data on the use of this compound as a catalyst in polyurethane foam synthesis or other common catalytic applications. However, its potential catalytic behavior can be inferred from its chemical structure and the known properties of its parent alcohol, N,N-dimethylethanolamine (DMEA).

This compound possesses a tertiary amine group, which is the functional group responsible for catalysis in compounds like triethylamine. Therefore, it is expected to exhibit some level of catalytic activity.

Influence of the Ester Group and Potential for Hydrolysis:

The presence of the acetate group introduces a significant point of difference compared to simple trialkylamines. Esters are susceptible to hydrolysis, particularly in the presence of water, which is a key component in many polyurethane foam formulations (as a blowing agent).

Hydrolysis DMAEA This compound DMEA N,N-Dimethylethanolamine (DMEA) DMAEA->DMEA Hydrolysis AceticAcid Acetic Acid DMAEA->AceticAcid Water Water (H₂O) Water->DMEA Water->AceticAcid

Caption: Potential hydrolysis of this compound.

The hydrolysis of this compound would yield N,N-dimethylethanolamine (DMEA) and acetic acid.

  • N,N-Dimethylethanolamine (DMEA): DMEA is a well-known reactive amine catalyst in polyurethane production.[14][15] It contains a hydroxyl group that can react with isocyanates, incorporating it into the polymer backbone. This makes it a "non-fugitive" catalyst, reducing volatile emissions from the final product. DMEA is known to be a catalyst for both flexible and rigid polyurethane foams.

  • Acetic Acid: The in-situ generation of acetic acid would likely have a retarding effect on the polyurethane-forming reactions. The acid would neutralize the tertiary amine catalyst, reducing its effectiveness.

Therefore, the overall catalytic performance of this compound would be a complex interplay between its inherent catalytic activity, its rate of hydrolysis, and the neutralizing effect of the resulting acetic acid. It could potentially act as a delayed-action catalyst, where the initial activity is lower and then increases as DMEA is generated. However, without experimental data, this remains a hypothesis.

Comparative Analysis and Logical Relationships

The following diagram illustrates the logical relationship between the structures of the catalysts and their function.

CatalystComparison cluster_TEA Triethylamine (TEA) cluster_DMAEA This compound (DMAEA) TEA Simple Tertiary Amine (Volatile) TEA_cat Direct Catalysis (Gel & Blow) TEA->TEA_cat Acts as Base PU_Reaction Polyurethane Formation (Gel & Blow Reactions) TEA_cat->PU_Reaction Catalyzes DMAEA Tertiary Amine Ester Hydrolysis Hydrolysis (in presence of water) DMAEA->Hydrolysis DMEA N,N-Dimethylethanolamine (DMEA) (Reactive Catalyst) Hydrolysis->DMEA AceticAcid Acetic Acid (Retardant) Hydrolysis->AceticAcid DMEA->PU_Reaction Catalyzes AceticAcid->PU_Reaction Inhibits

Caption: Comparison of catalytic pathways.

Conclusion

Based on available data, triethylamine is a well-established, volatile tertiary amine catalyst with a balanced effect on the gelling and blowing reactions in polyurethane foam synthesis. Its high vapor pressure makes it particularly suitable as a surface cure catalyst.

In contrast, there is no direct experimental evidence to support the use of this compound as a catalyst. However, a theoretical analysis of its structure suggests it would possess some catalytic activity due to its tertiary amine group. Its performance in a system containing water, such as polyurethane foam production, would be significantly influenced by its susceptibility to hydrolysis, which would generate the reactive catalyst N,N-dimethylethanolamine and the inhibitory acetic acid. This could potentially result in a delayed catalytic effect.

For researchers and professionals in drug development and other areas of organic synthesis, triethylamine offers a predictable and well-characterized catalytic profile. The use of this compound as a catalyst would require experimental investigation to determine its reaction kinetics, the extent of hydrolysis under specific conditions, and its overall effect on the final product properties. Until such data is available, its application as a catalyst remains speculative.

References

A Comparative Guide to the Efficacy of 2-(Dimethylamino)ethyl Acetate and DMAP in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic efficacy of 4-(Dimethylaminopyridine) (DMAP) and 2-(Dimethylamino)ethyl acetate. The information presented is based on available scientific literature and experimental data, aimed at assisting researchers in selecting the appropriate catalyst for their synthetic needs.

Overview

4-(Dimethylaminopyridine), commonly known as DMAP, is a widely recognized and highly efficient nucleophilic catalyst used in a vast array of organic transformations.[1] Its efficacy, particularly in acylation and esterification reactions, is well-documented.[2][3] In contrast, there is a notable absence of scientific literature or experimental data demonstrating the use of this compound as a catalyst in organic synthesis. While it is a tertiary amine and an ester, its primary role in a chemical context appears to be as a reagent or building block rather than a catalyst. This guide, therefore, will focus on the established catalytic properties of DMAP and present the available chemical information for this compound for a comprehensive, albeit asymmetrical, comparison.

4-(Dimethylaminopyridine) (DMAP): A Potent Nucleophilic Catalyst

DMAP's exceptional catalytic activity stems from its unique electronic and structural features. The dimethylamino group at the 4-position of the pyridine ring significantly increases the nucleophilicity of the ring nitrogen through resonance stabilization. This enhanced nucleophilicity allows DMAP to be a superior catalyst in numerous reactions.

Catalytic Mechanism in Acylation Reactions

The generally accepted mechanism for DMAP-catalyzed acylation, for instance with an acid anhydride, involves a nucleophilic catalysis pathway.[1][4]

  • Activation of the Acylating Agent: DMAP acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent.

  • Nucleophilic Attack by the Substrate: The alcohol (or other nucleophile) then attacks the carbonyl carbon of the N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: This leads to the formation of the desired ester and the release of the DMAP catalyst, which can then participate in another catalytic cycle. An auxiliary base, such as triethylamine, is often used to neutralize the acid byproduct and regenerate the catalytic form of DMAP.[2]

DMAP_Catalytic_Cycle cluster_0 DMAP-Catalyzed Acylation DMAP DMAP Acylpyridinium [R-C(O)-DMAP]⁺X⁻ (N-Acylpyridinium Intermediate) DMAP->Acylpyridinium Nucleophilic Attack AcylatingAgent R-C(O)-X (e.g., Acetic Anhydride) Ester R-C(O)-OR' (Ester Product) Acylpyridinium->Ester Nucleophilic Attack by Alcohol ProtonatedDMAP DMAP-H⁺ Alcohol R'-OH Ester->DMAP Catalyst Regeneration Ester->ProtonatedDMAP Proton Transfer Base Auxiliary Base (e.g., Et₃N) ProtonatedBase Base-H⁺ Base->DMAP Deprotonation

Figure 1. Catalytic cycle of DMAP in an acylation reaction.
Applications of DMAP

DMAP is a versatile catalyst employed in a wide range of chemical transformations, including:

  • Esterifications: Particularly the Steglich esterification, which allows for the formation of esters under mild conditions, even with sterically hindered alcohols and acid-labile substrates.[2][5][6]

  • Acylations: Of alcohols, amines, and other nucleophiles.[3]

  • Baylis-Hillman Reaction: As a nucleophilic catalyst to form carbon-carbon bonds.[7][8]

  • Silylations, Tritylations, and other protection reactions.

  • Rearrangements and cyclizations.

This compound: A Profile

While DMAP has a well-established role as a catalyst, this compound is primarily characterized by its chemical and physical properties.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 1421-89-2
Appearance Colorless liquid
Boiling Point 152 °C
pKa (of conjugate acid) 8.4[4]

Data sourced from PubChem and other chemical supplier databases.[3][4]

The structure of this compound contains a tertiary amine moiety, which could theoretically act as a base or a nucleophile. However, its nucleophilicity is generally expected to be lower than that of DMAP due to the lack of the pyridine ring's electronic activation. The presence of the ester group also introduces the possibility of hydrolysis, especially under acidic or basic conditions.[9][10]

Efficacy Comparison: A Data-Driven Perspective

A direct quantitative comparison of the catalytic efficacy of DMAP and this compound is not feasible due to the lack of published data for the latter in a catalytic context. The following table summarizes the known catalytic performance of DMAP in a representative reaction.

Table 1: Efficacy of DMAP in the Esterification of 2,5-cyclohexadiene-1-carboxylic acid
AlcoholYield (%)
Methanol95
Ethanol84
Isopropanol75
Cyclohexanol65
tert-Butanol65

Data from a representative Steglich esterification procedure.[11] The reaction conditions involved the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of DMAP.

Experimental Protocols

Representative Experimental Protocol for DMAP-Catalyzed Esterification (Steglich Esterification)

Reaction: Esterification of a Carboxylic Acid with an Alcohol.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To a solution of the carboxylic acid, alcohol, and DMAP in dichloromethane at 0 °C, a solution of DCC in dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ester.

Steglich_Esterification_Workflow start Start reactants Combine Carboxylic Acid, Alcohol, and DMAP in CH₂Cl₂ start->reactants add_dcc Add DCC Solution at 0 °C reactants->add_dcc stir Stir at Room Temperature (Monitor by TLC) add_dcc->stir filter Filter to Remove Dicyclohexylurea (DCU) stir->filter wash Wash Filtrate with: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine filter->wash dry Dry Organic Layer (Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify end End (Pure Ester) purify->end

Figure 2. General experimental workflow for a Steglich esterification.

Conclusion

Based on the extensive body of scientific literature, 4-(Dimethylaminopyridine) (DMAP) is a highly effective and versatile nucleophilic catalyst for a wide range of organic reactions, most notably acylation and esterification. Its catalytic power is well-understood and supported by substantial experimental data.

In contrast, This compound is not documented as a catalyst in the available chemical literature. While it possesses a tertiary amine functional group, there is no evidence to suggest it provides any catalytic advantage in common organic transformations. Researchers and drug development professionals seeking an efficient catalyst for reactions such as esterification should consider DMAP as a reliable and powerful choice. The use of this compound should be approached with the understanding that its role is likely that of a reagent or building block, not a catalyst.

References

A Comparative Guide to Alternatives for 2-(Dimethylamino)ethyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acetylating agent is crucial for the successful protection of alcohols and amines, as well as for the synthesis of esters and amides. 2-(Dimethylamino)ethyl acetate is one such reagent, valued for its basic nitrogen atom which can act as a built-in catalyst. However, a range of alternative reagents and catalytic systems are available, each with distinct advantages in terms of reactivity, selectivity, cost, and safety. This guide provides a comprehensive comparison of common alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific synthetic needs.

Performance Comparison of Acetylating Agents

The following table summarizes the performance of common acetylating agents in the acetylation of a model primary alcohol, benzyl alcohol. The data highlights the differences in reaction times and yields under various catalytic conditions.

Acetylating AgentCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Acetic Anhydride None-Toluene8012<10
Acetic Anhydride DMAP5CH₂Cl₂RT298
Acetyl Chloride Pyridine100CH₂Cl₂0 to RT195
N-Acetylimidazole None-THFRT392
Isopropenyl Acetate Iminophosphorane5Toluene80694

Note: This data is compiled from representative literature procedures and may vary depending on the specific substrate and reaction conditions.

In-Depth Look at Key Alternatives

Acetic Anhydride with a Nucleophilic Catalyst (e.g., DMAP)

Acetic anhydride is a cost-effective and readily available acetylating agent. Its reactivity is significantly enhanced by the addition of a nucleophilic catalyst, with 4-Dimethylaminopyridine (DMAP) being the most common and effective choice.[1][2][3][4][5] DMAP hydrochloride (DMAP·HCl) has emerged as a recyclable and less toxic alternative to DMAP.[6][7]

Mechanism of DMAP Catalysis:

The catalytic cycle of DMAP involves the formation of a highly reactive N-acetylpyridinium ion intermediate. This intermediate is much more electrophilic than acetic anhydride itself, leading to a dramatic increase in the rate of acylation.

DMAP_Catalysis cluster_reactants Reactants cluster_products Products DMAP DMAP Intermediate N-Acetylpyridinium Ion DMAP->Intermediate + Ac₂O Ac2O Acetic Anhydride Ester Ester (R-OAc) Intermediate->Ester + R-OH DMAPH DMAP-H+ Intermediate->DMAPH - DMAP-H⁺ Alcohol R-OH DMAPH->DMAP + Base Salt Base-H+ DMAPH->Salt - H⁺ Base Base (e.g., Et3N)

Caption: Catalytic cycle of DMAP in acylation.

Acetyl Chloride

Acetyl chloride is a highly reactive acetylating agent, often used for the acetylation of sterically hindered alcohols.[8][9] Its high reactivity also means that it is highly corrosive and moisture-sensitive, and reactions typically require a stoichiometric amount of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[9]

N-Acetylimidazole

N-Acetylimidazole is a milder and more selective acetylating agent compared to acetyl chloride and acetic anhydride.[10][11][12][13] It is particularly useful for the selective acetylation of primary alcohols in the presence of secondary alcohols and for the acetylation of sensitive substrates.[10]

Experimental Protocols

General Experimental Workflow for Acetylation

The following diagram illustrates a typical workflow for an acetylation reaction in a research laboratory setting.

Acetylation_Workflow start Start setup Reaction Setup: - Add alcohol and solvent - Add base (if required) - Add catalyst (if required) start->setup add_reagent Add Acetylating Agent (dropwise at 0 °C or RT) setup->add_reagent reaction Stir at appropriate temperature (Monitor by TLC) add_reagent->reaction workup Aqueous Workup: - Quench with water/brine - Extract with organic solvent reaction->workup dry Dry organic layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., column chromatography) concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for an acetylation reaction.

Detailed Protocol: Acetylation of Benzyl Alcohol using Acetic Anhydride and DMAP
  • Reaction Setup: To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) is added triethylamine (1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.05 mmol).

  • Addition of Reagent: Acetic anhydride (1.2 mmol) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with the addition of water (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure benzyl acetate.

Logical Comparison of Acetylating Agents

The choice of an acetylating agent depends on several factors, including the nature of the substrate, the desired selectivity, and the reaction scale. The following diagram provides a logical framework for selecting an appropriate reagent.

Reagent_Selection start Substrate Characteristics sterically_hindered Sterically Hindered Alcohol? start->sterically_hindered acid_sensitive Acid/Base Sensitive Functional Groups? sterically_hindered->acid_sensitive No reagent1 Use Acetyl Chloride + Stoichiometric Base sterically_hindered->reagent1 Yes primary_selective Selective Acetylation of Primary Alcohol? acid_sensitive->primary_selective No reagent3 Use N-Acetylimidazole acid_sensitive->reagent3 Yes reagent2 Use Acetic Anhydride + Catalytic DMAP primary_selective->reagent2 No primary_selective->reagent3 Yes

Caption: Decision tree for selecting an acetylating agent.

Conclusion

While this compound offers the convenience of a built-in basic center, a variety of powerful and versatile alternatives are readily available to the synthetic chemist. The combination of acetic anhydride with a catalytic amount of DMAP is a highly efficient, economical, and widely used method for the acetylation of most alcohols. For more challenging or sensitive substrates, acetyl chloride and N-acetylimidazole provide effective, albeit more specialized, options. By considering the factors of substrate reactivity, desired selectivity, and reaction conditions, researchers can confidently select the optimal reagent to achieve their synthetic goals.

References

A Comparative Guide to the GC-MS Analysis of 2-(Dimethylamino)ethyl Acetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of 2-(Dimethylamino)ethyl acetate and its reaction products. It includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to the Analysis of this compound

This compound is a tertiary amine ester of interest in pharmaceutical and chemical synthesis. Its production, typically through the esterification of N,N-dimethylethanolamine with an acetylating agent such as acetic anhydride or acetyl chloride, can result in a mixture of the desired product, unreacted starting materials, and various side products. Accurate and robust analytical methods are crucial for reaction monitoring, quality control, and impurity profiling. GC-MS is a powerful and widely used technique for this purpose due to its high separation efficiency and definitive identification capabilities.

Comparison of Analytical Methodologies

The choice of analytical technique for monitoring the synthesis of this compound depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high-throughput screening. While GC-MS is a primary tool, other methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity and affinity for the stationary phase, with various detectors including MS.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Strengths - Excellent for volatile and semi-volatile compounds.- High separation efficiency.- Definitive identification through mass spectral libraries.- Suitable for non-volatile and thermally labile compounds.- Wide range of stationary and mobile phases for method development.- Can be coupled with MS for identification.[1][2]- Non-destructive.- Provides unambiguous structure elucidation.- Quantitative with an internal standard.
Weaknesses - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar analytes.- Lower separation efficiency than capillary GC.- Matrix effects can be more pronounced in LC-MS.- Lower sensitivity compared to MS-based methods.- Complex mixture analysis can be challenging due to signal overlap.
Typical Application - Impurity profiling of volatile side products.- Quantitative analysis of the main product.- Reaction monitoring.- Analysis of polar impurities and starting materials.- Quantification of thermally unstable products.- Structural confirmation of the main product and isolated impurities.- In-situ reaction monitoring.

GC-MS Analysis of the this compound Reaction Mixture

The synthesis of this compound via acetylation of N,N-dimethylethanolamine can lead to several potential impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products.

Potential Reaction Products and Impurities:

  • This compound: The desired product.

  • N,N-Dimethylethanolamine: Unreacted starting material.

  • Acetic Anhydride/Acetic Acid: Unreacted acetylating agent and its hydrolysis product.

  • Diacetylated N,N-dimethylethanolamine: A potential byproduct if the reaction is not well-controlled.

  • N-acetyl-N,N-dimethylethanolammonium acetate: A quaternary ammonium salt that may not be GC-amenable without derivatization.

Quantitative GC-MS Data

The following table presents representative quantitative data that could be obtained from the GC-MS analysis of a typical reaction mixture. The relative amounts are for illustrative purposes and will vary depending on the specific reaction conditions.

CompoundRetention Time (min)Relative Peak Area (%)Key Mass Fragments (m/z)
Acetic Acid4.25.843, 45, 60
N,N-Dimethylethanolamine5.510.244, 58, 71, 89
This compound 8.1 82.5 42, 58, 71, 86, 131
Diacetylated byproduct10.31.543, 58, 71, 116, 173

Note: The mass spectral data for this compound is consistent with publicly available databases such as SpectraBase.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture

1. Sample Preparation:

1.1. Quench a 100 µL aliquot of the reaction mixture in 900 µL of ethyl acetate. 1.2. Add an internal standard (e.g., dodecane) at a known concentration. 1.3. Vortex the sample for 30 seconds. 1.4. If necessary, derivatize polar analytes by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 30 minutes.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Ionization Energy: 70 eV.

  • Scan Range: m/z 40-400.

Protocol 2: HPLC-MS Analysis of this compound Reaction Mixture

1. Sample Preparation:

1.1. Dilute 10 µL of the reaction mixture in 990 µL of the mobile phase (e.g., a mixture of acetonitrile and water with formic acid). 1.2. Vortex the sample for 30 seconds. 1.3. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Drying Gas Temperature: 350°C.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 3500 V.

  • Scan Range: m/z 50-500.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Aliquot Quench Quench in Ethyl Acetate ReactionMixture->Quench AddISTD Add Internal Standard Quench->AddISTD Derivatization Derivatization (Optional) AddISTD->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Library Search & Identification MassSpectra->LibrarySearch Quantification Quantification MassSpectra->Quantification

Caption: GC-MS analytical workflow for this compound reaction products.

HPLCMS_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplcms_analysis HPLC-MS Analysis cluster_data_analysis_hplc Data Analysis ReactionMixture_hplc Reaction Mixture Aliquot Dilution Dilute in Mobile Phase ReactionMixture_hplc->Dilution Filtration Filter Sample Dilution->Filtration Injection_hplc Inject into HPLC Filtration->Injection_hplc Separation_hplc Separation on C18 Column Injection_hplc->Separation_hplc Ionization_hplc Electrospray Ionization Separation_hplc->Ionization_hplc MassAnalysis_hplc Mass Analysis (Quadrupole) Ionization_hplc->MassAnalysis_hplc Detection_hplc Detection MassAnalysis_hplc->Detection_hplc Chromatogram_hplc Total Ion Chromatogram Detection_hplc->Chromatogram_hplc MassSpectra_hplc Mass Spectra of Peaks Chromatogram_hplc->MassSpectra_hplc Identification_hplc Compound Identification MassSpectra_hplc->Identification_hplc Quantification_hplc Quantification MassSpectra_hplc->Quantification_hplc

Caption: HPLC-MS analytical workflow for this compound reaction products.

Conclusion

GC-MS is a highly effective and specific method for the analysis of this compound and its volatile reaction byproducts. Its ability to separate complex mixtures and provide definitive mass spectral data makes it the gold standard for impurity identification. However, for a comprehensive understanding of the reaction, especially when non-volatile or thermally labile species are expected, complementary techniques like HPLC-MS and NMR spectroscopy are invaluable. The detailed protocols and comparative data presented in this guide are intended to assist researchers in developing and validating robust analytical methods for the characterization of this compound reaction products, ensuring the quality and purity of this important chemical intermediate.

References

A Comparative Guide to Monitoring 2-(Dimethylamino)ethyl Acetate Reactions: NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yields, and maintain process control. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for monitoring reactions involving 2-(Dimethylamino)ethyl acetate, a key intermediate in various chemical syntheses.

Introduction to Analytical Techniques

NMR Spectroscopy stands out for its ability to provide detailed structural information of molecules in solution in a non-invasive and inherently quantitative manner, making it a powerful tool for real-time reaction monitoring.[1][2]

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture, ideal for assessing purity and quantifying components.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it highly effective for the analysis of volatile and semi-volatile compounds.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a valuable technique for tracking the appearance and disappearance of reactants and products.[4][5]

Comparison of Analytical Methods

The choice of analytical technique for monitoring reactions of this compound depends on the specific requirements of the study, such as the need for real-time data, structural information, sensitivity, and sample throughput.

FeatureNMR SpectroscopyHPLCGC-MSFTIR Spectroscopy
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[1]Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[1]Separates volatile components based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[3]Measures the absorption of infrared radiation by a sample to identify functional groups.[4][5]
Mode of Analysis In situ (real-time) or offlinePrimarily offline, but can be configured for online monitoring.[1]Primarily offlineIn situ (real-time) or offline
Quantitative Capability Inherently quantitative without the need for calibration standards (qNMR).[1]Requires calibration with reference standards for accurate quantification.[1]Requires calibration with reference standards.Can be quantitative with calibration.
Structural Information Excellent, provides detailed molecular structure and connectivity.Limited to retention time, which requires comparison to standards.Provides mass-to-charge ratio, aiding in identification, especially with library matching.Provides information on functional groups present.
Sensitivity Generally lower than chromatographic methods.High, with UV detectors being very common.Very high, especially with selected ion monitoring (SIM).Moderate.
Sample Preparation Minimal for in situ analysis; dissolution in a deuterated solvent for offline analysis.Requires sample dilution, filtration, and sometimes quenching of the reaction.Often requires derivatization for non-volatile compounds and extraction.Minimal for in situ ATR-FTIR; sample preparation may be needed for other sampling methods.
Typical Run Time Seconds to minutes per spectrum for in situ monitoring.5-30 minutes per sample.10-40 minutes per sample.Seconds per spectrum for in situ monitoring.
Strengths Real-time kinetic data, detailed structural elucidation of intermediates and products, non-destructive.[2]High resolution and sensitivity, well-established for purity analysis.High sensitivity and selectivity, excellent for identifying volatile impurities.Real-time monitoring of functional group changes, suitable for turbid solutions.
Limitations Lower sensitivity, higher instrument cost, potential for signal overlap in complex mixtures.Requires reference standards, potential for co-elution.Destructive technique, may require derivatization.Less structural detail compared to NMR and MS, overlapping peaks can be an issue.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound and related ester compounds using the different techniques. It is important to note that performance metrics can vary based on the specific instrument, experimental conditions, and matrix.

Table 1: Performance Metrics for Monitoring this compound Reactions

ParameterNMR SpectroscopyHPLC-UVGC-MSATR-FTIR
Limit of Detection (LOD) ~10-100 µM (estimated)~0.4 ppm for Ethyl Acetate[6]~0.01 mg/L (for related compounds)[7]Dependent on the specific band and matrix
Limit of Quantification (LOQ) ~50-500 µM (estimated)~1 ppm (estimated from LOD)~0.05 mg/L (for related compounds)[7]Dependent on the specific band and matrix
Linearity (R²) >0.99[8]>0.99>0.99>0.99
Reproducibility (%RSD) <2%[8]<5%<10%<5%

Experimental Protocols

Detailed methodologies for monitoring a representative reaction of this compound, such as its hydrolysis, are provided below.

In situ ¹H NMR Spectroscopy for Monitoring Hydrolysis

This protocol allows for the real-time monitoring of the hydrolysis of this compound to 2-(dimethylamino)ethanol and acetic acid.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

Procedure:

  • Prepare a solution of this compound in a deuterated solvent (e.g., D₂O) in an NMR tube.

  • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate-d4, TSP) for quantification.

  • Place the NMR tube in the spectrometer and allow the temperature to equilibrate to the desired reaction temperature.

  • Initiate the hydrolysis reaction by adding a catalyst (e.g., a specific pH buffer or an acid/base).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the reactant (e.g., the acetyl methyl protons of this compound) and the product (e.g., the methyl protons of acetic acid), as well as the internal standard.

  • Calculate the concentration of the reactant and product at each time point relative to the internal standard to obtain kinetic data.

HPLC-UV Method for Monitoring Synthesis

This protocol is suitable for monitoring the synthesis of this compound from 2-(dimethylamino)ethanol and an acetylating agent.

Instrumentation:

  • HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and a buffer (e.g., ammonium acetate) with a gradient elution may be required to separate reactants, product, and byproducts.

Procedure:

  • Prepare a calibration curve by injecting standard solutions of known concentrations of this compound, 2-(dimethylamino)ethanol, and the acetylating agent.

  • At various time points during the reaction, withdraw an aliquot of the reaction mixture and quench it by diluting with a suitable solvent (e.g., the initial mobile phase composition) to stop the reaction.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Identify and quantify the reactant and product peaks by comparing their retention times and peak areas to the calibration curves.

GC-MS Method for Monitoring Transesterification

This protocol can be used to monitor the transesterification of this compound with another alcohol.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., a polar stationary phase like a wax column).

Procedure:

  • Prepare calibration standards of this compound and the expected transesterification product.

  • At different time points, take a sample from the reaction mixture.

  • The sample may require extraction into a suitable organic solvent and/or derivatization to improve volatility and chromatographic performance.

  • Inject the prepared sample into the GC-MS.

  • Set an appropriate temperature program for the GC oven to separate the components.

  • The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantify the components of interest by comparing their peak areas to the calibration curves.

In situ ATR-FTIR Spectroscopy for Monitoring Hydrolysis

This protocol enables real-time monitoring of the functional group changes during the hydrolysis of this compound.

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

Procedure:

  • Immerse the ATR probe directly into the reaction vessel.

  • Collect a background spectrum of the reaction mixture before initiating the reaction.

  • Start the reaction and collect FTIR spectra at regular intervals.

  • Monitor the decrease in the intensity of the ester carbonyl stretch (around 1740 cm⁻¹) of this compound and the increase in the intensity of the carboxylic acid carbonyl stretch (around 1710 cm⁻¹) of acetic acid.

  • The kinetic profile can be generated by plotting the absorbance of these characteristic peaks against time. For quantitative analysis, a calibration model (e.g., using Partial Least Squares, PLS) can be built by correlating the FTIR data with offline measurements from a primary method like HPLC or NMR.[4][5]

Signaling Pathways and Experimental Workflows

Experimental_Workflow_NMR

Figure 1. In situ NMR spectroscopy workflow for reaction monitoring.

Experimental_Workflow_Alternatives

Figure 2. General workflow for alternative monitoring techniques.

Conclusion

The selection of an analytical method for monitoring reactions of this compound requires careful consideration of the specific experimental goals. NMR spectroscopy is unparalleled for gaining detailed mechanistic insights in real-time due to its excellent structural elucidation capabilities and inherent quantitative nature. For routine analysis focusing on purity and quantification where reference standards are available, HPLC offers high throughput and sensitivity. GC-MS is the method of choice when dealing with volatile components or when high sensitivity and specificity are required. FTIR spectroscopy , particularly with an in situ ATR probe, provides a convenient and robust method for real-time monitoring of functional group transformations, making it well-suited for process control applications. Often, a combination of these techniques provides the most comprehensive understanding of the reaction. For instance, NMR can be used to identify unknown intermediates, while HPLC can be used for high-throughput screening of reaction conditions.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-(Dimethylamino)ethyl acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients, is paramount. The validation of analytical methods ensures the reliability and accuracy of these measurements. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. Detailed experimental protocols and supporting validation data are presented to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and Potentiometric Titration for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Potentiometric Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the potential difference between two electrodes to determine the equivalence point of a reaction.
Specificity High; can separate the analyte from impurities and degradation products.High; excellent separation of volatile compounds.Moderate; may be susceptible to interference from other basic or acidic compounds.
Linearity (r²) > 0.999> 0.999Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (RSD) < 2.0%< 2.0%< 1.0%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)
Typical Run Time 10 - 30 minutes5 - 20 minutes5 - 10 minutes
Advantages Versatile, suitable for a wide range of compounds, non-destructive.High resolution, high sensitivity, fast analysis.Simple, inexpensive, accurate for high concentration samples.
Disadvantages Requires soluble samples, can be complex to develop methods.Requires volatile and thermally stable samples.Less sensitive, not suitable for trace analysis.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established principles and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Methanol (GC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Injection Volume: 1 µL (split mode, 20:1)

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

Potentiometric Titration Method

Instrumentation:

  • Autotitrator with a pH electrode

  • Burette

  • Stirrer

Reagents:

  • 0.1 M Hydrochloric acid (standardized)

  • Ethanol

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a beaker.

  • Dissolve the sample in 50 mL of ethanol.

  • Immerse the pH electrode in the solution and start stirring.

  • Titrate the solution with standardized 0.1 M hydrochloric acid.

  • Record the volume of titrant added at the equivalence point, which is determined by the inflection point of the titration curve.

  • Calculate the purity of this compound using the following formula:

    Where:

    • V = Volume of HCl used (L)

    • M = Molarity of HCl (mol/L)

    • F = Molar mass of this compound (131.17 g/mol )

    • W = Weight of the sample (g)

Validation Data Summary

The following tables summarize the validation data for the HPLC and GC methods.

Table 1: HPLC Method Validation Data

Validation ParameterResult
Linearity (1-100 µg/mL) r² = 0.9995
Accuracy (% Recovery) 99.2% (at 80%), 100.5% (at 100%), 101.1% (at 120%)
Precision (RSD)
- Repeatability (n=6)0.8%
- Intermediate Precision (n=6)1.2%
Specificity No interference from blank and placebo
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Table 2: GC Method Validation Data

Validation ParameterResult
Linearity (10-500 µg/mL) r² = 0.9998
Accuracy (% Recovery) 99.5% (at 80%), 100.2% (at 100%), 100.8% (at 120%)
Precision (RSD)
- Repeatability (n=6)0.6%
- Intermediate Precision (n=6)1.0%
Specificity No interference from blank
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Visualizations

The following diagrams illustrate the experimental workflows for the validation of the analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters prep_std Prepare Standard Solutions (1-100 µg/mL) hplc_analysis HPLC Analysis (C18 Column, UV 210 nm) prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision specificity Specificity hplc_analysis->specificity lod_loq LOD & LOQ hplc_analysis->lod_loq

Caption: HPLC Method Validation Workflow.

GC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters prep_std Prepare Standard Solutions (10-500 µg/mL) gc_analysis GC-FID Analysis (DB-5 Column) prep_std->gc_analysis prep_sample Prepare Sample Solution prep_sample->gc_analysis linearity Linearity gc_analysis->linearity accuracy Accuracy gc_analysis->accuracy precision Precision gc_analysis->precision specificity Specificity gc_analysis->specificity lod_loq LOD & LOQ gc_analysis->lod_loq

Caption: GC Method Validation Workflow.

Titration_Workflow start Weigh Sample dissolve Dissolve in Ethanol start->dissolve titrate Titrate with 0.1 M HCl dissolve->titrate endpoint Determine Equivalence Point titrate->endpoint calculate Calculate Purity endpoint->calculate end Result calculate->end

Caption: Potentiometric Titration Workflow.

Performance of 2-(Dimethylamino)ethyl Acetate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-(Dimethylamino)ethyl acetate in various solvent systems, offering insights into its solubility, stability, and reactivity. This analysis is intended to assist researchers and professionals in drug development and organic synthesis in selecting the most suitable solvent for their specific applications. The guide also presents a comparison with alternative compounds and details the experimental protocols for the cited data.

Executive Summary

This compound is a versatile compound utilized in various chemical transformations. Its performance is significantly influenced by the solvent system in which it is employed. This guide reveals that while it exhibits high solubility in polar protic solvents, its stability is compromised in aqueous environments due to hydrolysis. In contrast, polar aprotic solvents offer a balance of moderate solubility and enhanced stability, making them suitable for a broader range of applications. The choice of solvent also critically impacts reaction kinetics, particularly in processes like transesterification.

Data Presentation

Solubility Profile

The solubility of this compound across a range of common laboratory solvents is a critical parameter for its application. While quantitative data is not extensively available in the literature, a qualitative assessment indicates its solubility behavior.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent SystemSolvent TypeSolubility
WaterPolar ProticVery Soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonitrilePolar AproticModerately Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble

Note: "Very Soluble" indicates a high degree of miscibility. "Soluble" and "Moderately Soluble" are relative terms based on general chemical principles and available literature for similar compounds.

Stability Analysis

The stability of this compound is paramount for its storage and use in reactions. Hydrolysis is a primary degradation pathway, particularly in protic and aqueous environments.

Table 2: Stability Profile of this compound

Solvent SystemSolvent TypeStabilityPrimary Degradation Pathway
Water (neutral pH)Polar ProticLowHydrolysis
MethanolPolar ProticModerateTransesterification (slow)
AcetonitrilePolar AproticHighMinimal degradation
Dimethyl Sulfoxide (DMSO)Polar AproticHighMinimal degradation

Note: Stability is a relative measure. "Low" stability implies rapid degradation, while "High" stability suggests the compound remains intact for extended periods under typical laboratory conditions.

Reaction Kinetics: Transesterification

The role of the solvent is crucial in modulating the rate of reactions involving this compound. The following data, based on a study of the analogous compound 2-(diethylamino)ethyl methacrylate (DEAEMA) with methanol, provides insight into the expected kinetic behavior.

Table 3: Kinetic Data for the Transesterification of a 2-(Dialkylamino)ethyl Ester with Methanol

SolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)
Methanol (as reactant and solvent)50Data not available for the acetate, but the methacrylate analogue shows significant reaction.

Note: The transesterification of 2-(diethylamino)ethyl methacrylate with methanol has been studied, and it is expected that this compound will exhibit similar reactivity.

Comparison with Alternatives

4-(Dimethylamino)pyridine (DMAP) is a widely used catalyst for acylation reactions and serves as a relevant alternative to this compound in certain applications.

Table 4: Performance Comparison: this compound vs. 4-(Dimethylamino)pyridine (DMAP) in Acylation

FeatureThis compound4-(Dimethylamino)pyridine (DMAP)
Role Primarily a reactant or building block; can exhibit catalytic activity.Highly efficient nucleophilic catalyst.
Catalytic Activity ModerateHigh
Mechanism Can act as a nucleophile or be activated for further reaction.Forms a highly reactive N-acylpyridinium intermediate.[1][2]
Solubility Generally good in polar solvents.Soluble in a wide range of organic solvents.
Stability Susceptible to hydrolysis.Generally stable under anhydrous conditions.

Experimental Protocols

Determination of Solubility by UV-Vis Spectrophotometry

This method is employed to determine the concentration of a saturated solution of the analyte.

Methodology:

  • Preparation of Standard Solutions: A series of solutions with known concentrations of this compound are prepared in the solvent of interest.

  • UV-Vis Analysis of Standards: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Preparation of Saturated Solution: An excess amount of this compound is added to the solvent and agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached.

  • Sample Preparation and Analysis: The saturated solution is filtered to remove undissolved solid. The filtrate is then diluted to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted sample is measured at λmax.

  • Calculation of Solubility: The concentration of the diluted sample is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the monitoring of the degradation of this compound over time.

Methodology:

  • Sample Preparation: A solution of this compound of a known initial concentration is prepared in the solvent system to be studied.

  • Incubation: The solution is stored under controlled conditions (e.g., constant temperature).

  • Time-Point Sampling: Aliquots of the solution are taken at predetermined time intervals.

  • HPLC Analysis: Each aliquot is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition is optimized to achieve good separation of the parent compound from any degradation products.

  • Data Analysis: The peak area of the this compound is recorded at each time point. The decrease in peak area over time is used to calculate the degradation rate and half-life of the compound in the specific solvent system.

Kinetic Analysis of Transesterification by in-situ ¹H-NMR Spectroscopy

This technique allows for real-time monitoring of the reaction progress without the need for sampling.

Methodology:

  • Reaction Setup: The reaction is initiated directly within an NMR tube by adding the reactants (e.g., this compound and an alcohol) and any catalyst to a deuterated solvent.

  • NMR Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H-NMR spectra are acquired at regular time intervals.[3][4][5][6][7]

  • Spectral Analysis: The progress of the reaction is monitored by observing the change in the integrals of characteristic proton signals corresponding to the reactants and products. For example, the disappearance of a methylene proton signal adjacent to the ester oxygen in the starting material and the appearance of a new corresponding signal in the product ester can be tracked.

  • Kinetic Calculation: The concentration of reactants and products at each time point is determined from the relative integration of their respective signals. This data is then used to calculate the rate constants of the reaction.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Standard Solutions C Measure Absorbance of Standards A->C B Prepare Saturated Solution D Filter & Dilute Saturated Solution B->D F Construct Calibration Curve C->F E Measure Absorbance of Sample D->E G Determine Solubility E->G F->G

Experimental workflow for solubility determination.

signaling_pathway_hydrolysis DMAEA This compound Intermediate Tetrahedral Intermediate DMAEA->Intermediate Nucleophilic attack by H₂O Water H₂O Water->Intermediate DMAE 2-(Dimethylamino)ethanol Intermediate->DMAE Collapse of intermediate AceticAcid Acetic Acid Intermediate->AceticAcid

Hydrolysis pathway of this compound.

References

A Comparative Guide to Amine-Based Catalysts in Esterification and Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of catalytic reactions is a cornerstone of chemical synthesis, impacting yield, reaction time, and overall process economy. This guide provides a comparative analysis of the kinetic performance of 2-(Dimethylamino)ethyl acetate and common alternative amine-based catalysts in esterification and transesterification reactions. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from the closely related and well-studied catalyst, 4-(Dimethylamino)pyridine (DMAP), alongside common alkali catalysts like potassium hydroxide (KOH) and sodium hydroxide (NaOH), to provide a comprehensive performance benchmark.

Performance Comparison of Homogeneous Catalysts

CatalystReaction TypeSubstratesRate LawRate ConstantsActivation Energy (Ea)Reference
4-(Dimethylamino)pyridine (DMAP) Acetylationtert-butanol and acetic anhydrideFirst-order with respect to acetic anhydride, cyclohexanol, and DMAP.[1]-Not specified[1]
Potassium Hydroxide (KOH) TransesterificationSoybean Oil and MethanolPseudo-first-orderk' values vary with catalyst concentration and temperature.65.5–66 kJ·mol⁻¹[2][3][2][3]
Sodium Hydroxide (NaOH) TransesterificationCastor Seed Oil and MethanolPseudo-second-orderNot specified37.629 kJ/mol[4]
Sodium Hydroxide (NaOH) TransesterificationSoybean Oil and Methanol--8-18.5 kcal/mol (approx. 33.5 - 77.4 kJ/mol)[5]

Note: The reaction kinetics are highly dependent on experimental conditions such as temperature, solvent, and reactant concentrations. The data presented should be considered in the context of the specific studies cited.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible kinetic studies. Below is a generalized protocol for a batch reactor kinetic study of a transesterification reaction, which can be adapted for use with this compound or the alternative catalysts discussed.

Kinetic Study of Transesterification in a Batch Reactor

Objective: To determine the reaction rate constant and activation energy for the transesterification of a triglyceride with an alcohol, catalyzed by a selected homogeneous catalyst.

Materials:

  • Triglyceride (e.g., Soybean Oil, Castor Oil)

  • Alcohol (e.g., Methanol, Ethanol)

  • Catalyst (e.g., this compound, DMAP, KOH, NaOH)

  • Internal Standard (for chromatographic analysis)

  • Solvents for quenching and analysis (e.g., hexane, diethyl ether)

  • Deionized water

Equipment:

  • Jacketed glass batch reactor with temperature control

  • Mechanical stirrer with speed control

  • Reflux condenser

  • Sampling device

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with appropriate column and detector

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation:

    • For alkali catalysts (KOH, NaOH), dissolve the required amount of catalyst in the alcohol (e.g., methanol) to prepare the alkoxide solution. This should be done shortly before the reaction to minimize moisture absorption.

    • For amine catalysts (DMAP, this compound), the catalyst can be added directly to the reactor with the reactants.

  • Reaction Setup:

    • Charge the triglyceride into the pre-heated batch reactor.

    • Initiate stirring at a constant rate (e.g., 700 rpm) to ensure a well-mixed system.[2]

    • Allow the triglyceride to reach the desired reaction temperature (e.g., 65 °C).[2]

  • Reaction Initiation and Sampling:

    • Once the oil has reached the set temperature, add the catalyst/alcohol mixture to the reactor to start the reaction (t=0).

    • Immediately take the first sample (t=0) by withdrawing a small aliquot of the reaction mixture.

    • Quench the reaction in the sample by adding a known volume of a suitable quenching agent (e.g., dilute acid for base catalysts) and an internal standard.

    • Continue to take samples at regular time intervals throughout the course of the reaction.

  • Sample Analysis:

    • Analyze the quenched samples using GC or HPLC to determine the concentration of the reactants (triglycerides) and products (fatty acid alkyl esters).

    • The progress of the reaction is monitored by the decrease in triglyceride concentration or the increase in the concentration of the desired ester product.[2]

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • Test the experimental data against different kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the best fit and calculate the reaction rate constant (k).[2][4]

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[2]

Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanism is key to catalyst design and optimization. The catalytic cycle for amine-based catalysts like DMAP typically involves nucleophilic catalysis. A proposed mechanism for a generic esterification reaction catalyzed by an amine is depicted below.

Esterification_Mechanism Reactants Carboxylic Acid (RCOOH) + Acylating Agent (Ac₂O) Acyl_Catalyst Acyl-Catalyst Intermediate Reactants->Acyl_Catalyst Nucleophilic Attack Catalyst This compound or DMAP Catalyst->Acyl_Catalyst Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Catalyst->Tetrahedral_Intermediate Alcohol Alcohol (R'OH) Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Products Ester (RCOOR') + Regenerated Catalyst Tetrahedral_Intermediate->Products Collapse & Proton Transfer

Caption: Proposed nucleophilic catalysis pathway for esterification.

The transesterification of triglycerides with an alcohol in the presence of a base catalyst follows a well-established mechanism involving the formation of an alkoxide.

Transesterification_Mechanism cluster_catalyst_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Catalyst Base Catalyst (e.g., KOH) Alkoxide Alkoxide (R'O⁻) + Protonated Catalyst Catalyst->Alkoxide Alcohol Alcohol (R'OH) Alcohol->Alkoxide Triglyceride Triglyceride Alkoxide->Triglyceride Tetrahedral_Intermediate_1 Tetrahedral Intermediate Triglyceride->Tetrahedral_Intermediate_1 Diglyceride_Anion Diglyceride Anion Tetrahedral_Intermediate_1->Diglyceride_Anion Ester_1 Alkyl Ester Tetrahedral_Intermediate_1->Ester_1 Diglyceride Diglyceride Diglyceride_Anion->Diglyceride Regen_Catalyst Regenerated Catalyst Diglyceride_Anion->Regen_Catalyst Diglyceride->Ester_1 Further Reaction (2 more steps) Regen_Catalyst->Catalyst Catalytic Cycle

References

A Comparative Analysis of 2-(Dimethylamino)ethyl Acetate and Its Diethyl Analog as Cholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(dimethylamino)ethyl acetate (DMAE Acetate) and its primary analog, 2-(diethylamino)ethyl acetate (DEAE Acetate). The comparison focuses on their efficacy as cholinergic agents, supported by experimental data from peer-reviewed studies. DMAE Acetate is structurally similar to the neurotransmitter acetylcholine and is recognized as a precursor to choline.[1] Analogs are frequently studied to understand structure-activity relationships (SAR) and to develop novel therapeutics. This guide will delve into the quantitative differences in biological activity and provide the detailed methodologies used in these assessments.

Quantitative Performance Comparison

The primary measure of efficacy for these compounds is their ability to act as agonists at muscarinic acetylcholine receptors, which mediate smooth muscle contraction. The following table summarizes the comparative potency of 2-(diethylamino)ethyl acetate and the endogenous ligand, acetylcholine, in a classic isolated tissue assay.

CompoundAgonist TargetED50 (M)Relative Potency (vs. Acetylcholine)
AcetylcholineMuscarinic Receptor2.0 x 10⁻⁷1
2-(Diethylamino)ethyl AcetateMuscarinic Receptor1.3 x 10⁻⁴~0.0015

Data sourced from a study on the enzymatic synthesis and biological activity of diethylaminoethyl acetate on guinea-pig ileum.[2]

The data clearly indicates that while 2-(diethylamino)ethyl acetate does function as a muscarinic agonist, it is significantly less potent than acetylcholine, requiring a concentration approximately 650 times higher to elicit a half-maximal response.[2] This difference is consistent with established structure-activity relationships for cholinergic agonists, where substitution of the N-methyl groups with larger alkyl groups, such as ethyl, generally leads to a decrease in activity.[3][4]

Key Experimental Protocols

The data presented above was generated using standard pharmacological assays. Below are detailed methodologies for two key experimental procedures relevant to the analysis of these compounds.

1. Guinea-Pig Ileum Contraction Assay (Organ Bath)

This ex vivo assay is a foundational method for characterizing the potency of muscarinic receptor agonists and antagonists by measuring their effect on smooth muscle contraction.

Protocol:

  • Tissue Preparation: A section of the ileum is isolated from a guinea pig. The longitudinal muscle-myenteric plexus (LMMP) is prepared by gently stripping away the mucosal and circular muscle layers.[5]

  • Mounting: The prepared tissue strip is suspended vertically in an organ bath containing a physiological salt solution (e.g., Krebs or Tyrode's solution) maintained at 37°C and continuously aerated with a 95% O₂ / 5% CO₂ mixture.[5][6]

  • Transducer Attachment: The lower end of the tissue is fixed, and the upper end is connected to an isometric force-displacement transducer. The tissue is placed under a small resting tension (typically 1 g).[5]

  • Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes, with regular washing of the bath solution.

  • Drug Administration: A cumulative concentration-response curve is generated by adding the agonist (e.g., acetylcholine or an analog) to the bath in increasing concentrations. Each concentration is allowed to remain in contact with the tissue until a stable contraction is recorded.

  • Data Recording: The isometric contractions are recorded using a polygraph or digital data acquisition system.

  • Analysis: The magnitude of the contraction is plotted against the logarithm of the agonist concentration. The ED50 value, which is the concentration of the agonist that produces 50% of the maximum response, is calculated from this curve.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Since the duration of action of cholinergic agonists like DMAE acetate is terminated by acetylcholinesterase, assessing a compound's ability to inhibit this enzyme is crucial. Ellman's method is a rapid and reliable colorimetric assay for this purpose.

Protocol:

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[1][7]

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM DTNB solution in phosphate buffer.

    • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water.

    • AChE enzyme solution of known activity.

    • Test compound (inhibitor) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Incubation: The buffer, AChE, DTNB, and test compound (or its solvent) are pre-incubated for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[8]

  • Reaction Initiation: The reaction is started by adding the ATCI substrate to all wells.

  • Measurement: The absorbance at 412 nm is measured kinetically over several minutes using a microplate reader.[7]

  • Analysis: The rate of the reaction (change in absorbance per minute) is calculated. The percentage of inhibition is determined by comparing the rate of the test sample to the rate of the control. The IC50 value (inhibitor concentration causing 50% inhibition) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualized Pathways and Workflows

To further clarify the mechanisms and processes described, the following diagrams are provided.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (Smooth Muscle) ACh_Vesicle ACh Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Exocytosis Muscarinic_Receptor Muscarinic Receptor ACh_Released->Muscarinic_Receptor Binds AChE AChE ACh_Released->AChE Hydrolysis by Contraction Muscle Contraction Muscarinic_Receptor->Contraction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate

Cholinergic signaling at the neuromuscular junction.

Guinea_Pig_Ileum_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Ileum from Guinea Pig B Prepare LMMP Strip A->B C Mount Tissue in Organ Bath B->C D Equilibrate (30-60 min) C->D E Add Agonist (Cumulative Doses) D->E F Record Isometric Contraction E->F G Plot Dose-Response Curve F->G H Calculate ED50 Value G->H

Workflow for the isolated guinea-pig ileum assay.

SAR_Cholinergic cluster_amine Amine Group cluster_bridge Ethylene Bridge cluster_ester Ester Group center_node Cholinergic Agonist Activity N_Group Quaternary Amine (Optimal) Tertiary Amine (Active) N_Group->center_node Alkyl_Sub N-Methyl -> Optimal N-Ethyl -> Decreased Activity Larger Alkyls -> Inactive Alkyl_Sub->center_node Chain_Length 2-Carbon Chain Optimal (Ing's Rule of 5) Chain_Length->center_node Ester_Mod Acetoxy -> Potent Propionoxy/Butyroxy -> Less Active Carbamate -> More Stable Ester_Mod->center_node

Structure-Activity Relationship (SAR) for cholinergic agonists.

References

Greener Pastures for Polymer Production: A Comparative Guide to Alternatives for 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the push for sustainable laboratory and manufacturing practices is undeniable. This guide offers a comparative analysis of green chemistry alternatives to 2-(Dimethylamino)ethyl acetate, a tertiary amine commonly employed as a catalyst in polyurethane (PU) production and as a curing agent for epoxy resins. This document provides a comprehensive overview of performance data, experimental protocols, and the environmental and safety profiles of viable green substitutes.

This compound plays a critical role in the polymerization of these widely used materials, influencing reaction kinetics and the final physical properties of the polymer. However, the drive to reduce the environmental footprint of chemical processes has spurred the investigation into more sustainable alternatives. This guide will delve into the performance of these greener options, presenting a clear comparison to aid in the transition to more environmentally benign methodologies.

Performance Comparison: Polyurethane Catalysts

In the production of polyurethane foams, the choice of catalyst is paramount, dictating the speed of the gelling and blowing reactions, which in turn determines the foam's density, hardness, elasticity, and thermal stability.[1][2] this compound is a conventional amine catalyst used for this purpose. Greener alternatives are emerging, primarily in the form of bio-based amines and metal-based catalysts.

Table 1: Comparison of Catalysts in Polyurethane Foam Production

Catalyst TypeCatalyst ExampleGel Time (s)Tack-Free Time (s)Density ( kg/m ³)Compressive Strength (kPa)Notes
Conventional Tertiary Amine This compound[Data not available in search results][Data not available in search results][Data not available in search results][Data not available in search results]Serves as a baseline for comparison.
Bio-based Amine e.g., Amine catalysts derived from plant oils or amino acidsVariesVariesComparable to conventionalComparable to conventionalBiodegradable, non-toxic, and from renewable feedstocks. Performance is formulation-dependent.
Metal Catalyst (Green Alternative) Zirconium(IV) acetylacetonate (Zr(acac)₄)Similar or faster than conventional tin catalysts-Comparable to conventionalPreserves mechanical properties over recycling cyclesEffective for reprocessing thermoset polyurethanes, promoting a circular economy.
Metal Catalyst (Green Alternative) Zinc(II) acetate/Ethanolamine complexLonger than conventional (e.g., DMCHA)Longer than conventionalComparable to conventionalComparable to conventionalLow-emission catalyst with very weak odor.[3]
Metal Catalyst (Green Alternative) Bismuth-based catalystsVariesVariesComparable to conventionalHigher adhesion strength after cryoshockLow-toxicity and low-emission alternative to tin-based catalysts.[4]

Note: Specific quantitative data for this compound was not available in the provided search results. The table is structured to highlight the key performance indicators for a comparative analysis once such data is obtained.

Performance Comparison: Epoxy Resin Curing Agents

In epoxy resin systems, tertiary amines like this compound often act as accelerators for anhydride or amidoamine curing agents. They influence the cure speed, gel time, and the final thermomechanical properties of the cured resin, such as its glass transition temperature (Tg) and mechanical strength.[5][6][7] Green alternatives focus on bio-based curing agents derived from renewable resources.

Table 2: Comparison of Curing Agents/Accelerators in Epoxy Resin Systems

Curing Agent/Accelerator TypeExampleGel Time (min)Cure Time (hr)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Notes
Conventional Tertiary Amine Accelerator This compound[Data not available in search results][Data not available in search results][Data not available in search results][Data not available in search results]Serves as a baseline for comparison.
Bio-based Curing Agent e.g., Polyamines from grapeseed oil, furanic amines from sugars, cardanolVaries significantly with source and formulationVariesGenerally lower to comparable to conventionalCan be comparable to conventionalDerived from renewable resources, biodegradable. Properties are highly dependent on the specific bio-agent.[5]
Bio-based Curing Agent Lignin-based curing agentsVariesVariesCan be slightly lower than conventional-Offers a potential route to almost fully bio-based polymers.[8]
Bio-based Curing Agent Isosorbide-based diamine hardenersVariesVariesCan be lower than conventional DGEBA systemsCan exhibit good tensile and impact strengthsFully bio-based potential, but may require formulation optimization for wet conditions.[8]

Note: Specific quantitative data for this compound was not available in the provided search results. The table is structured to highlight the key performance indicators for a comparative analysis once such data is obtained.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing the performance of different catalysts and curing agents.

Synthesis of Polyurethane Foam (General Protocol)

A typical experimental setup for the synthesis of polyurethane foam involves the reaction of a polyol with a diisocyanate in the presence of a catalyst, blowing agent (often water), and surfactants.

dot

Caption: General workflow for polyurethane foam synthesis.

Protocol:

  • The polyol, catalyst (e.g., this compound or a green alternative), blowing agent, and surfactant are pre-mixed in a reaction vessel.

  • The diisocyanate is added to the mixture under vigorous stirring.

  • The reaction mixture is poured into a mold.

  • The foam is allowed to rise and cure at a specified temperature and time.

  • Post-curing at an elevated temperature may be required to achieve final properties.

For a specific protocol using a bio-based polyurethane system, one study polymerized γ-valerolactone-based diols with di-isocyanates in N,N-dimethylacetamide (DMA) using triethylamine (TEA) as a catalyst. The reaction was stirred under a nitrogen atmosphere at 25°C for 2 hours, followed by heating at 60°C for 3 hours and then 90°C for 5 hours.[9]

Curing of Epoxy Resin (General Protocol)

The curing of epoxy resins typically involves mixing a two-part system: the epoxy resin and a hardener (curing agent), often with an accelerator like this compound.

dot

Caption: General workflow for epoxy resin curing.

Protocol:

  • The epoxy resin and the curing agent are weighed to the correct stoichiometric ratio.

  • The accelerator, if used, is added to the resin or hardener component, depending on the formulation.

  • The components are thoroughly mixed until a homogeneous mixture is obtained.

  • The mixture is degassed to remove any entrapped air bubbles.

  • The resin mixture is poured into a mold or applied to a substrate.

  • The system is cured at the recommended temperature for a specified duration. The cure time can range from hours to days depending on the system and temperature.[10][11][12][13][14]

A protocol for mixing curing agents in epoxy resin for Differential Scanning Calorimetry (DSC) measurements involves grinding the curing agent with the epoxy resin (e.g., DGEBA) at a specific molar percentage.[15]

Signaling Pathways and Logical Relationships

The catalytic action of tertiary amines in polyurethane formation involves the activation of the isocyanate or polyol functional groups, facilitating their reaction. A simplified representation of this catalytic cycle is shown below.

dot

Catalytic_Cycle Catalyst Tertiary Amine (e.g., 2-(DMA)EA) Isocyanate R-N=C=O Catalyst->Isocyanate Forms complex Polyol R'-OH Catalyst->Polyol Forms H-bond Intermediate1 Activated Isocyanate Isocyanate->Intermediate1 Intermediate2 Activated Polyol Polyol->Intermediate2 Intermediate1->Polyol Reacts with Urethane Urethane Linkage Intermediate1->Urethane Intermediate2->Isocyanate Reacts with Intermediate2->Urethane Urethane->Catalyst Releases

Caption: Simplified catalytic cycle for urethane formation.

Conclusion

The transition to green chemistry alternatives for this compound in polyurethane and epoxy resin applications is not only feasible but also offers significant environmental and safety benefits. While direct, drop-in replacements that perfectly mimic the performance of this compound in all formulations may not yet be universally available, the ongoing development of bio-based amines and novel metal catalysts presents promising avenues.

For researchers and drug development professionals, the adoption of these greener alternatives can contribute to more sustainable manufacturing processes and a safer working environment. Further research and formulation optimization will be key to fully realizing the potential of these green alternatives and ensuring their widespread adoption in the industry.

References

Cost-Benefit Analysis: 2-(Dimethylamino)ethyl Acetate in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the competitive landscape of polyurethane (PU) foam production, the selection of an appropriate catalyst is a critical decision that significantly influences reaction kinetics, final product properties, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of 2-(Dimethylamino)ethyl acetate (DMAE Acetate) as a tertiary amine catalyst, comparing its performance and economic implications against three common alternatives: Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA), and Bis(2-dimethylaminoethyl) ether.

Executive Summary

This compound is a tertiary amine catalyst utilized in the production of polyurethane foams to modulate the reaction between polyols and isocyanates. While it offers a unique balance of gelling and blowing catalytic activity, a thorough analysis of its cost-effectiveness and performance characteristics in comparison to established alternatives is crucial for process optimization and economic efficiency. This guide presents available data on pricing, catalytic performance, and a representative experimental protocol to aid researchers and production managers in making informed decisions.

Cost Comparison of Tertiary Amine Catalysts

The economic viability of a catalyst is a primary consideration in large-scale industrial production. The following table summarizes the available pricing information for DMAE Acetate and its alternatives. It is important to note that the price for this compound is based on smaller, laboratory-grade quantities, and industrial bulk pricing may vary significantly.

CatalystChemical NameCAS NumberEstimated Price (per kg)Price Reference
This compound This compound1421-89-2~$12.00 - $15.00[1]
TEDA Triethylenediamine280-57-9~$5.50[2]
DMCHA Dimethylcyclohexylamine98-94-2~$3.00[3]
Bis(2-dimethylaminoethyl) ether Bis(2-dimethylaminoethyl) ether3033-62-3~$2.20 - $8.80[4]

Note: Prices are subject to change based on market conditions, supplier, and order volume.

Performance Comparison

The performance of a catalyst in polyurethane foam production is evaluated based on its influence on the reaction kinetics and the final physical properties of the foam. Key parameters include cream time, gel time, and tack-free time, which dictate the processing window, as well as physical properties like density and compressive strength.

Tertiary amine catalysts are known to influence the two primary reactions in polyurethane foam formation: the "blowing" reaction (water-isocyanate) which generates carbon dioxide gas for foam expansion, and the "gelling" reaction (polyol-isocyanate) which builds the polymer network. The balance between these two reactions is critical for achieving the desired foam structure and properties.[4][5]

CatalystPrimary Catalytic EffectKey Performance Characteristics
This compound Balanced Gelling/BlowingProvides a moderate reaction profile.
TEDA Strong GellingPromotes rapid polymer network formation, leading to good structural integrity.[3][5]
DMCHA Strong GellingKnown for its effectiveness in promoting the urethane reaction, contributing to faster gel times and robust cellular structures in rigid foams.[2]
Bis(2-dimethylaminoethyl) ether Strong BlowingPrimarily accelerates the water-isocyanate reaction, leading to faster foam rise.[3]
Quantitative Performance Data (Illustrative)

The following table presents illustrative data on the impact of different amine catalysts on polyurethane foam processing times. It is important to note that these values can vary significantly depending on the specific formulation, temperature, and other processing conditions.

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)
This compound 10 - 2045 - 6070 - 90
TEDA 8 - 1540 - 5560 - 80
DMCHA 7 - 1235 - 5055 - 75
Bis(2-dimethylaminoethyl) ether 5 - 1050 - 7080 - 100

Experimental Protocols

A representative experimental protocol for the preparation of rigid polyurethane foam is provided below. This protocol can be adapted to compare the performance of different amine catalysts under controlled conditions.

Objective: To evaluate the effect of different amine catalysts on the reaction profile and physical properties of a rigid polyurethane foam.

Materials:

  • Polyether polyol (e.g., sucrose/glycerin-initiated, OH value 360 mg KOH/g)

  • Polymeric MDI (pMDI) with an NCO content of 31%

  • Amine Catalyst (this compound, TEDA, DMCHA, or Bis(2-dimethylaminoethyl) ether)

  • Silicone surfactant

  • Blowing agent (e.g., water or a physical blowing agent)

Procedure:

  • Pre-condition all components to a controlled temperature (e.g., 25 °C).

  • In a suitable container, accurately weigh and pre-mix the polyol, surfactant, blowing agent, and the amine catalyst.

  • Stir the mixture at high speed (e.g., 2000 rpm) for a specified time (e.g., 10 seconds).

  • Add the pre-weighed pMDI to the mixture and continue stirring for a short period (e.g., 5-7 seconds) to ensure thorough mixing.

  • Immediately pour the reacting mixture into a mold of known volume.

  • Record the following reaction times with a stopwatch:

    • Cream time: The time from the start of mixing until the mixture turns cloudy and begins to rise.

    • Gel time: The time when the expanding foam begins to form fine, tacky strings when touched with a spatula.

    • Tack-free time: The time at which the foam surface is no longer sticky to the touch.

  • Allow the foam to cure at ambient temperature or in an oven at a specified temperature and time.

  • After curing, demold the foam and measure its physical properties, such as density (ASTM D1622) and compressive strength (ASTM D1621).

Visualization of Polyurethane Production Workflow

The following diagrams illustrate the key stages in polyurethane foam production and the catalytic cycle.

G cluster_0 Raw Material Preparation cluster_1 Production Process Polyol Polyol Mixing High-Speed Mixing Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Additives Additives (Surfactants, Blowing Agents) Additives->Mixing Catalyst Amine Catalyst (e.g., this compound) Catalyst->Mixing Foaming Foaming and Curing Mixing->Foaming Demolding Demolding Foaming->Demolding Finishing Finishing and Cutting Demolding->Finishing Product Final Polyurethane Foam Product Finishing->Product

Caption: Workflow of Polyurethane Foam Production.

G cluster_gel Gelling Reaction cluster_blow Blowing Reaction Isocyanate Isocyanate (R-NCO) Polyol Polyol (R'-OH) Isocyanate->Polyol reacts with Water Water (H2O) Isocyanate->Water reacts with Urethane Polyurethane (Polymer Network) Polyol->Urethane Urea Polyurea Water->Urea CO2 Carbon Dioxide (CO2) Water->CO2 releases Catalyst Tertiary Amine Catalyst Catalyst->Isocyanate activates

Caption: Catalytic Pathways in Polyurethane Foam Formation.

Conclusion

The selection of a tertiary amine catalyst for polyurethane foam production involves a trade-off between cost and performance. While this compound presents itself as a viable catalyst, its current pricing for small quantities suggests it may be a more expensive option for industrial-scale production compared to established alternatives like TEDA and DMCHA.

  • Cost: Based on available data, DMCHA and TEDA appear to be the most cost-effective options for large-scale production.

  • Performance: For applications requiring a strong gelling action and rapid curing, TEDA and DMCHA are excellent choices. Bis(2-dimethylaminoethyl) ether is preferred when a strong blowing reaction is desired. This compound offers a more balanced reactivity profile, which may be advantageous in specific formulations requiring controlled foam rise and curing.

Ultimately, the optimal catalyst choice will depend on the specific requirements of the final product, the processing parameters of the manufacturing line, and a thorough cost-performance analysis based on industrial-scale pricing and in-house experimental validation.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 2-(Dimethylamino)ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for pharmaceutical ingredients and fine chemicals is paramount for ensuring safety and efficacy. For 2-(Dimethylamino)ethyl acetate, a key intermediate in various chemical syntheses, High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique for purity assessment. This guide provides a comparative overview of HPLC methods and other analytical techniques, complete with experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Analytical Methods

While HPLC is a primary method for the purity analysis of this compound, Gas Chromatography (GC) is also a viable alternative, particularly as indicated by various chemical suppliers for purity certification.[1][2] The choice between these techniques often depends on the volatility and thermal stability of the analyte and its potential impurities.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Typical Mobile Phase A mixture of solvents, such as acetonitrile and water, with additives like acids or buffers.[3]An inert gas, such as helium or nitrogen.
Temperature Typically performed at or near ambient temperature.Requires high temperatures to ensure sample volatilization.[4][5]
Analysis Time Generally ranges from 10 to 60 minutes.[4][5]Often faster, with run times from a few seconds to minutes.[4][5]
Detection Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors.Frequently employs Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Detailed HPLC Protocol

Below is a detailed experimental protocol for a reverse-phase HPLC method suitable for the purity assessment of this compound. This protocol is based on a published application note and common practices in the field.[3]

Method Parameters:

ParameterValue
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 15 minutes
Sample Preparation Dissolve 1 mg/mL of this compound in the mobile phase.

Note: For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase should be replaced with a volatile modifier like 0.1% formic acid to ensure compatibility.[3]

Potential Impurities

Potential impurities for this compound could include:

  • 2-(Dimethylamino)ethanol: A starting material for the esterification reaction.

  • Acetic Acid: Another starting material or a product of hydrolysis.

  • N,N,N',N'-Tetramethyl-1,2-ethanediamine: A potential byproduct from side reactions.

  • Degradation products: Formed under stress conditions such as heat, light, acid, or base.

Stability-Indicating Method Development

For regulatory filings and comprehensive stability studies, a validated stability-indicating HPLC method is essential. Such a method must be able to separate the active pharmaceutical ingredient (API) from all its degradation products and process-related impurities.[7][8][9][10][11]

The development of a stability-indicating method involves subjecting the analyte to forced degradation under various stress conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress). The stressed samples are then analyzed to ensure that all degradation peaks are baseline resolved from the main peak of this compound.

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Inject_Sample Inject Sample Dissolve_Sample:e->Inject_Sample:w Inject_Standard Inject Standard Dissolve_Standard:e->Inject_Standard:w Data_Acquisition Data Acquisition Inject_Standard:e->Data_Acquisition:w Inject_Sample:e->Data_Acquisition:w Peak_Integration Peak Integration Data_Acquisition:e->Peak_Integration:w Purity_Calculation Calculate % Purity Peak_Integration:e->Purity_Calculation:w Report Generate Report Purity_Calculation:e->Report:w

Caption: Workflow for HPLC Purity Assessment.

References

Safety Operating Guide

Proper Disposal of 2-(Dimethylamino)ethyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 2-(Dimethylamino)ethyl acetate (CAS RN: 1421-89-2), a flammable liquid and vapor that causes skin and eye irritation.[1] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[2] This chemical should not be mixed with other waste materials and must be handled in its original or other suitable, closed containers for disposal.[2][3]

Key Physical and Hazard Data

A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number1421-89-2
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Boiling Point152 °C
Flash Point54 °C
UN Number1993 (for transport)

Source: ChemicalBook, Sigma-Aldrich[4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed.[4]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[3] The storage area should be cool and the container tightly closed.[3]

  • Ground and bond containers when transferring the material to prevent static discharge.[4]

3. Spill Management: In the event of a spill, follow these procedures immediately:

  • Remove all sources of ignition from the area.[4]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[4]

  • Absorb the spill with an inert material, such as dry sand or earth.[4]

  • Place the absorbent material into a chemical waste container for disposal.[4]

  • Provide adequate ventilation to the affected area.[4]

4. Professional Disposal:

  • Contact a licensed and approved waste disposal company to handle the final disposal of the chemical waste.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.

  • Waste material must be disposed of in accordance with national and local regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_ppe Step 1: Safety cluster_collection Step 2: Collection & Storage cluster_spill Contingency: Spill cluster_disposal Step 3: Final Disposal cluster_end End: Proper Disposal start 2-(Dimethylamino)ethyl acetate waste generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a labeled, sealed container ppe->collect store Store in a cool, well-ventilated area away from ignition sources collect->store spill Spill Occurs store->spill contact Contact licensed waste disposal company store->contact absorb Absorb with inert material (e.g., sand, earth) spill->absorb Yes spill->contact No cleanup Collect absorbed material in a waste container absorb->cleanup cleanup->contact transport Arrange for professional pickup and disposal contact->transport end Disposal Complete transport->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Dimethylamino)ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2-(Dimethylamino)ethyl acetate (CAS No. 1421-89-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Data

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is crucial to understand its properties to handle it safely.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 1421-89-2[3]
Molecular Formula C6H13NO2[3]
Molecular Weight 131.17 g/mol
Boiling Point 152 °C[2][3]
Flash Point 54 °C[2][3]
Appearance Colorless to light yellow liquid[2]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H226Flammable liquid and vapor.[1][2][3][4][5]
Hazard H315Causes skin irritation.[1][2][3]
Hazard H319Causes serious eye irritation.[1][2][3]
Precautionary P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3][4]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Precautionary P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][6]
Precautionary P403+P235Store in a well-ventilated place. Keep cool.[3][4][5]
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[3][5]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to preventing exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that cause serious eye irritation.[1][2]
Skin Protection Flame-retardant lab coat and chemically resistant gloves. For glove selection, nitrile gloves offer poor resistance to esters. Therefore, Butyl rubber or Viton® gloves are recommended for prolonged contact. Always check the manufacturer's glove compatibility chart.Prevents skin irritation and absorption.[1][2] Given that esters can degrade nitrile, a more robust material is necessary.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.Protects against inhalation of vapors.

Experimental Protocol: PPE Selection and Use

  • Assessment: Before handling, assess the potential for splashing, inhalation, and skin contact.

  • Eye Protection: Don chemical safety goggles and a face shield if there is a significant risk of splashing.

  • Gloves: Select gloves with a high resistance to esters, such as Butyl rubber or Viton®. Inspect gloves for any signs of degradation or puncture before use. Ensure the gloves are of the correct size to maintain dexterity.

  • Clothing: Wear a flame-retardant lab coat over personal clothing. Ensure it is fully buttoned.

  • Respiratory: Conduct all operations in a certified chemical fume hood. If a respirator is required, ensure it is properly fitted and you have been trained in its use.

  • Donning/Doffing: Follow proper procedures for donning and doffing PPE to avoid cross-contamination.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage minimizes the risk of accidents.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.

  • Ventilation: Work exclusively within a properly functioning chemical fume hood.

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge, which can ignite flammable vapors.[4]

  • Tools: Use only non-sparking tools.[4][5]

  • Avoid Contact: Dispense the chemical carefully to avoid contact with eyes, skin, and clothing.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.

  • Decontamination: Clean the work area and any equipment used with a suitable solvent and decontaminate.

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Store separately from incompatible materials, such as oxidizing agents.

Disposal Plan: Waste Management

Proper disposal is a critical step in the chemical lifecycle to ensure environmental and personnel safety.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (Flammable Liquid, Irritant).

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain or with general waste.[7]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • PPE: Don the appropriate PPE as outlined in Section 2 before attempting to clean the spill.

  • Contain: Confine the spill using a chemical absorbent material (e.g., vermiculite, sand, or a commercial absorbent for flammable liquids). Work from the outside of the spill inwards.[4][5]

  • Absorb: Apply enough absorbent to completely soak up the liquid.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container using non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office.

First Aid and Exposure Plan:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

start Start: Handling This compound assess_risk Assess Risks: - Splash - Inhalation - Skin Contact start->assess_risk select_ppe Select & Don Appropriate PPE: - Goggles & Face Shield - Butyl/Viton Gloves - Lab Coat assess_risk->select_ppe prepare_workspace Prepare Workspace: - Chemical Fume Hood - Emergency Equipment Ready - Grounding in Place select_ppe->prepare_workspace handle_chemical Perform Handling Procedure: - Use Non-Sparking Tools - Avoid Contact - Work in Fume Hood prepare_workspace->handle_chemical is_spill Spill or Exposure? handle_chemical->is_spill spill_response Execute Spill Response Plan: - Evacuate & Ventilate - Contain & Absorb - Decontaminate is_spill->spill_response Spill exposure_response Execute Exposure Response Plan: - Use Eyewash/Shower - Remove Contaminated Clothing - Seek Medical Attention is_spill->exposure_response Exposure post_handling Post-Handling Procedures: - Decontaminate Workspace - Doff PPE Correctly - Wash Hands is_spill->post_handling No spill_response->post_handling exposure_response->post_handling waste_disposal Segregate & Dispose of Waste: - Collect in Labeled Container - Store in Accumulation Area - Contact EHS for Disposal post_handling->waste_disposal end End of Procedure waste_disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.